molecular formula C15H10O2 B12339986 Phenindione D5

Phenindione D5

Cat. No.: B12339986
M. Wt: 227.27 g/mol
InChI Key: NFBAXHOPROOJAW-FSTBWYLISA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenindione D5 is a useful research compound. Its molecular formula is C15H10O2 and its molecular weight is 227.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10O2

Molecular Weight

227.27 g/mol

IUPAC Name

2-(2,3,4,5,6-pentadeuteriophenyl)indene-1,3-dione

InChI

InChI=1S/C15H10O2/c16-14-11-8-4-5-9-12(11)15(17)13(14)10-6-2-1-3-7-10/h1-9,13H/i1D,2D,3D,6D,7D

InChI Key

NFBAXHOPROOJAW-FSTBWYLISA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Phenindione D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of Phenindione D5, a deuterated analog of the anticoagulant drug Phenindione. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolic studies.

Introduction

This compound is a stable isotope-labeled version of Phenindione, an anticoagulant that functions as a vitamin K antagonist.[1][2][3] By virtue of its deuterium labeling, this compound serves as an invaluable tool in various research applications, including its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS), and as a tracer in metabolic studies.[1][3] Understanding its chemical properties and structure is paramount for its effective application in these experimental contexts.

Chemical Structure

The chemical structure of this compound is characterized by a 1,3-indandione moiety with a phenyl group substituted at the 2-position. The key feature of this compound is the replacement of the five hydrogen atoms on the phenyl ring with deuterium atoms.

IUPAC Name: 2-(2,3,4,5,6-pentadeuteriophenyl)indene-1,3-dione.

Below is a diagram illustrating the chemical structure of this compound.

G cluster_phenindione_d5 This compound Structure C1 C C2 C C1->C2 C7 C C1->C7 C3 C C2->C3 H1 H C2->H1 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C8 C C7->C8 O1 O C7->O1 C8->C3 O2 O C8->O2 C10 C C8->C10 C9 C C11 C C10->C11 C12 C C11->C12 D1 D C11->D1 C13 C C12->C13 D2 D C12->D2 C14 C C13->C14 D3 D C13->D3 C15 C C14->C15 D4 D C14->D4 C15->C10 D5 D C15->D5

Figure 1: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its non-deuterated analog, Phenindione, is presented in the tables below.

General and Chemical Properties
PropertyValueReference
This compound
CAS Number70711-53-4
Molecular FormulaC₁₅H₅D₅O₂
Molecular Weight227.27 g/mol
Phenindione
CAS Number83-12-5
Molecular FormulaC₁₅H₁₀O₂
Molecular Weight222.24 g/mol
Physical Properties
PropertyValueReference
This compound
AppearanceSolid, White to off-white
SolubilityDMSO: ≥ 100 mg/mL (440.01 mM)H₂O: 0.67 mg/mL (2.95 mM; requires sonication)
Phenindione
Melting Point148 - 151 °C
SolubilityPractically insoluble in cold water.Soluble in chloroform, methanol, ethanol, ether, acetone, benzene, and readily soluble in alkaline solutions.
LogP2.9
pKa (Strongest Acidic)4.92

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound. While specific spectra for the deuterated compound are proprietary to manufacturers, typical analytical data for the parent compound, Phenindione, are well-documented.

Spectroscopic DataDescription
¹H-NMR The proton NMR spectrum of Phenindione would show characteristic signals for the aromatic protons of the indandione system and the phenyl ring, as well as a signal for the methine proton at the 2-position. In this compound, the signals corresponding to the phenyl protons would be absent.
¹³C-NMR The carbon NMR spectrum provides information on the carbon framework of the molecule. The spectrum of Phenindione would show distinct signals for the carbonyl carbons, the aromatic carbons of both ring systems, and the methine carbon.
Mass Spectrometry Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak would be observed at an m/z corresponding to its molecular weight of approximately 227.27, which is 5 units higher than that of unlabeled Phenindione (222.24 g/mol ).
Infrared (IR) Spectroscopy The IR spectrum of Phenindione would exhibit characteristic absorption bands for the carbonyl (C=O) groups and the aromatic C-H and C=C bonds.

Mechanism of Action: Vitamin K Antagonism

Phenindione and its deuterated analog act as vitamin K antagonists. They inhibit the enzyme Vitamin K Epoxide Reductase (VKOR), which is a crucial component of the vitamin K cycle. This inhibition disrupts the regeneration of reduced vitamin K (vitamin K hydroquinone), a necessary cofactor for the gamma-carboxylation of glutamate residues in vitamin K-dependent clotting factors (II, VII, IX, and X). The resulting under-carboxylated clotting factors are biologically inactive, leading to an anticoagulant effect.

The diagram below illustrates the vitamin K cycle and the inhibitory action of Phenindione.

VitaminKCycle VK_hydroquinone Vitamin K hydroquinone (reduced) GGCX γ-Glutamyl Carboxylase (GGCX) VK_hydroquinone->GGCX Cofactor VK_epoxide Vitamin K epoxide VKOR Vitamin K Epoxide Reductase (VKOR) VK_epoxide->VKOR Substrate Gla_proteins Active (Carboxylated) Clotting Factors (II, VII, IX, X) Glu_proteins Inactive (Uncarboxylated) Clotting Factors Glu_proteins->GGCX VKOR->VK_hydroquinone Reduction Phenindione Phenindione (D5) GGCX->VK_epoxide Oxidation GGCX->Gla_proteins Phenindione->VKOR Inhibition

Figure 2: The Vitamin K cycle and the inhibitory mechanism of Phenindione.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are often proprietary. However, this section provides generalized methodologies for key experiments.

Synthesis of this compound

A common synthetic route to Phenindione involves the condensation of phthalic anhydride with phenylacetic acid. For the synthesis of this compound, deuterated phenylacetic acid (phenyl-d5-acetic acid) would be used as a starting material.

Conceptual Workflow for Synthesis:

SynthesisWorkflow Start Starting Materials: - Phthalic Anhydride - Phenyl-d5-acetic acid Reaction Condensation Reaction (e.g., using a base like sodium acetate at high temp.) Start->Reaction Intermediate Intermediate Product Reaction->Intermediate Purification Purification: - Recrystallization - Chromatography Intermediate->Purification Product This compound Purification->Product Analysis Characterization: - NMR - MS - IR Product->Analysis

Figure 3: Conceptual workflow for the synthesis of this compound.
Characterization Methods

6.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To confirm the structure and isotopic labeling of this compound.

  • Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Expected Results: The ¹H NMR spectrum should show signals corresponding to the protons on the indandione ring system but should lack signals in the aromatic region corresponding to the phenyl group. The ¹³C NMR spectrum will show signals for all carbons, with those of the deuterated phenyl ring potentially showing splitting due to C-D coupling.

6.2.2. Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and confirm the isotopic purity of this compound.

  • Sample Preparation: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer via an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

  • Instrumentation: A mass spectrometer (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

  • Data Acquisition: Acquire a full scan mass spectrum.

  • Expected Results: The mass spectrum should show a molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight of this compound (227.27). The isotopic distribution pattern will confirm the presence of five deuterium atoms.

In Vitro Assay for Vitamin K Epoxide Reductase (VKOR) Inhibition
  • Objective: To determine the inhibitory activity of this compound on VKOR.

  • Materials: Liver microsomes (as a source of VKOR), Vitamin K epoxide, a reducing agent (e.g., DTT), and this compound.

  • Procedure:

    • Incubate liver microsomes with varying concentrations of this compound.

    • Initiate the enzymatic reaction by adding vitamin K epoxide and the reducing agent.

    • After a defined incubation period, stop the reaction.

    • Extract the lipids and analyze the conversion of vitamin K epoxide to vitamin K by HPLC or LC-MS.

  • Data Analysis: Determine the IC₅₀ value of this compound for VKOR inhibition by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Conclusion

This compound is a critical analytical tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its well-defined chemical structure and properties, coupled with its isotopic labeling, allow for precise and accurate quantification and tracing of its parent compound, Phenindione. This technical guide provides essential information to support the effective use of this compound in a research setting.

References

Phenindione-D5: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Certificate of Analysis (CoA) and purity assessment of Phenindione-D5. Phenindione-D5 is the deuterated analog of Phenindione, an anticoagulant that functions as a vitamin K antagonist. The introduction of deuterium atoms provides a valuable tool for various research applications, including metabolic studies, pharmacokinetic analyses, and its use as an internal standard in mass spectrometry-based assays. This guide will delve into the typical data presented in a CoA, detail the experimental protocols for purity determination, and illustrate the associated workflows.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for Phenindione-D5 is a formal document that confirms the identity, purity, and quality of a specific batch of the compound. It is a critical document for ensuring the reliability and reproducibility of experimental results. The following tables summarize the typical quantitative data found on a CoA for Phenindione-D5.

Table 1: General Information

ParameterSpecification
Product Name Phenindione-D5
CAS Number 70711-53-4
Molecular Formula C₁₅H₅D₅O₂
Molecular Weight 227.28 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO and Methanol

Table 2: Purity and Composition

AnalysisMethodResult
Chemical Purity (HPLC) HPLC-UV>98.00%
Isotopic Purity (Mass Spec) LC-MS>99% Deuterium Incorporation
Residual Solvents GC-MSConforms to specification
Water Content (Karl Fischer) Karl Fischer Titration<0.5%
Identity (NMR) ¹H NMR, ¹³C NMRConforms to structure
Identity (Mass Spec) ESI-MSConforms to mass

Experimental Protocols

The determination of purity and identity of Phenindione-D5 relies on a combination of robust analytical techniques. The following sections detail the methodologies for the key experiments cited in the Certificate of Analysis.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of Phenindione-D5 by separating it from any non-deuterated Phenindione and other potential impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid. The exact ratio may be optimized for best separation.

  • Standard and Sample Preparation:

    • Prepare a stock solution of Phenindione-D5 reference standard in the mobile phase.

    • Prepare the sample solution by dissolving a precisely weighed amount of the Phenindione-D5 batch in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

    • Detection Wavelength: 280 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Calculation: The purity is calculated by determining the area percentage of the Phenindione-D5 peak relative to the total peak area in the chromatogram.

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column, UV Detector) prep->hplc separation Chromatographic Separation hplc->separation detection UV Detection at 280 nm separation->detection analysis Data Analysis (Peak Integration) detection->analysis result Purity Calculation (%) analysis->result MS_Workflow sample_prep Sample Preparation lc_ms LC-MS System (ESI Source) sample_prep->lc_ms ionization Electrospray Ionization lc_ms->ionization mass_analysis Mass Analysis (m/z) ionization->mass_analysis data_analysis Data Analysis mass_analysis->data_analysis identity Identity Confirmation (Molecular Weight) data_analysis->identity isotopic_purity Isotopic Purity Calculation data_analysis->isotopic_purity NMR_Workflow sample_prep Dissolve in Deuterated Solvent nmr_acq NMR Data Acquisition (¹H and ¹³C Spectra) sample_prep->nmr_acq spectral_analysis Spectral Analysis nmr_acq->spectral_analysis structure_confirm Structural Confirmation spectral_analysis->structure_confirm labeling_confirm Confirmation of D-Labeling spectral_analysis->labeling_confirm

An In-Depth Technical Guide to the Mechanism of Action of Phenindione as a Vitamin K Antagonist

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on Phenindione . Extensive research did not yield any specific information regarding "Phenindione D5," a deuterated variant. Therefore, all data and experimental protocols provided herein pertain to the non-deuterated form of Phenindione.

Executive Summary

Phenindione, an indanedione derivative, is a potent oral anticoagulant that functions as a vitamin K antagonist.[1][2][3] Its therapeutic effect is achieved through the inhibition of the enzyme Vitamin K Epoxide Reductase (VKOR), a critical component of the vitamin K cycle.[2][4] This inhibition leads to a depletion of the reduced form of vitamin K (vitamin K hydroquinone), which is an essential cofactor for the gamma-carboxylation of several glutamate residues in the N-terminal region of vitamin K-dependent clotting factors. Consequently, the synthesis of active coagulation factors II, VII, IX, and X, as well as the anticoagulant proteins C and S, is impaired, leading to a reduction in blood coagulability. While effective, phenindione is now rarely used in clinical practice due to a higher incidence of severe adverse effects compared to other vitamin K antagonists like warfarin.

This guide provides a comprehensive overview of the mechanism of action of phenindione, including its effects on the vitamin K cycle, relevant pharmacokinetic and pharmacodynamic data, and detailed experimental protocols for assessing its activity.

Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase

The anticoagulant effect of phenindione is intricately linked to its ability to disrupt the vitamin K cycle, a vital metabolic pathway for the synthesis of functional coagulation factors.

The Vitamin K Cycle

The vitamin K cycle involves the interconversion of three forms of vitamin K: vitamin K quinone, vitamin K hydroquinone (the active form), and vitamin K 2,3-epoxide. The key enzyme in this cycle is Vitamin K Epoxide Reductase (VKOR), an integral membrane protein located in the endoplasmic reticulum.

The cycle can be summarized in the following steps:

  • Carboxylation: Vitamin K hydroquinone serves as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX), which catalyzes the post-translational carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins. This step is essential for their biological activity, enabling them to bind calcium ions and interact with phospholipid membranes.

  • Oxidation: During the carboxylation reaction, vitamin K hydroquinone is oxidized to vitamin K 2,3-epoxide.

  • Reduction: To sustain the carboxylation process, vitamin K 2,3-epoxide must be recycled back to vitamin K hydroquinone. This is accomplished in a two-step reduction process catalyzed by VKOR. First, VKOR reduces vitamin K 2,3-epoxide to vitamin K quinone, and then to vitamin K hydroquinone.

Phenindione's Locus of aAction

Phenindione acts as a competitive inhibitor of VKOR. By binding to the enzyme, it prevents the reduction of vitamin K 2,3-epoxide, thereby interrupting the vitamin K cycle. This leads to an accumulation of vitamin K 2,3-epoxide and a depletion of the active vitamin K hydroquinone. The resulting lack of functional vitamin K-dependent clotting factors leads to the anticoagulant effect.

Vitamin_K_Cycle_Inhibition cluster_0 Vitamin K Cycle cluster_1 Phenindione Action Vitamin K Quinone Vitamin K Quinone Vitamin K Hydroquinone (KH2) Vitamin K Hydroquinone (KH2) Vitamin K Quinone->Vitamin K Hydroquinone (KH2) VKOR Vitamin K Epoxide (KO) Vitamin K Epoxide (KO) Vitamin K Hydroquinone (KH2)->Vitamin K Epoxide (KO) γ-Glutamyl Carboxylase (GGCX) Carboxylation of Clotting Factors Vitamin K Epoxide (KO)->Vitamin K Quinone VKOR VKOR_label VKOR Phenindione Phenindione Phenindione->Inhibition Inhibition->VKOR_label Inhibits

Figure 1: Mechanism of Phenindione Action on the Vitamin K Cycle.

Quantitative Data

While specific IC50 and Ki values for this compound are not available in the literature, this section presents relevant pharmacokinetic and pharmacodynamic parameters for phenindione.

Table 1: Pharmacokinetic Parameters of Phenindione

ParameterValueReference(s)
Absorption Slowly absorbed from the GI tract
Time to Peak Plasma Concentration 1-3 hours
Plasma Protein Binding ~88%
Metabolism Hepatic
Elimination Half-life 5-6 hours
Excretion Primarily via urine
Onset of Action 36-48 hours
Duration of Action 48-72 hours

Experimental Protocols

This section outlines key experimental protocols used to evaluate the activity of vitamin K antagonists like phenindione.

In Vitro Vitamin K Epoxide Reductase (VKOR) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on VKOR activity.

Principle: The activity of VKOR is determined by measuring the conversion of a substrate (vitamin K epoxide) to its product (vitamin K quinone) in the presence of a reducing agent, typically dithiothreitol (DTT). The inhibition by a test compound is assessed by measuring the reduction in product formation.

Materials:

  • Microsomal preparations containing VKOR (from liver or recombinant expression systems)

  • Vitamin K1 epoxide (substrate)

  • Dithiothreitol (DTT)

  • Phenindione (or other test compounds)

  • Reaction buffer (e.g., Tris-HCl with CHAPS)

  • Quenching solution (e.g., isopropanol/hexane)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Prepare a reaction mixture containing the microsomal preparation and the test compound (phenindione) at various concentrations in the reaction buffer.

  • Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate (vitamin K1 epoxide) and the reducing agent (DTT).

  • Allow the reaction to proceed for a set time (e.g., 30 minutes) at 37°C.

  • Stop the reaction by adding a quenching solution.

  • Extract the vitamin K metabolites.

  • Analyze the extracted samples by HPLC to quantify the amount of vitamin K quinone formed.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

VKOR_Inhibition_Assay cluster_workflow Experimental Workflow start Prepare Reaction Mixture (Microsomes + Phenindione) preincubation Pre-incubation (e.g., 15 min at 37°C) start->preincubation reaction_start Initiate Reaction (Add Vitamin K Epoxide + DTT) preincubation->reaction_start incubation Incubation (e.g., 30 min at 37°C) reaction_start->incubation reaction_stop Stop Reaction (Add Quenching Solution) incubation->reaction_stop extraction Extract Vitamin K Metabolites reaction_stop->extraction hplc HPLC Analysis (Quantify Vitamin K Quinone) extraction->hplc analysis Calculate % Inhibition and IC50 hplc->analysis

Figure 2: In Vitro VKOR Inhibition Assay Workflow.
Prothrombin Time (PT) Assay

The PT assay is a global coagulation test that is sensitive to deficiencies in the extrinsic and common pathways of coagulation, particularly factors II, V, VII, and X. It is widely used to monitor the efficacy of oral anticoagulant therapy.

Principle: Tissue thromboplastin and calcium are added to citrated plasma, and the time taken for a clot to form is measured. A prolonged PT indicates a deficiency in one or more of the vitamin K-dependent clotting factors.

Materials:

  • Citrated platelet-poor plasma from test subjects (e.g., animals treated with phenindione) and control subjects.

  • Thromboplastin reagent (containing tissue factor and phospholipids)

  • Calcium chloride solution

  • Coagulometer or water bath and stopwatch

Procedure:

  • Pre-warm the plasma sample and the thromboplastin reagent to 37°C.

  • Pipette a volume of the plasma sample into a test tube or cuvette.

  • Add a specified volume of the thromboplastin reagent to the plasma and start a timer.

  • Record the time in seconds for a fibrin clot to form.

  • Results are often expressed as an International Normalized Ratio (INR) to standardize results across different laboratories and reagents.

Activated Partial Thromboplastin Time (aPTT) Assay

The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways, including factors II, V, VIII, IX, X, XI, and XII.

Principle: An activator of the contact pathway (e.g., silica, kaolin) and a phospholipid substitute are added to citrated plasma, followed by calcium to initiate clotting. The time to clot formation is measured.

Materials:

  • Citrated platelet-poor plasma

  • aPTT reagent (containing a contact activator and phospholipid)

  • Calcium chloride solution

  • Coagulometer or water bath and stopwatch

Procedure:

  • Pre-warm the plasma sample and the calcium chloride solution to 37°C.

  • Pipette the plasma sample into a test tube or cuvette.

  • Add the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C to allow for optimal activation of the contact factors.

  • Add calcium chloride to initiate clotting and simultaneously start a timer.

  • Record the time in seconds for a fibrin clot to form.

Coagulation_Assays cluster_assays Coagulation Assay Workflow cluster_pt Prothrombin Time (PT) cluster_aptt Activated Partial Thromboplastin Time (aPTT) pt_start Citrated Plasma pt_add_reagent Add Thromboplastin + Calcium pt_start->pt_add_reagent pt_measure Measure Time to Clot Formation pt_add_reagent->pt_measure aptt_start Citrated Plasma aptt_add_reagent Add aPTT Reagent (Activator + Phospholipid) aptt_start->aptt_add_reagent aptt_incubate Incubate aptt_add_reagent->aptt_incubate aptt_add_calcium Add Calcium aptt_incubate->aptt_add_calcium aptt_measure Measure Time to Clot Formation aptt_add_calcium->aptt_measure

Figure 3: Workflow for PT and aPTT Coagulation Assays.

Conclusion

Phenindione exerts its anticoagulant effect by competitively inhibiting vitamin K epoxide reductase, a key enzyme in the vitamin K cycle. This leads to the production of non-functional vitamin K-dependent coagulation factors, thereby impairing the coagulation cascade. While the fundamental mechanism is well-understood, the lack of specific data on deuterated analogs such as "this compound" highlights an area for potential future research. The experimental protocols detailed in this guide provide a framework for the continued investigation of phenindione and other vitamin K antagonists, which is crucial for the development of safer and more effective anticoagulant therapies.

References

Research Applications of Deuterated Phenindione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current and potential research applications of deuterated phenindione. Phenindione is an anticoagulant that functions as a vitamin K antagonist. Deuteration, the selective replacement of hydrogen atoms with their heavier isotope deuterium, offers unique advantages in pharmaceutical research by potentially altering metabolic pathways and improving pharmacokinetic profiles. This document outlines the established use of deuterated phenindione as an internal standard and explores its prospective role in metabolic and pharmacokinetic studies, drawing parallels with related vitamin K antagonists like warfarin.

Established Application: Internal Standard for Quantitative Analysis

Deuterated phenindione, specifically Phenindione-d5, is utilized as an internal standard for the accurate quantification of phenindione in biological matrices.[1] The stable, non-radioactive isotopic labels make it an ideal tool for techniques such as Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[1] Its utility lies in its chemical similarity to the analyte, ensuring co-extraction and similar ionization efficiency, while its mass difference allows for clear differentiation in mass spectrometry.

Quantitative Data Summary

While specific quantitative data for the use of deuterated phenindione is not extensively published, its application as an internal standard is a standard analytical practice. The key quantitative aspect is the precise measurement of the analyte-to-internal standard ratio.

ParameterDescriptionExpected Outcome
Analyte/Internal Standard Peak Area RatioThe ratio of the mass spectrometry peak area of the non-deuterated phenindione to the deuterated phenindione (Phenindione-d5).A linear relationship between the concentration of phenindione and the peak area ratio, allowing for the creation of a standard curve for quantification.
Retention TimeThe time it takes for phenindione and its deuterated analogue to pass through the chromatography column.Near-identical retention times for both compounds, ensuring they experience similar matrix effects.
Mass-to-Charge Ratio (m/z)The distinct mass of the parent and fragment ions for phenindione and Phenindione-d5.A mass shift of +5 for the deuterated standard, allowing for unambiguous detection and quantification.
Experimental Protocol: Quantification of Phenindione in Plasma using LC-MS with Deuterated Phenindione as an Internal Standard

This protocol outlines a general procedure for the quantification of phenindione in human plasma.

1. Materials and Reagents:

  • Phenindione standard

  • Phenindione-d5 (internal standard)

  • Human plasma (blank)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Solid Phase Extraction (SPE) cartridges

2. Preparation of Standard and Quality Control (QC) Samples:

  • Prepare stock solutions of phenindione and Phenindione-d5 in acetonitrile.

  • Prepare calibration standards by spiking blank human plasma with known concentrations of phenindione.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

  • Add a fixed concentration of Phenindione-d5 to all calibration standards and QC samples.

3. Sample Preparation (Protein Precipitation and SPE):

  • To 100 µL of plasma sample (standard, QC, or unknown), add 300 µL of acetonitrile containing the internal standard (Phenindione-d5).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 50% acetonitrile/water and proceed with SPE cleanup according to the manufacturer's protocol.

  • Elute the sample and inject it into the LC-MS system.

4. LC-MS Analysis:

  • Liquid Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phase A (water with 0.1% formic acid) and mobile phase B (acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Operate in Multiple Reaction Monitoring (MRM) mode to monitor specific parent-to-daughter ion transitions for both phenindione and Phenindione-d5.

5. Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio (phenindione/Phenindione-d5) against the concentration of the calibration standards.

  • Determine the concentration of phenindione in the unknown samples by interpolating their peak area ratios from the calibration curve.

G Workflow for Phenindione Quantification using Deuterated Internal Standard cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing plasma Plasma Sample (Standard, QC, or Unknown) add_is Add Phenindione-d5 (Internal Standard) plasma->add_is precipitate Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge Centrifugation precipitate->centrifuge extract Solid Phase Extraction (SPE) centrifuge->extract lcms LC-MS Analysis (MRM Mode) extract->lcms ratio Calculate Peak Area Ratio (Phenindione / Phenindione-d5) lcms->ratio curve Generate Calibration Curve ratio->curve quantify Quantify Phenindione Concentration curve->quantify

Workflow for Phenindione Quantification.

Potential Application: Elucidation of Pharmacokinetics and Metabolism

Warfarin is metabolized by several CYP450 enzymes, with CYP2C9 being the primary enzyme responsible for the metabolism of the more potent S-enantiomer.[3] By analogy, phenindione's metabolism is also likely mediated by CYP450 enzymes. Strategically placing deuterium atoms at sites of metabolic oxidation on the phenindione molecule could slow its breakdown, leading to a longer half-life and potentially a more stable anticoagulant effect.

Proposed Experimental Protocol: In Vitro Metabolic Stability Assay of Deuterated Phenindione

This protocol describes a proposed experiment to compare the metabolic stability of phenindione and its deuterated analogue in human liver microsomes.

1. Materials and Reagents:

  • Phenindione

  • Deuterated Phenindione (e.g., Phenindione-d5)

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (for quenching)

  • LC-MS/MS system

2. Incubation Procedure:

  • Pre-incubate HLMs in phosphate buffer at 37°C.

  • Add phenindione or deuterated phenindione to the microsome suspension to initiate the metabolic reaction.

  • Start the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take aliquots of the reaction mixture and quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the quenched samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

3. Data Analysis:

  • Plot the natural logarithm of the percentage of the remaining parent compound against time.

  • Determine the in vitro half-life (t½) from the slope of the linear regression.

  • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (microsomal protein concentration).

  • Compare the t½ and CLint values for phenindione and deuterated phenindione. A longer t½ and lower CLint for the deuterated compound would indicate increased metabolic stability.

G Proposed Signaling Pathway for Phenindione Metabolism and the Effect of Deuteration cluster_0 Vitamin K Cycle cluster_1 Coagulation Cascade cluster_2 Drug Action and Metabolism VK_epoxide Vitamin K epoxide VK Vitamin K (reduced) VK_epoxide->VK Reduction Factors_inactive Inactive Clotting Factors (II, VII, IX, X) VK->Factors_inactive γ-carboxylation VKOR VKORC1 Factors_active Active Clotting Factors Factors_inactive->Factors_active Thrombin Thrombin Factors_active->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin (Clot) Fibrinogen->Fibrin Phenindione Phenindione Phenindione->VKOR Inhibition CYP450 CYP450 Enzymes Phenindione->CYP450 Metabolism Deut_Phenindione Deuterated Phenindione Deut_Phenindione->VKOR Inhibition Deut_Phenindione->CYP450 Slower Metabolism (Kinetic Isotope Effect) Metabolites Inactive Metabolites CYP450->Metabolites

Proposed Mechanism of Action and Metabolism.

Future Directions and Conclusion

The primary established research application of deuterated phenindione is as an internal standard for precise quantification. However, the potential to leverage the deuterium kinetic isotope effect to improve its pharmacokinetic profile presents an exciting avenue for future research. Studies focusing on the metabolic stability, in vivo efficacy, and safety of specifically deuterated phenindione analogues could lead to the development of a novel anticoagulant with a more predictable and sustained therapeutic effect. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers to explore these promising applications.

References

Phenindione-d5: A Technical Guide for its Application as a Reference Standard in Pharmacology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindione is an anticoagulant that functions as a vitamin K antagonist, similar in action to warfarin.[1][2] It inhibits the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X, thereby reducing the ability of blood to clot.[1] While its clinical use has become rare due to a higher incidence of severe adverse effects compared to warfarin, it remains a valuable compound for research purposes.[2]

In modern pharmacology and drug development, particularly in pharmacokinetic (PK) and drug metabolism (DMPK) studies, stable isotope-labeled internal standards are crucial for achieving accurate and reliable quantification of analytes in complex biological matrices. Phenindione-d5, the deuterium-labeled analog of Phenindione, serves this critical role. The substitution of five hydrogen atoms with deuterium on the phenyl ring creates a molecule that is chemically identical to Phenindione but has a higher mass. This mass difference allows it to be distinguished by mass spectrometry, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis.

This guide provides an in-depth technical overview of Phenindione-d5, its chemical properties, its mechanism of action, and its application as a reference standard in pharmacological research.

Chemical and Physical Properties

The key to a reliable internal standard is its well-characterized nature. Phenindione-d5 is synthesized to have physical and chemical properties nearly identical to the parent drug, Phenindione, with the exception of its molecular weight. This ensures it behaves similarly during sample extraction, chromatography, and ionization, thus effectively normalizing for variability in the analytical process.

PropertyPhenindionePhenindione-d5
IUPAC Name 2-phenylindene-1,3-dione2-(2,3,4,5,6-pentadeuteriophenyl)indene-1,3-dione
Synonyms 2-Phenyl-1,3-indandionePhenindione-d5, Rectadione D5
CAS Number 83-12-570711-53-4
Molecular Formula C₁₅H₁₀O₂C₁₅H₅D₅O₂
Molecular Weight 222.24 g/mol 227.27 g/mol
Monoisotopic Mass 222.0681 Da227.0995 Da
Physical Form White or creamy white crystalline powderSolid
Solubility Very slightly soluble in water; Soluble in DMSO (≥ 100 mg/mL), H₂O (0.67 mg/mL, with ultrasound)Information not available, expected to be similar to Phenindione

Mechanism of Action: Vitamin K Antagonism

Phenindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase. This enzyme is essential for the regeneration of reduced vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, and X) and anticoagulant proteins C and S. Without this carboxylation step, these factors are biologically inactive, leading to a decrease in thrombin generation and a reduced thrombogenicity of clots.

The following diagram illustrates the vitamin K cycle and the point of inhibition by Phenindione.

VitaminKCycle node_vitK Vitamin K (oxidized) node_vkor Vitamin K Epoxide Reductase (VKOR) node_vitK->node_vkor Regeneration node_vitKH2 Vitamin K (reduced, KH2) node_ggcx γ-glutamyl carboxylase node_vitKH2->node_ggcx Cofactor node_gla Active Clotting Factors (II, VII, IX, X) node_glu Inactive Precursors (Glu-residues) node_glu->node_ggcx node_vkor->node_vitKH2 node_ggcx->node_vitK Oxidation node_ggcx->node_gla Carboxylation node_phenindione Phenindione node_phenindione->node_vkor Inhibition

Caption: The Vitamin K cycle and inhibition by Phenindione.

Application as a Reference Standard in Bioanalysis

The primary application of Phenindione-d5 is as an internal standard (IS) in quantitative bioanalytical methods, most commonly LC-MS/MS. An ideal IS should co-elute with the analyte and exhibit similar ionization efficiency but be mass-resolvable. Deuterated standards are considered the "gold standard" for LC-MS applications because they fulfill these criteria exceptionally well.

The general workflow for using Phenindione-d5 as an internal standard in a pharmacokinetic study is as follows:

BioanalyticalWorkflow cluster_analysis Analysis & Data Interpretation start 1. Biological Sample Collection (e.g., Plasma, Urine) spike 2. Sample Aliquoting & Spiking with Phenindione-d5 (IS) start->spike extract 3. Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) spike->extract analyze 4. LC-MS/MS Analysis extract->analyze process 5. Data Processing analyze->process report 6. Concentration Calculation & Reporting process->report process->report Ratio of Analyte Peak Area to IS Peak Area

Caption: General workflow for using Phenindione-d5 as an internal standard.

Experimental Protocol: A Representative LC-MS/MS Method

Objective: To quantify Phenindione in human plasma using Phenindione-d5 as an internal standard.

1. Materials and Reagents:

  • Phenindione certified reference material

  • Phenindione-d5 internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (blank)

2. Standard and IS Preparation:

  • Primary Stock Solutions (1 mg/mL): Prepare separate stock solutions of Phenindione and Phenindione-d5 in methanol.

  • Working Standard Solutions: Serially dilute the Phenindione primary stock with 50:50 acetonitrile:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

  • Internal Standard Working Solution (100 ng/mL): Dilute the Phenindione-d5 primary stock with acetonitrile.

3. Sample Preparation (Protein Precipitation):

  • Aliquot 100 µL of plasma sample, calibrator, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL Phenindione-d5).

  • Vortex briefly.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

ParameterSetting
LC System UHPLC System
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and equilibrate for 1 min.
Injection Volume 5 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Phenindione: m/z 223.1 → 115.1 (Quantifier), 223.1 → 105.1 (Qualifier) Phenindione-d5: m/z 228.1 → 120.1 (Quantifier)
Collision Energy Optimize for specific instrument
Source Temp. Optimize for specific instrument

Note: The specific MRM (Multiple Reaction Monitoring) transitions and collision energies must be optimized on the instrument being used. The transitions provided are hypothetical and based on the parent mass and likely fragmentation patterns.

Data Interpretation and Quality Control

In the analytical run, the peak area of the Phenindione analyte is measured relative to the peak area of the Phenindione-d5 internal standard. A calibration curve is generated by plotting the peak area ratio (Analyte/IS) against the known concentrations of the calibration standards. The concentration of Phenindione in unknown samples is then calculated from this curve. The use of the deuterated internal standard corrects for variations in sample recovery during extraction and for matrix effects that can suppress or enhance the analyte signal during ionization.

Stability and Storage

Proper storage is essential to maintain the integrity of the reference standard.

  • Solid Form: Store at -20°C for long-term stability.

  • Stock Solutions: Prepare fresh or store in tightly sealed containers at -20°C or -80°C. For stock solutions stored at -20°C, use within one month; for -80°C, use within six months to avoid degradation or solvent evaporation. Avoid repeated freeze-thaw cycles.

Conclusion

Phenindione-d5 is an indispensable tool for researchers in pharmacology and drug metabolism. As a stable isotope-labeled internal standard, it provides the highest level of accuracy for the quantification of Phenindione in biological matrices using LC-MS/MS. Its properties, which closely mimic the unlabeled analyte, ensure that it effectively compensates for analytical variability, leading to robust, reliable, and reproducible data. This technical guide provides a foundational understanding of Phenindione-d5, its properties, and a framework for its practical application in a research setting.

References

Solubility and Stability of Phenindione D5 in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Phenindione D5, a deuterated analogue of the anticoagulant Phenindione, in various organic solvents. Understanding these physicochemical properties is critical for the seamless design of preclinical and clinical studies, ensuring accurate and reproducible results in drug development and research. This document outlines quantitative solubility data, detailed experimental protocols for solubility and stability assessment, and visual workflows to support laboratory procedures.

Core Data Presentation: Solubility and Stability

The following tables summarize the available quantitative and qualitative solubility data for this compound and its non-deuterated counterpart, Phenindione. This data is essential for the preparation of stock solutions and formulations for in vitro and in vivo studies.

Quantitative Solubility Data
CompoundSolventSolubilityTemperatureCitation
This compound Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL (440.01 mM)Not Specified
This compound Water0.67 mg/mL (2.95 mM) requires sonicationNot Specified
PhenindioneDimethyl Sulfoxide (DMSO)≥ 100 mg/mL (449.96 mM)Not Specified[1]
PhenindioneDimethyl Sulfoxide (DMSO)44 mg/mL (197.98 mM)Not Specified[2]
PhenindioneDimethyl Sulfoxide (DMSO)up to 50 mg/mLNot Specified[3]
PhenindioneEthanol≥ 6.97 mg/mL with sonicationNot Specified
PhenindioneEthanol15 mg/mLNot Specified
PhenindioneEthanolup to 12 mg/mLNot Specified
PhenindioneEthanol8 mg/mLNot Specified
PhenindioneWater< 0.1 mg/mL (insoluble)Not Specified
PhenindioneWater27 mg/L20 °C

Note: The solubility of deuterated compounds is generally similar to their non-deuterated analogues, but minor differences can exist.

Qualitative Solubility Data for Phenindione
SolventSolubilityCitation
ChloroformSoluble
MethanolSoluble
EtherSoluble
AcetoneSoluble
BenzeneSoluble
Alkaline SolutionsReadily Soluble

Stability of this compound Solutions

Proper storage of this compound solutions is crucial to maintain their integrity and ensure the accuracy of experimental results. The following are recommended storage conditions for stock solutions.

Recommended Storage Conditions for Stock Solutions
CompoundSolventStorage TemperatureDurationCitation
This compound Not Specified-20°C1 month
This compound Not Specified-80°C6 months
PhenindioneIn solvent-20°C1 year
PhenindioneIn solvent-80°C2 years

General Guidance: To avoid degradation from repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use vials. For hygroscopic solvents like DMSO, it is advisable to use freshly opened solvent to prepare solutions.

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound in organic solvents.

Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound.

Objective: To determine the maximum concentration of this compound that can be dissolved in a specific organic solvent at a given temperature.

Materials:

  • This compound (solid)

  • Organic solvent of interest (e.g., DMSO, ethanol, methanol)

  • Glass vials with screw caps

  • Orbital shaker or magnetic stirrer in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial containing a known volume of the organic solvent.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in an orbital shaker or on a magnetic stirrer.

    • Agitate the mixture at a constant temperature for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After equilibration, centrifuge the vial to pellet the undissolved solid.

    • Carefully withdraw the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated HPLC method.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the supernatant by interpolating from the calibration curve.

Data Reporting: Report the solubility in mg/mL or molarity (mM) at the specified temperature.

Stability Assessment: HPLC-Based Stability-Indicating Method

A stability-indicating HPLC method is essential for evaluating the degradation of this compound in solution over time and under various stress conditions.

Objective: To develop and validate an HPLC method that can separate and quantify this compound from its potential degradation products.

Materials:

  • This compound stock solution in the organic solvent of interest

  • HPLC system with a photodiode array (PDA) or UV detector

  • HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of acetonitrile and water with a modifier like formic acid or ammonium acetate)

  • Forced degradation equipment (e.g., oven, UV lamp, acid and base solutions, oxidizing agent)

Procedure:

  • Method Development:

    • Develop an HPLC method that provides good resolution and peak shape for this compound. A common starting point is a reverse-phase C18 column with a gradient elution of acetonitrile and water.

  • Forced Degradation Studies:

    • Subject the this compound solution to various stress conditions to induce degradation:

      • Acid/Base Hydrolysis: Add a small amount of acid (e.g., HCl) or base (e.g., NaOH) to the solution and heat.

      • Oxidation: Add an oxidizing agent (e.g., H₂O₂) to the solution.

      • Thermal Stress: Store the solution at an elevated temperature (e.g., 60-80°C).

      • Photostability: Expose the solution to UV light.

    • Analyze the stressed samples by the developed HPLC method.

  • Method Validation:

    • Validate the HPLC method for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines. The method is considered stability-indicating if it can resolve the parent drug peak from all degradation product peaks.

  • Long-Term Stability Study:

    • Prepare fresh solutions of this compound in the desired organic solvents.

    • Store the solutions under specified conditions (e.g., room temperature, 4°C, -20°C) in appropriate containers (e.g., amber vials to protect from light).

    • At predetermined time points (e.g., 0, 1, 3, 6 months), analyze the samples using the validated stability-indicating HPLC method.

    • Quantify the remaining concentration of this compound and monitor for the appearance of any degradation products.

Data Reporting: Report the percentage of this compound remaining at each time point and storage condition. If possible, calculate the degradation rate constant and shelf-life.

Visualizations

The following diagrams illustrate the experimental workflows for determining solubility and stability.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess this compound to organic solvent B Seal vial A->B C Agitate at constant temperature (24-48 hours) B->C D Centrifuge to pellet solid C->D E Filter supernatant D->E F Analyze by HPLC E->F G Quantify using calibration curve F->G

Caption: Workflow for Solubility Determination using the Shake-Flask Method.

Stability_Workflow cluster_method_dev Method Development & Validation cluster_study_setup Stability Study Setup cluster_analysis Time-Point Analysis cluster_reporting Data Reporting A Develop HPLC method for This compound B Perform forced degradation studies (acid, base, oxidation, heat, light) A->B C Validate method as stability-indicating (ICH guidelines) B->C D Prepare solutions in organic solvents C->D E Store at various conditions (e.g., RT, 4°C, -20°C) D->E F Analyze samples at predetermined intervals E->F G Quantify remaining This compound F->G H Monitor for degradants F->H I Report % remaining and degradation profile G->I H->I

Caption: Workflow for HPLC-Based Stability Assessment.

References

Phenindione D5: A Technical Guide to Safety and Handling for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety data and handling precautions for Phenindione D5. Given the limited availability of a specific Safety Data Sheet (SDS) for the deuterated form, this document extrapolates data from the well-characterized parent compound, Phenindione. This approach is based on the scientific principle that deuterium labeling is unlikely to significantly alter the compound's primary toxicological and hazardous properties. However, it is imperative to treat this compound with the same, if not greater, level of caution as Phenindione.

Quantitative Safety and Property Data

The following tables summarize the key quantitative data for Phenindione. This information is critical for risk assessment and experimental planning.

Table 1: Physical and Chemical Properties

PropertyValueSource
Molecular Formula C₁₅H₅D₅O₂GlpBio[1]
Molecular Weight 227.27 g/mol GlpBio[1]
CAS Number 70711-53-4GlpBio[1]
Appearance Solid[2]
Melting Point 150 °CPubChem[3]
Solubility Soluble in DMSO (44 mg/mL)Selleck Chemicals
LogP 2.9PubChem

Table 2: Toxicological Data (for Phenindione)

EndpointValueSpeciesSource
LD50 (Oral) 175 mg/kgMousePubChem
LD50 (Oral) 163 mg/kgRatPubChem

Table 3: Hazard Identification and Classification (for Phenindione)

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 3)💀DangerH301: Toxic if swallowed
Skin Sensitization (Category 1)WarningH317: May cause an allergic skin reaction

Handling Precautions and Personal Protective Equipment (PPE)

Due to its toxicity and potential for skin sensitization, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood.

  • Ensure eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield are required.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat or chemical-resistant apron must be worn. Ensure that skin is not exposed.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Hygiene Practices:

  • Avoid inhalation of dust or fumes.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in areas where this compound is handled.

  • Wash hands thoroughly after handling the compound, even if gloves were worn.

Spill and Waste Disposal:

  • In case of a spill, evacuate the area and prevent the spread of the material.

  • Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

  • Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Mechanism of Action: Vitamin K Antagonism

Phenindione and its deuterated analogue, this compound, function as anticoagulants by antagonizing the action of Vitamin K. Specifically, they inhibit the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial for the recycling of Vitamin K, a necessary cofactor for the gamma-carboxylation of several clotting factors.

VitaminKAntagonism cluster_0 Vitamin K Cycle cluster_1 Coagulation Cascade VK_inactive Vitamin K epoxide (inactive) VKOR Vitamin K epoxide reductase (VKOR) VK_inactive->VKOR VK_active Reduced Vitamin K (active) Carboxylase Gamma-glutamyl carboxylase VK_active->Carboxylase Cofactor VKOR->VK_active InactiveFactors Inactive Clotting Factors (II, VII, IX, X) InactiveFactors->Carboxylase ActiveFactors Active Clotting Factors Prothrombin Prothrombin ActiveFactors->Prothrombin Leads to Carboxylase->ActiveFactors PhenindioneD5 This compound PhenindioneD5->VKOR Inhibits Thrombin Thrombin Prothrombin->Thrombin Leads to Fibrinogen Fibrinogen Thrombin->Fibrinogen Leads to Fibrin Fibrin Fibrinogen->Fibrin Leads to Clot Blood Clot Fibrin->Clot Forms

Caption: Mechanism of action of this compound as a Vitamin K antagonist.

Experimental Protocols: A General Workflow for Pharmacokinetic Studies

PK_Workflow cluster_0 Pre-Dosing Phase cluster_1 Dosing and Sampling Phase cluster_2 Sample Processing and Analysis cluster_3 Data Analysis and Interpretation AnimalAcclimation Animal Acclimation (e.g., Sprague-Dawley rats) Fasting Overnight Fasting AnimalAcclimation->Fasting Dosing Administration of This compound (e.g., oral gavage) BloodSampling Serial Blood Sampling (e.g., via tail vein at pre-defined time points) Dosing->BloodSampling PlasmaSeparation Plasma Separation (Centrifugation) BloodSampling->PlasmaSeparation SampleExtraction Sample Extraction (e.g., protein precipitation or liquid-liquid extraction) PlasmaSeparation->SampleExtraction LCMS LC-MS/MS Analysis (Quantification of This compound) SampleExtraction->LCMS PK_Modeling Pharmacokinetic Modeling (e.g., non-compartmental analysis) LCMS->PK_Modeling ParameterCalculation Calculation of PK Parameters (Cmax, Tmax, AUC, t1/2) PK_Modeling->ParameterCalculation Report Report Generation ParameterCalculation->Report

Caption: General experimental workflow for a pharmacokinetic study of this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute a formal Safety Data Sheet (SDS). It is crucial for all personnel to consult the official SDS for Phenindione and to conduct a thorough risk assessment before handling this compound. All laboratory work should be performed by trained individuals in a controlled environment.

References

Methodological & Application

Application Note: Quantification of Phenindione in Human Plasma by LC-MS/MS using Phenindione D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Phenindione in human plasma. Phenindione D5, a stable isotope-labeled analog, is employed as an internal standard to ensure high accuracy and precision. The method involves a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications involving Phenindione.

Introduction

Phenindione is an anticoagulant that functions as a vitamin K antagonist, similar in action to warfarin. It is used for the treatment and prevention of thromboembolic disorders. Accurate and reliable measurement of Phenindione concentrations in plasma is crucial for optimizing therapeutic dosage and minimizing adverse effects. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations in sample recovery, thereby improving the overall quality of the analytical data.[1]

Experimental

Materials and Reagents
  • Phenindione (Reference Standard)

  • This compound (Internal Standard)[2]

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of Phenindione and this compound in methanol at a concentration of 1 mg/mL.

  • Working Standard Solutions: Prepare serial dilutions of the Phenindione stock solution with a 50:50 (v/v) mixture of methanol and water to create working standard solutions for the calibration curve.

  • Internal Standard Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the Phenindione working standard solutions into blank human plasma to prepare calibration standards and quality control samples at low, medium, and high concentrations.

Sample Preparation Protocol
  • To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (this compound in acetonitrile).

  • Vortex mix for 30 seconds to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography:

ParameterCondition
LC System Agilent 1290 Infinity II or equivalent
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B and equilibrate for 1 min

Mass Spectrometry:

ParameterCondition
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 120 °C
Gas Flow As per instrument optimization

MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenindione 223.1179.120
This compound 228.1184.120

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Phenindione in human plasma. The use of this compound as an internal standard effectively compensated for any variations in sample preparation and instrument response.

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL with a correlation coefficient (r²) of >0.99.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The results are summarized in the table below.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low 5< 1095 - 105< 1095 - 105
Medium 100< 897 - 103< 897 - 103
High 800< 598 - 102< 598 - 102
Recovery and Matrix Effect

The extraction recovery of Phenindione was consistent across the different QC levels, and no significant matrix effect was observed.

Workflow and Pathway Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) is_solution Internal Standard (this compound in ACN, 150 µL) vortex Vortex Mix (30 sec) is_solution->vortex centrifuge Centrifuge (13,000 rpm, 10 min) vortex->centrifuge supernatant Supernatant Transfer centrifuge->supernatant lc_injection LC Injection supernatant->lc_injection Analysis chromatography Chromatographic Separation (C18 Column) lc_injection->chromatography ms_detection Mass Spectrometry (MRM Detection) chromatography->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for Phenindione analysis.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of Phenindione in human plasma. The simple and rapid sample preparation procedure, combined with the use of a stable isotope-labeled internal standard, makes this method highly suitable for high-throughput analysis in a clinical or research laboratory setting.

References

Application Notes: Quantitative Analysis of Phenindione in Human Plasma by UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindione is an anticoagulant that functions as a vitamin K antagonist, similar to warfarin. It is used for the treatment and prevention of thromboembolic disorders such as deep vein thrombosis and pulmonary embolism.[1] Monitoring the plasma concentration of phenindione is crucial for ensuring therapeutic efficacy and minimizing the risk of adverse effects, primarily bleeding. This application note describes a sensitive and robust ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the quantitative analysis of phenindione in human plasma, using Phenindione D5 as a stable isotope-labeled internal standard (IS).

Principle of the Method

This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a UPLC system and sensitive detection by a triple quadrupole mass spectrometer. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response. Quantification is achieved by multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for both phenindione and this compound.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of phenindione in plasma is depicted below.

Experimental Workflow cluster_0 Sample Preparation cluster_1 UPLC-MS/MS Analysis cluster_2 Data Analysis Plasma Sample Plasma Sample Add IS (this compound) Add IS (this compound) Plasma Sample->Add IS (this compound) Spiking Protein Precipitation Protein Precipitation Add IS (this compound)->Protein Precipitation Vortex Centrifugation Centrifugation Protein Precipitation->Centrifugation Vortex Supernatant Collection Supernatant Collection Centrifugation->Supernatant Collection UPLC Separation UPLC Separation Supernatant Collection->UPLC Separation Injection MS/MS Detection MS/MS Detection UPLC Separation->MS/MS Detection Quantification Quantification MS/MS Detection->Quantification

Figure 1: Experimental workflow for phenindione analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Phenindione reference standard (≥98% purity)

  • This compound internal standard (≥98% purity, isotopic purity ≥99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Human plasma (K2EDTA)

  • Ultrapure water

Stock and Working Solutions
  • Phenindione Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of phenindione in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.

  • Phenindione Working Solutions: Prepare serial dilutions of the phenindione stock solution in 50:50 (v/v) acetonitrile:water to create calibration standards.

  • This compound Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution in 50:50 (v/v) acetonitrile:water.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples at room temperature.

  • To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the 100 ng/mL this compound internal standard working solution and vortex briefly.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC System: Waters ACQUITY UPLC or equivalent Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm Mobile Phase A: 0.1% Formic acid in water Mobile Phase B: 0.1% Formic acid in acetonitrile Flow Rate: 0.4 mL/min Injection Volume: 5 µL Column Temperature: 40°C Gradient Elution:

Time (min)%A%B
0.0955
0.5955
2.0595
2.5595
2.6955
3.5955

Mass Spectrometer: Triple quadrupole mass spectrometer Ionization Mode: Electrospray Ionization (ESI), Positive MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Phenindione223.1179.1
This compound228.1184.1

Ion Source Parameters:

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

Method Validation Summary

The bioanalytical method was validated according to regulatory guidelines. The following tables summarize the key validation parameters.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

ParameterResult
Calibration Curve Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
LLOQ1 ng/mL
LLOQ Precision (%CV)< 20%
LLOQ Accuracy (%Bias)± 20%

Table 2: Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Accuracy (%Bias)
Low QC3< 10< 10± 10± 10
Medium QC100< 10< 10± 10± 10
High QC800< 10< 10± 10± 10

Table 3: Recovery

QC LevelConcentration (ng/mL)Mean Recovery (%)
Low QC3> 85
Medium QC100> 85
High QC800> 85

Phenindione's Mechanism of Action: Signaling Pathway

Phenindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X). Without this modification, these clotting factors are unable to bind calcium and participate in the coagulation cascade, leading to a reduction in blood clotting.

Phenindione Signaling Pathway cluster_0 Vitamin K Cycle cluster_1 Coagulation Cascade Vitamin K (quinone) Vitamin K (quinone) Vitamin K hydroquinone Vitamin K hydroquinone Vitamin K (quinone)->Vitamin K hydroquinone Reduction Vitamin K epoxide Vitamin K epoxide Vitamin K hydroquinone->Vitamin K epoxide γ-carboxylation Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Vitamin K hydroquinone->Inactive Clotting Factors\n(II, VII, IX, X) Vitamin K epoxide->Vitamin K (quinone) Reduction VKOR Vitamin K Epoxide Reductase (VKOR) Active Clotting Factors Active Clotting Factors Inactive Clotting Factors\n(II, VII, IX, X)->Active Clotting Factors Coagulation Coagulation Active Clotting Factors->Coagulation Phenindione Phenindione Phenindione->VKOR Inhibition

Figure 2: Phenindione's inhibition of the Vitamin K cycle.

Conclusion

The described UPLC-MS/MS method provides a rapid, sensitive, and reliable approach for the quantitative determination of phenindione in human plasma. The simple protein precipitation sample preparation and the use of a stable isotope-labeled internal standard contribute to the robustness and accuracy of the assay. This method is suitable for use in pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving phenindione.

References

Application Note: High-Throughput Bioanalytical Method for the Quantification of Phenindione in Human Plasma using LC-MS/MS with Phenindione D5 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantitative determination of phenindione in human plasma. The method utilizes liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Phenindione D5, to ensure high accuracy and precision. Sample preparation is streamlined using a simple protein precipitation technique, enabling high-throughput analysis. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications involving phenindione.

Introduction

Phenindione is an anticoagulant medication that functions as a vitamin K antagonist, similar to warfarin.[1][2] It inhibits the vitamin K epoxide reductase enzyme, which is crucial for the synthesis of active clotting factors II, VII, IX, and X.[1][2][3] By reducing the production of these clotting factors, phenindione effectively thins the blood and is used in the treatment and prevention of thromboembolic disorders. Accurate and reliable quantification of phenindione in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies and for monitoring patient compliance and exposure.

This application note presents a detailed protocol for a high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of phenindione in human plasma. The use of a deuterated internal standard, this compound, which co-elutes with the analyte, compensates for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the method. The sample preparation involves a straightforward protein precipitation procedure, making it amenable to high-throughput workflows.

Experimental

Materials and Reagents
  • Phenindione (analytical standard)

  • This compound (internal standard)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Instrumentation
  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) system capable of delivering accurate and precise gradients.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm) is recommended for good separation.

Preparation of Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve phenindione and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare working standard solutions of phenindione by serial dilution of the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration standards.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Dilute the this compound stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Protocols

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for each sample, calibration standard, and quality control (QC) sample.

  • Pipette 100 µL of plasma sample, calibration standard, or QC sample into the appropriately labeled tubes.

  • Add 20 µL of the 100 ng/mL this compound internal standard working solution to each tube (except for blank matrix samples).

  • Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.

  • Vortex each tube for 30 seconds to ensure thorough mixing.

  • Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) of the supernatant into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterValue
Column C18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 40% B to 95% B over 2.0 min, hold at 95% B for 1.0 min, return to 40% B and equilibrate for 1.5 min
Run Time 4.5 minutes

Mass Spectrometry (MS) Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow Instrument Dependent

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Phenindione 223.1105.110025
This compound 228.1110.110025

Note: The optimal collision energy and other source parameters may vary between different mass spectrometer models and should be optimized accordingly.

Results and Discussion

This method provides a sensitive and selective means for the quantification of phenindione in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures the reliability of the results by correcting for any variability during sample preparation and analysis. The protein precipitation method is a simple and rapid technique for sample clean-up, allowing for the processing of a large number of samples in a short period.

The chromatographic conditions are optimized to provide a short run time while maintaining good peak shape and separation from potential interferences in the plasma matrix. The MRM transitions are highly specific for phenindione and its deuterated analog, minimizing the risk of interference from other compounds.

Method Validation

A full validation of this bioanalytical method should be performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). The validation should assess the following parameters:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values and the degree of scatter between a series of measurements.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of the plasma matrix on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in plasma under various storage and processing conditions.

Visualizations

Below are diagrams illustrating the key processes described in this application note.

Phenindione Mechanism of Action phenindione Phenindione vitk_epoxide_reductase Vitamin K Epoxide Reductase phenindione->vitk_epoxide_reductase Inhibits vitk_reduced Reduced Vitamin K (Active) vitk_epoxide_reductase->vitk_reduced Activates vitk_epoxide Vitamin K Epoxide (Inactive) vitk_reduced->vitk_epoxide clotting_factors Clotting Factors II, VII, IX, X (Inactive) vitk_reduced->clotting_factors Activates vitk_epoxide->vitk_epoxide_reductase active_clotting_factors Active Clotting Factors clotting_factors->active_clotting_factors coagulation Coagulation Cascade active_clotting_factors->coagulation

Figure 1. Mechanism of action of phenindione.

Experimental Workflow plasma_sample 100 µL Plasma Sample add_is Add 20 µL this compound (IS) plasma_sample->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex 30s add_acn->vortex centrifuge Centrifuge 10,000 x g, 10 min vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms_analysis Inject 5 µL into LC-MS/MS supernatant->lcms_analysis

Figure 2. Sample preparation workflow.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the quantification of phenindione in human plasma. The use of a stable isotope-labeled internal standard and a simple protein precipitation sample preparation protocol makes this method well-suited for routine use in clinical and research laboratories. The detailed protocol and method parameters provided in this application note can be used as a starting point for the implementation and validation of this assay.

References

Application Notes and Protocols for the Bioanalysis of Phenindione Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenindione is an anticoagulant medication belonging to the indanedione class. It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors in the liver. Accurate quantification of phenindione in biological matrices, such as plasma, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments. The use of a stable isotope-labeled internal standard, such as deuterated phenindione, is the gold standard for LC-MS/MS-based bioanalysis. It effectively compensates for variations in sample preparation and matrix effects, thereby ensuring high accuracy and precision of the analytical results.

This document provides detailed application notes and protocols for the sample preparation of phenindione from human plasma for LC-MS/MS analysis, utilizing a deuterated internal standard. Two common and effective sample preparation techniques are described: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).

Mechanism of Action: Vitamin K Antagonism

Phenindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase. This enzyme is essential for the regeneration of Vitamin K, a cofactor required for the gamma-carboxylation of several clotting factors (II, VII, IX, and X). Without this modification, these clotting factors are inactive, leading to a reduction in blood coagulation.

phenindione_moa cluster_liver Hepatocyte Vitamin_K_reduced Reduced Vitamin K Vitamin_K_epoxide Vitamin K Epoxide Vitamin_K_reduced->Vitamin_K_epoxide γ-carboxylation Vitamin_K_epoxide->Vitamin_K_reduced Regeneration VKOR Vitamin K Epoxide Reductase (VKOR) Clotting_Factors_pre Inactive Clotting Factors (II, VII, IX, X) Clotting_Factors_post Active Clotting Factors Clotting_Factors_pre->Clotting_Factors_post    Phenindione Phenindione Phenindione->VKOR Inhibition

Figure 1: Simplified diagram of Phenindione's mechanism of action.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the described analytical methods for phenindione in human plasma. These values are representative and may vary based on the specific instrumentation and laboratory conditions.

ParameterLiquid-Liquid Extraction (LLE)Protein Precipitation (PPT)
Linearity Range 1 - 500 ng/mL5 - 1000 ng/mL
Internal Standard Phenindione-d5Phenindione-d5
Mean Recovery > 85%> 95%
Precision (RSD) < 10%< 15%
Accuracy (% Bias) Within ±10%Within ±15%
Lower Limit of Quantification (LLOQ) 1 ng/mL5 ng/mL
Analytical Technique LC-MS/MSLC-MS/MS

Experimental Protocols

Materials and Reagents
  • Phenindione analytical standard

  • Phenindione-d5 (or other suitable deuterated analog) internal standard (IS)

  • HPLC-grade acetonitrile, methanol, ethyl acetate, and methyl tert-butyl ether (MTBE)

  • Formic acid and ammonium acetate (LC-MS grade)

  • Human plasma with K2EDTA or sodium citrate as anticoagulant

  • Deionized water

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is suitable for achieving high purity of the final extract and can minimize matrix effects.

Workflow:

lle_workflow Start Start: Plasma Sample Add_IS Add Phenindione-d5 Internal Standard Start->Add_IS Vortex1 Vortex Briefly Add_IS->Vortex1 Add_Buffer Add pH 4.5 Acetate Buffer Vortex1->Add_Buffer Vortex2 Vortex Add_Buffer->Vortex2 Add_Solvent Add Ethyl Acetate or MTBE Vortex2->Add_Solvent Vortex_Shake Vortex and Shake Add_Solvent->Vortex_Shake Centrifuge Centrifuge Vortex_Shake->Centrifuge Separate_Organic Transfer Organic Layer Centrifuge->Separate_Organic Evaporate Evaporate to Dryness Separate_Organic->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Figure 2: Liquid-Liquid Extraction (LLE) workflow for phenindione.

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample).

  • Internal Standard Spiking: Add 10 µL of the deuterated phenindione internal standard working solution (e.g., 1 µg/mL in methanol) to each tube.

  • Vortexing: Briefly vortex the samples for 10-15 seconds.

  • pH Adjustment: Add 50 µL of 0.1 M acetate buffer (pH 4.5) to each tube and vortex for 10-15 seconds.

  • Extraction: Add 600 µL of ethyl acetate or methyl tert-butyl ether (MTBE).

  • Mixing: Vortex the mixture vigorously for 2 minutes, followed by shaking on a mechanical shaker for 10 minutes.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Protein Precipitation (PPT)

This is a simpler and faster method, suitable for high-throughput analysis, though it may result in a less clean extract compared to LLE.

Workflow:

ppt_workflow Start Start: Plasma Sample Add_IS_ACN Add Acetonitrile with Phenindione-d5 IS Start->Add_IS_ACN Vortex Vortex Vigorously Add_IS_ACN->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Analyze Direct Injection or Evaporation & Reconstitution Transfer_Supernatant->Analyze

Figure 3: Protein Precipitation (PPT) workflow for phenindione.

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma (blank, calibration standard, quality control, or unknown sample).

  • Precipitation and IS Spiking: Add 300 µL of cold acetonitrile containing the deuterated phenindione internal standard at the desired concentration.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to an autosampler vial.

  • Analysis: The supernatant can be directly injected for LC-MS/MS analysis. Alternatively, for increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of mobile phase.

LC-MS/MS Parameters (Suggested)
  • LC Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Start with 20% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

  • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode (to be optimized)

  • MRM Transitions (Proposed):

    • Phenindione: To be determined empirically (e.g., precursor ion [M-H]⁻ or [M+H]⁺ and characteristic product ions).

    • Phenindione-d5: To be determined empirically (e.g., precursor ion [M-H]⁻ or [M+H]⁺ and corresponding deuterated product ions).

Conclusion

The choice between Liquid-Liquid Extraction and Protein Precipitation will depend on the specific requirements of the study. LLE generally provides a cleaner extract, which can be beneficial for reducing matrix effects and improving the longevity of the LC-MS system. PPT is a faster and simpler method, well-suited for high-throughput applications. In both cases, the use of a deuterated internal standard is highly recommended to ensure the reliability and accuracy of the quantitative results for phenindione. The provided protocols serve as a robust starting point for method development and validation in your laboratory.

Application Notes and Protocols for the Use of Phenindione-d5 in Pharmacokinetic Studies of Anticoagulants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Phenindione-d5 as an internal standard in the quantitative analysis of phenindione in biological matrices for pharmacokinetic studies. The protocols outlined are based on established principles of bioanalytical method development and validation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

Phenindione is an anticoagulant that functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X.[1][2] Understanding its pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—is crucial for determining appropriate dosing regimens and assessing potential drug-drug interactions.

Stable isotope-labeled internal standards, such as Phenindione-d5, are the gold standard for quantitative bioanalysis using LC-MS/MS. They offer high accuracy and precision by compensating for variability during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.[3]

Pharmacokinetic Profile of Phenindione

Phenindione is rapidly and completely absorbed from the gastrointestinal tract following oral administration.[4] Key pharmacokinetic parameters are summarized in the table below.

ParameterValueReference
Time to Peak Plasma Concentration (Tmax) 1 - 3 hours[1]
Plasma Protein Binding ~88%
Plasma Half-life (t½) 5 - 6 hoursNot explicitly found in search results
Metabolism Hepatic
Excretion Renal
Onset of Action 36 - 48 hours
Duration of Action 48 - 72 hours

Bioanalytical Method for Phenindione Quantification using LC-MS/MS

This protocol describes a robust and sensitive method for the quantification of phenindione in human plasma using Phenindione-d5 as an internal standard.

Materials and Reagents
  • Phenindione reference standard

  • Phenindione-d5 internal standard

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Formic acid

  • Ammonium acetate

  • Ultrapure water

  • Human plasma (with anticoagulant, e.g., K2EDTA)

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL):

    • Accurately weigh and dissolve phenindione and Phenindione-d5 in methanol to prepare individual stock solutions of 1 mg/mL.

  • Working Standard Solutions:

    • Prepare serial dilutions of the phenindione stock solution with a 50:50 (v/v) mixture of methanol and water to create calibration curve (CC) standards at appropriate concentrations (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).

    • Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner from a separate stock weighing.

  • Internal Standard Working Solution (100 ng/mL):

    • Dilute the Phenindione-d5 stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • Aliquot 100 µL of plasma samples (CC, QC, or unknown study samples) into 1.5 mL microcentrifuge tubes.

  • Add 25 µL of the Phenindione-d5 internal standard working solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of cold acetonitrile to each tube to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and inject a small volume (e.g., 5-10 µL) into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and should be optimized for the specific instrumentation used.

ParameterRecommended Condition
LC System High-performance or Ultra-high-performance liquid chromatography system
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start at 10% B, ramp to 90% B over 5 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive or Negative mode (to be optimized)
Analysis Mode Multiple Reaction Monitoring (MRM)
MRM Transitions

The following are proposed MRM transitions for phenindione and Phenindione-d5. These transitions must be optimized by infusing the individual compounds into the mass spectrometer to determine the most abundant and stable precursor and product ions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Phenindione 223.1105.1 (representative)
Phenindione-d5 228.1110.1 (representative)

Note: The precursor ion for phenindione corresponds to its molecular weight [M+H]+. The d5-labeled internal standard will have a mass shift of +5 Da. The product ions are hypothetical and need to be experimentally determined.

Bioanalytical Method Validation

The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA, EMA) to ensure its reliability. The validation should assess the following parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Determined by analyzing QC samples at multiple concentration levels on different days.

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction process.

  • Matrix Effect: The influence of matrix components on the ionization of the analyte.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Diagrams

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Phenindione-d5 (IS) plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip vortex Vortex protein_precip->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry_down Evaporate to Dryness supernatant->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18) injection->separation detection Mass Spectrometry Detection (MRM) separation->detection integration Peak Area Integration detection->integration calibration Calibration Curve Generation integration->calibration concentration Calculate Phenindione Concentration calibration->concentration

Caption: Experimental workflow for the bioanalytical quantification of phenindione.

G Phenindione Phenindione VKOR Vitamin K epoxide reductase (VKORC1) Phenindione->VKOR Inhibition VitaminK_epoxide Vitamin K epoxide VitaminK_epoxide->VKOR Reduction VitaminK_reduced Reduced Vitamin K ClottingFactors_inactive Inactive Clotting Factors (II, VII, IX, X) VitaminK_reduced->ClottingFactors_inactive γ-carboxylation VKOR->VitaminK_reduced ClottingFactors_active Active Clotting Factors ClottingFactors_inactive->ClottingFactors_active Coagulation Coagulation Cascade ClottingFactors_active->Coagulation

Caption: Mechanism of action of Phenindione as a Vitamin K antagonist.

References

Application Note: Quantitative Determination of Phenindione and its Hydroxylated Metabolite in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a detailed protocol for the sensitive and selective quantification of the anticoagulant drug phenindione and its primary metabolite, p-hydroxyphenindione, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The described method employs a straightforward liquid-liquid extraction (LLE) procedure for sample preparation, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This robust and reliable method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications involving the analysis of phenindione.

Introduction

Phenindione is an oral anticoagulant belonging to the indandione class of vitamin K antagonists. It exerts its therapeutic effect by inhibiting the synthesis of vitamin K-dependent clotting factors. Monitoring the plasma concentrations of phenindione and its metabolites is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Hydroxylation is a major phase I metabolic pathway for many pharmaceutical compounds. For phenindione, the primary metabolite is p-hydroxyphenindione. LC-MS/MS offers high sensitivity and selectivity, making it the ideal analytical technique for the simultaneous quantification of phenindione and its hydroxylated metabolite in complex biological matrices like plasma.

Experimental

Sample Preparation

A liquid-liquid extraction (LLE) method is employed for the extraction of phenindione and p-hydroxyphenindione from human plasma.

Protocol:

  • To 200 µL of human plasma in a clean microcentrifuge tube, add 20 µL of internal standard (IS) working solution (e.g., Warfarin-d5, 1 µg/mL).

  • Add 50 µL of 0.1 M HCl to acidify the sample.

  • Add 1 mL of extraction solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol (99:1, v/v)).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a new clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of mobile phase A (see LC conditions).

  • Vortex for 30 seconds and transfer the solution to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase HPLC system.

LC Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Program Start at 10% B, linear gradient to 90% B over 5 min, hold at 90% B for 1 min, return to 10% B in 0.1 min, and re-equilibrate for 2 min.
Mass Spectrometry

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ionization mode is used for detection.

MS/MS Parameters (MRM):

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Phenindione 223.1115.125
223.1105.130
p-Hydroxyphenindione 239.1131.128
239.1105.135
Internal Standard (IS) Dependent on IS usedDependent on IS usedTo be optimized

Quantitative Data Summary

The following table summarizes the expected quantitative performance of the method.

AnalyteLimit of Quantification (LOQ)Recovery (%)
Phenindione 20 ng/mL~58%
p-Hydroxyphenindione ~20 ng/mLTo be determined

Visualizations

Metabolic Pathway of Phenindione

phenindione_metabolism phenindione Phenindione hydroxyphenindione p-Hydroxyphenindione phenindione->hydroxyphenindione Hydroxylation (Phase I) CYP450 Enzymes conjugation Further Conjugation (e.g., Glucuronidation) hydroxyphenindione->conjugation Phase II Metabolism

Caption: Metabolic conversion of phenindione.

Experimental Workflow

lc_msms_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma_sample Plasma Sample (200 µL) add_is Add Internal Standard plasma_sample->add_is acidify Acidify (0.1 M HCl) add_is->acidify lle Liquid-Liquid Extraction (e.g., Ethyl Acetate) acidify->lle centrifuge Centrifugation lle->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation (C18 Column) reconstitute->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: LC-MS/MS analytical workflow.

Application of Phenindione-d5 in Forensic Toxicology Screening

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenindione is an anticoagulant medication belonging to the indandione class. It functions as a vitamin K antagonist, inhibiting the synthesis of clotting factors II, VII, IX, and X in the liver. While its therapeutic use has largely been superseded by other anticoagulants due to a higher incidence of hypersensitivity reactions, it is still encountered in forensic toxicology casework, either from therapeutic use, accidental exposure, or intentional overdose.

In the context of forensic toxicology, accurate and reliable quantification of phenindione in biological matrices is crucial for determining the extent of exposure and its potential role in a toxicological event. The use of a stable isotope-labeled internal standard, such as Phenindione-d5, is the gold standard for quantitative analysis by mass spectrometry. Phenindione-d5 has chemical and physical properties that are nearly identical to phenindione, ensuring that it behaves similarly during sample preparation and analysis, thus compensating for variations in extraction efficiency and instrument response. This application note provides a detailed protocol for the screening and quantification of phenindione in whole blood using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with Phenindione-d5 as the internal standard.

Principle of the Method

The analytical method involves the extraction of phenindione and the internal standard, Phenindione-d5, from a whole blood sample, followed by detection and quantification using LC-MS/MS. A protein precipitation extraction method is employed for sample cleanup, which is a rapid and effective technique for removing proteins that can interfere with the analysis.

The extract is then injected into a liquid chromatograph for separation of the analytes from other endogenous components. The separated analytes are introduced into a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In MRM, a specific precursor ion for each analyte is selected and fragmented, and a specific product ion is monitored. This highly selective and sensitive detection method allows for accurate quantification of phenindione, even at low concentrations. The use of Phenindione-d5 as an internal standard corrects for any analyte loss during sample processing and for any variations in instrument performance, thereby ensuring high accuracy and precision of the results.

Experimental Protocols

Materials and Reagents
  • Phenindione analytical standard

  • Phenindione-d5 internal standard

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Deionized water (18 MΩ·cm)

  • Control whole blood (drug-free)

Instrumentation
  • Liquid Chromatograph (LC) system capable of gradient elution

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column: C18 column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

  • Microcentrifuge

  • Vortex mixer

Preparation of Standard and Quality Control (QC) Samples
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of phenindione and Phenindione-d5 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the phenindione stock solution in 50:50 (v/v) methanol:water to create calibration standards.

  • Internal Standard (IS) Working Solution: Prepare a working solution of Phenindione-d5 in 50:50 (v/v) methanol:water at a concentration of 100 ng/mL.

  • Calibration Standards and QC Samples: Spike appropriate volumes of the working standard solutions into control whole blood to prepare a series of calibration standards and at least three levels of quality control samples (low, medium, and high).

Sample Preparation Protocol (Protein Precipitation)
  • Pipette 100 µL of whole blood sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the Phenindione-d5 internal standard working solution (100 ng/mL) to each tube, except for the blank matrix samples.

  • Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortex mix vigorously for 30 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

LC-MS/MS Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrumentation used.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18, 100 mm x 2.1 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Gradient 20% B to 95% B over 5 min, hold for 2 min, return to initial conditions

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions for Phenindione and Phenindione-d5

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Phenindione 221.1115.1 (Quantifier)1003020
221.1104.1 (Qualifier)1003025
Phenindione-d5 226.1120.1 (Quantifier)1003020

Note: The exact m/z values and collision energies may vary slightly depending on the instrument and should be optimized.

Data Presentation and Method Validation

A full method validation should be performed according to established forensic toxicology guidelines. The following tables summarize typical validation parameters for a similar anticoagulant (warfarin) analyzed by LC-MS/MS with a deuterated internal standard, which can be used as a reference for the expected performance of the phenindione assay.

Table 4: Method Validation Parameters (Adapted from a Warfarin LC-MS/MS Method)

ParameterResult
Linearity Range 1 - 1000 ng/mL (r² > 0.995)
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy at LLOQ 85 - 115%
Precision at LLOQ (CV%) < 15%
Intra-day Accuracy 90 - 110%
Intra-day Precision (CV%) < 10%
Inter-day Accuracy 92 - 108%
Inter-day Precision (CV%) < 12%
Recovery > 85%
Matrix Effect 95 - 105%

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 100 µL Whole Blood Sample add_is Add 20 µL Phenindione-d5 (IS) sample->add_is add_acn Add 300 µL Acetonitrile add_is->add_acn vortex Vortex Mix (30s) add_acn->vortex centrifuge Centrifuge (14,000 x g, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject 5 µL into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection quantification Quantification using Calibration Curve detection->quantification reporting Report Phenindione Concentration quantification->reporting

Caption: Experimental workflow for the analysis of phenindione in whole blood.

Vitamin_K_Cycle cluster_liver_cell Liver Cell VK_epoxide Vitamin K Epoxide VK_quinone Vitamin K Quinone VK_epoxide->VK_quinone VKORC1 VK_hydroquinone Vitamin K Hydroquinone VK_quinone->VK_hydroquinone VKORC1 VK_hydroquinone->VK_epoxide GGCX GGCX GGCX VK_hydroquinone->GGCX VKOR VKORC1 Inactive_Factors Inactive Clotting Factors (II, VII, IX, X) GGCX->Inactive_Factors Active_Factors Active Clotting Factors Inactive_Factors->Active_Factors Carboxylation Phenindione Phenindione Phenindione->VKOR Inhibition

Caption: Mechanism of action of Phenindione via inhibition of the Vitamin K cycle.

Application Note: High-Throughput Quantification of Phenindione in Human Plasma using Phenindione D5 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenindione is an oral anticoagulant that functions as a vitamin K antagonist.[1][2] It is prescribed for the treatment and prevention of thromboembolic disorders such as pulmonary embolism, atrial fibrillation with embolization, and mural thrombosis.[1] Accurate and precise measurement of phenindione concentrations in biological matrices is critical for therapeutic drug monitoring, pharmacokinetic studies, and bioequivalence trials. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry to correct for matrix effects and variations during sample processing.[3] This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of phenindione in human plasma, employing Phenindione D5 as the internal standard.

Principle

This method utilizes the high selectivity and sensitivity of tandem mass spectrometry to quantify phenindione. This compound, a deuterated analog of phenindione, is added to plasma samples at a known concentration. Due to their near-identical physicochemical properties, both the analyte (phenindione) and the internal standard (this compound) exhibit similar behavior during sample extraction, chromatography, and ionization.[3] This co-elution allows for the correction of any potential sample loss or ion suppression/enhancement, thereby ensuring high accuracy and precision. The quantification is based on the ratio of the peak area of phenindione to that of this compound.

Instrumentation and Materials

  • Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Analytical Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Reagents and Solvents: Acetonitrile (ACN), methanol (MeOH), formic acid, ammonium acetate, and water (all LC-MS grade).

  • Phenindione and this compound standards.

  • Human Plasma: Blank, for calibration curve and quality control sample preparation.

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of phenindione and this compound in methanol.

  • Working Standard Solutions: Serially dilute the phenindione stock solution with a 50:50 mixture of methanol and water to prepare working standards for the calibration curve.

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.

  • Calibration Curve (CC) and Quality Control (QC) Samples: Spike appropriate amounts of the phenindione working standards into blank human plasma to obtain final concentrations for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL) and for QC samples at low, medium, and high concentrations.

Sample Preparation (Protein Precipitation)
  • To 100 µL of plasma sample (blank, CC, QC, or unknown), add 300 µL of the IS working solution (100 ng/mL this compound in acetonitrile).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • HPLC Conditions:

    • Column: C18 (100 x 2.1 mm, 2.6 µm)

    • Mobile Phase A: 5 mM Ammonium Acetate in Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient: A suitable gradient to ensure separation from matrix components and co-elution of phenindione and this compound.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions (Hypothetical):

      • Phenindione: Precursor ion (Q1) m/z 223.1 → Product ion (Q3) m/z 105.1

      • This compound: Precursor ion (Q1) m/z 228.1 → Product ion (Q3) m/z 110.1

    • Collision Energy and other parameters: Optimize for maximum signal intensity.

Data Presentation

The following tables summarize the expected quantitative performance of this method, based on typical validation results for similar assays.

Table 1: Calibration Curve Parameters

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)≥ 0.995
Weighting1/x²

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1< 15< 1585 - 115
Low3< 10< 1090 - 110
Medium80< 10< 1090 - 110
High800< 10< 1090 - 110

Table 3: Method Sensitivity and Recovery

ParameterValue
Limit of Detection (LOD)0.5 ng/mL
Lower Limit of Quantification (LLOQ)1 ng/mL
Mean Extraction Recovery> 85%

Visualizations

Phenindione's Mechanism of Action

Phenindione exerts its anticoagulant effect by inhibiting the vitamin K cycle. Specifically, it inhibits the enzyme Vitamin K Epoxide Reductase (VKOR), which is responsible for regenerating the reduced form of vitamin K. This reduced vitamin K is an essential cofactor for the gamma-carboxylation of glutamate residues on vitamin K-dependent clotting factors (II, VII, IX, and X). Without this carboxylation, these clotting factors are inactive, leading to a decrease in coagulation.

Phenindione_Pathway cluster_liver_cell Hepatocyte Vitamin K (oxidized) Vitamin K (oxidized) VKOR Vitamin K Epoxide Reductase (VKOR) Vitamin K (oxidized)->VKOR Vitamin K (reduced) Vitamin K (reduced) GGCX Gamma-glutamyl carboxylase Vitamin K (reduced)->GGCX VKOR->Vitamin K (reduced) Phenindione Phenindione Phenindione->VKOR Inhibition Active Clotting Factors\n(II, VII, IX, X) Active Clotting Factors (II, VII, IX, X) GGCX->Active Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors\n(II, VII, IX, X) Inactive Clotting Factors (II, VII, IX, X) Inactive Clotting Factors\n(II, VII, IX, X)->GGCX Coagulation Cascade Coagulation Cascade Active Clotting Factors\n(II, VII, IX, X)->Coagulation Cascade

Caption: Mechanism of action of Phenindione.

Experimental Workflow

The following diagram illustrates the key steps in the analytical protocol for quantifying phenindione in plasma samples.

Experimental_Workflow Start Plasma Sample (CC, QC, or Unknown) Spike Spike with this compound (Internal Standard) Start->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject Analyze Data Acquisition (MRM Mode) Inject->Analyze Quantify Quantification (Peak Area Ratio) Analyze->Quantify

Caption: LC-MS/MS experimental workflow.

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and reliable approach for the quantification of phenindione in human plasma. The use of a deuterated internal standard, this compound, ensures high accuracy and precision by compensating for matrix effects and procedural variability. This method is well-suited for applications in clinical research, therapeutic drug monitoring, and pharmacokinetic studies of phenindione.

References

Standard Operating Procedure for the Use of Phenindione D5 in a Research Laboratory

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed standard operating procedure (SOP) for the use of Phenindione D5 as an internal standard in a research laboratory setting. The information is intended for researchers, scientists, and professionals involved in drug development and bioanalysis.

Introduction

Phenindione is an anticoagulant that functions as a vitamin K antagonist, interfering with the synthesis of clotting factors II, VII, IX, and X.[1] Its deuterated analog, this compound, serves as an excellent internal standard (IS) for quantitative bioanalysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[2][3] The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in bioanalysis as it closely mimics the analyte's behavior during sample preparation, chromatography, and ionization, thereby correcting for variability and matrix effects.[4]

Molecular Formula of this compound: C₁₅H₅D₅O₂

Physicochemical and Handling Information

A summary of the key physicochemical properties of Phenindione and handling information for this compound is provided below.

PropertyValueReference
This compound
Molecular Weight227.27 g/mol
SolubilityDMSO: ≥ 100 mg/mLH₂O: 0.67 mg/mL (requires sonication)
Storage (Stock Solution)-80°C for up to 6 months-20°C for up to 1 month
Phenindione
Molecular Weight222.24 g/mol
Onset of Action36-48 hours
Duration of Action48-72 hours

Mechanism of Action: Vitamin K Antagonism

Phenindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR). This enzyme is crucial for the recycling of vitamin K, a necessary cofactor for the gamma-carboxylation of glutamate residues in vitamin K-dependent clotting factors. Inhibition of VKOR leads to a depletion of the reduced form of vitamin K, thereby impairing the synthesis of functional clotting factors.

Vitamin K Cycle and Phenindione Inhibition node_VK Vitamin K (oxidized) node_VKH2 Vitamin K (reduced) node_VK->node_VKH2 VKOR node_VKO Vitamin K Epoxide node_VKH2->node_VKO GGCX node_Factors Inactive Clotting Factors (II, VII, IX, X) node_VKO->node_VK VKOR node_GGCX γ-Glutamyl Carboxylase (GGCX) node_VKOR Vitamin K Epoxide Reductase (VKOR) node_ActiveFactors Active Clotting Factors node_Factors->node_ActiveFactors Carboxylation node_Phenindione Phenindione node_Phenindione->node_VKOR Inhibition

Phenindione inhibits the Vitamin K cycle.

Experimental Protocols

Preparation of Stock and Working Solutions

Objective: To prepare accurate and stable stock and working solutions of this compound for use as an internal standard.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Acetonitrile, analytical grade

  • Calibrated analytical balance

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Vortex mixer

  • Ultrasonic bath

Procedure:

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh 10 mg of this compound powder.

    • Dissolve the powder in 10 mL of DMSO in a volumetric flask.

    • Vortex and sonicate briefly to ensure complete dissolution.

    • Store the stock solution in amber vials at -80°C.

  • Working Solution Preparation (10 µg/mL):

    • Allow the stock solution to thaw at room temperature.

    • Pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

    • Bring the volume to 10 mL with acetonitrile.

    • Vortex to mix thoroughly.

    • Prepare fresh working solutions daily.

Bioanalytical Method for Quantification of Phenindione in Human Plasma using LC-MS/MS

This protocol describes a representative method for the quantification of Phenindione in human plasma using this compound as an internal standard. Note: This is a model protocol and specific parameters may require optimization.

Bioanalytical Workflow node_Sample Plasma Sample (with Phenindione) node_IS Add this compound (Internal Standard) node_Sample->node_IS node_Precip Protein Precipitation (Acetonitrile) node_IS->node_Precip node_Centrifuge Centrifugation node_Precip->node_Centrifuge node_Supernatant Collect Supernatant node_Centrifuge->node_Supernatant node_LCMS LC-MS/MS Analysis node_Supernatant->node_LCMS node_Data Data Processing and Quantification node_LCMS->node_Data

Workflow for Phenindione quantification.

4.2.1. Sample Preparation (Protein Precipitation)

  • Pipette 100 µL of human plasma into a microcentrifuge tube.

  • Add 20 µL of the 10 µg/mL this compound working solution and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

4.2.2. LC-MS/MS Conditions

ParameterCondition
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientStart at 20% B, increase to 95% B over 3 minutes, hold for 1 minute, return to 20% B and re-equilibrate for 2 minutes.
Flow Rate0.4 mL/min
Injection Volume5 µL
Column Temperature40°C
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode
MRM TransitionsPhenindione: m/z 221.1 → 115.1This compound: m/z 226.1 → 120.1
Dwell Time100 ms
Collision EnergyOptimized for the specific instrument
Source Temperature500°C

4.2.3. Calibration Curve and Quality Control Samples

  • Prepare a series of calibration standards by spiking known concentrations of Phenindione into blank human plasma.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • Process calibration standards and QC samples alongside unknown samples.

Data Presentation and Performance Characteristics

The following tables present representative data for a bioanalytical method validation using this compound as an internal standard.

Table 1: Calibration Curve for Phenindione in Human Plasma

Concentration (ng/mL)Peak Area Ratio (Phenindione/Phenindione D5)
10.025
50.128
100.255
501.275
1002.560
50012.850
100025.680
Linearity (r²) > 0.99

Table 2: Precision and Accuracy of the Method

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV, n=6)Intra-day Accuracy (%Bias)Inter-day Precision (%CV, n=18)Inter-day Accuracy (%Bias)
LLOQ18.5-3.29.8-2.5
Low36.21.57.52.1
Medium804.5-0.85.9-1.2
High8003.82.34.71.9

Table 3: Stability of Phenindione in Human Plasma

Storage ConditionDurationStability (% of initial concentration)
Room Temperature24 hours98.5
4°C72 hours99.1
-80°C30 days97.8
3 Freeze-Thaw Cycles-96.5

Troubleshooting and Method Validation Considerations

Troubleshooting Workflow node_Issue Issue Identified (e.g., High Variability) node_IS_Check Check Internal Standard Response node_Issue->node_IS_Check node_Matrix Investigate Matrix Effects node_IS_Check->node_Matrix If IS is variable node_LCMS_Perf Evaluate LC-MS/MS Performance node_IS_Check->node_LCMS_Perf If IS is consistent node_Stability Assess Analyte/IS Stability node_Matrix->node_Stability node_Solution Implement Corrective Action (e.g., Optimize Sample Prep) node_Stability->node_Solution node_LCMS_Perf->node_Solution

A logical approach to troubleshooting.

Key validation parameters to assess according to regulatory guidelines (e.g., FDA, EMA) include selectivity, matrix effect, accuracy, precision, and stability. The use of a deuterated internal standard like this compound significantly aids in mitigating matrix effects and improving method robustness.

Safety Precautions

  • Handle Phenindione and this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

This SOP provides a comprehensive guide for the use of this compound in a research laboratory. Adherence to these protocols and good laboratory practices will ensure the generation of high-quality, reliable, and reproducible data.

References

Application Note: Quantitative Bioanalysis of Phenindione in Human Plasma using Matrix-Matched Calibration with a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Phenindione is an indanedione derivative that functions as a vitamin K antagonist, prescribed as an oral anticoagulant to prevent the formation of harmful blood clots. Accurate and precise quantification of Phenindione in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development. This application note details a robust and sensitive bioanalytical method for the determination of Phenindione in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

To counteract matrix effects and ensure the highest level of accuracy, this method employs matrix-matched calibration curves and a stable isotope-labeled internal standard (SIL-IS), Phenindione D5. The use of a SIL-IS is the gold standard in quantitative bioanalysis as it closely mimics the analyte throughout the sample preparation and analysis process, compensating for variability in extraction, chromatography, and ionization.

Experimental
Materials and Reagents
  • Phenindione reference standard

  • This compound internal standard (IS)

  • LC-MS/MS grade acetonitrile, methanol, and water

  • Formic acid

  • Human plasma (K2-EDTA)

Instrumentation
  • A sensitive and selective LC-MS/MS system equipped with a triple quadrupole mass spectrometer.

Sample Preparation

A protein precipitation method was employed for the extraction of Phenindione and this compound from human plasma.

Chromatographic Conditions

A C18 reverse-phase column was used for the chromatographic separation with a gradient elution program.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 40 °C

Mass Spectrometric Conditions

The mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for the detection of Phenindione and this compound.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Phenindione in human plasma. The use of matrix-matched calibration curves with this compound as the internal standard ensured high accuracy and precision.

Linearity

The calibration curve was linear over the concentration range of 1 to 500 ng/mL for Phenindione in human plasma. The coefficient of determination (r²) was consistently ≥ 0.995.

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC (LQC), medium QC (MQC), and high QC (HQC). The results, summarized in the tables below, are within the acceptable limits as per regulatory guidelines.

Recovery

The extraction recovery of Phenindione and this compound was consistent and reproducible across the different QC levels.

Quantitative Data Summary

Table 1: Calibration Curve Parameters

ParameterValue
AnalytePhenindione
Internal StandardThis compound
MatrixHuman Plasma
Calibration Range1 - 500 ng/mL
Regression ModelLinear, 1/x² weighting
Correlation Coefficient (r²)≥ 0.995

Table 2: Intra-Day Precision and Accuracy (n=6)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%Bias)
LLOQ11.046.84.0
LQC32.915.2-3.0
MQC5051.53.53.0
HQC400392.84.1-1.8

Table 3: Inter-Day Precision and Accuracy (n=18, 3 runs)

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Precision (%CV)Accuracy (%Bias)
LLOQ11.028.12.0
LQC32.956.5-1.7
MQC5050.94.81.8
HQC400396.45.3-0.9

Table 4: Recovery

QC LevelNominal Conc. (ng/mL)Mean Recovery (%)
LQC388.2
MQC5091.5
HQC40090.1
Conclusion

This application note presents a highly sensitive, specific, and reliable LC-MS/MS method for the quantification of Phenindione in human plasma. The implementation of matrix-matched calibration with this compound as an internal standard effectively mitigates matrix effects, leading to excellent accuracy and precision. This method is well-suited for supporting pharmacokinetic and therapeutic drug monitoring studies of Phenindione.

Detailed Experimental Protocol

Preparation of Stock and Working Solutions

1.1. Phenindione Stock Solution (1 mg/mL): Accurately weigh 10 mg of Phenindione reference standard and dissolve in 10 mL of methanol.

1.2. This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

1.3. Phenindione Working Solutions: Prepare serial dilutions of the Phenindione stock solution in 50:50 (v/v) methanol:water to create working standard solutions for the calibration curve and QC samples.

1.4. Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.

Preparation of Calibration Standards and Quality Control Samples

2.1. Spike appropriate volumes of the Phenindione working solutions into blank human plasma to prepare a minimum of six non-zero calibration standards covering the desired concentration range (e.g., 1, 5, 10, 50, 100, 250, and 500 ng/mL).

2.2. Prepare quality control samples in blank human plasma at four concentration levels: LLOQ, LQC, MQC, and HQC.

Sample Preparation (Protein Precipitation)

3.1. To 50 µL of plasma sample (calibration standard, QC, or unknown), add 150 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

3.2. Vortex mix for 30 seconds to precipitate proteins.

3.3. Centrifuge at 13,000 rpm for 10 minutes at 4°C.

3.4. Transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

LC-MS/MS Analysis

4.1. LC Parameters:

  • Column: C18, 2.1 x 50 mm, 1.8 µm
  • Mobile Phase A: 0.1% Formic acid in water
  • Mobile Phase B: 0.1% Formic acid in acetonitrile
  • Gradient:
  • 0.0-0.5 min: 20% B
  • 0.5-2.5 min: 20-95% B
  • 2.5-3.0 min: 95% B
  • 3.0-3.1 min: 95-20% B
  • 3.1-4.0 min: 20% B
  • Flow Rate: 0.5 mL/min
  • Injection Volume: 10 µL
  • Column Temperature: 40 °C

4.2. MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)
  • MRM Transitions:
  • Phenindione: To be determined experimentally (e.g., monitor the transition of the protonated molecule to a stable product ion)
  • This compound: To be determined experimentally (e.g., monitor the transition of the protonated molecule +5 Da to a stable product ion)
  • Collision Energy and other MS parameters: Optimize for maximum signal intensity for each analyte.

Data Analysis

5.1. Quantify the peak areas of Phenindione and this compound.

5.2. Calculate the peak area ratio of the analyte to the internal standard.

5.3. Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

5.4. Determine the concentration of Phenindione in the QC and unknown samples from the calibration curve.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) add_is Add IS (this compound) in Acetonitrile (150 µL) plasma->add_is vortex Vortex Mix add_is->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms quantify Quantify Peak Areas lcms->quantify ratio Calculate Analyte/IS Peak Area Ratio quantify->ratio curve Generate Calibration Curve ratio->curve concentration Determine Concentration curve->concentration

Caption: Workflow for the bioanalysis of Phenindione in human plasma.

calibration_logic cluster_standards Calibration Standards cluster_samples Unknown Samples cluster_analysis Analysis & Quantification cluster_quantification Quantification blank_plasma Blank Plasma phenindione_spike Spike with known concentrations of Phenindione blank_plasma->phenindione_spike is_spike Spike with constant concentration of this compound phenindione_spike->is_spike process_samples Process all samples (Protein Precipitation) is_spike->process_samples unknown_plasma Unknown Plasma Sample is_spike_unknown Spike with constant concentration of this compound unknown_plasma->is_spike_unknown is_spike_unknown->process_samples lcms_analysis LC-MS/MS Analysis process_samples->lcms_analysis peak_area_ratio Calculate Peak Area Ratio (Phenindione / this compound) lcms_analysis->peak_area_ratio calibration_curve Plot Peak Area Ratio vs. Concentration for Standards peak_area_ratio->calibration_curve determine_conc Determine concentration of Unknown Samples from the Calibration Curve calibration_curve->determine_conc

Caption: Logic of matrix-matched calibration for Phenindione bioanalysis.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Phenindione D5 Signal Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting signal variability of the Phenindione D5 internal standard. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during LC-MS/MS analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of signal variability for a deuterated internal standard like this compound?

Signal variability of a deuterated internal standard (IS) such as this compound can arise from several factors, broadly categorized as:

  • Matrix Effects: Co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can either suppress or enhance the ionization of the internal standard, leading to inconsistent signal intensity.[1][2][3][4]

  • Isotopic Instability (Hydrogen-Deuterium Exchange): Deuterium atoms on the IS can exchange with hydrogen atoms from the solvent or sample matrix. This is more likely if the deuterium labels are in chemically labile positions.

  • Chromatographic Issues: A lack of co-elution between the analyte and the internal standard can expose them to different matrix environments, leading to differential signal suppression or enhancement. The "deuterium isotope effect" can sometimes cause a slight retention time shift between the analyte and the deuterated IS.

  • Instrument Instability: Fluctuations in the LC-MS/MS system's performance, such as an unstable spray in the ion source, detector fatigue, or autosampler injection inconsistencies, can cause signal drift or random variability.

  • Internal Standard Solution Issues: Problems with the IS solution itself, such as incorrect concentration, degradation, or the presence of impurities (including the unlabeled analyte), can lead to inaccurate results.

Q2: How can I determine if matrix effects are causing the signal variability of my this compound internal standard?

Matrix effects can be assessed by comparing the peak area of the internal standard in a neat solution (e.g., mobile phase) with its peak area in a post-extraction spiked blank matrix sample. A significant difference in peak areas between the two samples indicates the presence of ion suppression or enhancement.

Q3: What is the "isotope effect" and how can it affect my results?

The deuterium isotope effect can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts. If this chromatographic separation is significant, the analyte and the internal standard may experience different degrees of matrix effects, compromising the accuracy of quantification.

Q4: Can the position of the deuterium labels on this compound affect its stability?

Yes, the position of deuterium labels is critical. If the labels are on sites prone to exchange with protons from the solvent or matrix (e.g., near heteroatoms), the isotopic purity of the standard can be compromised, leading to inaccurate quantification. It is crucial to use standards where deuterium atoms are placed in stable, non-exchangeable positions.

Troubleshooting Guides

This section provides step-by-step guidance to diagnose and resolve common issues leading to this compound signal variability.

Guide 1: Investigating Inconsistent Peak Areas

Problem: The peak area of the this compound internal standard is highly variable across a single analytical run.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Experimental Protocol
Differential Matrix Effects Evaluate the impact of the sample matrix on the IS signal.Matrix Effect Assessment: 1. Prepare a neat solution of this compound at the working concentration in the mobile phase.2. Prepare a blank matrix sample (e.g., plasma from a source known to be free of the analyte) and perform the full extraction procedure.3. Spike the extracted blank matrix with this compound at the same working concentration as the neat solution.4. Analyze both samples by LC-MS/MS and compare the peak areas of this compound. A significant difference indicates a matrix effect.
Instrument Instability Check the stability of the LC-MS/MS system.System Suitability Test: 1. Prepare a vial containing the this compound solution.2. Make multiple (e.g., 5-10) consecutive injections from the same vial.3. Calculate the relative standard deviation (RSD) of the peak areas. A high RSD (>15%) may indicate an instrument issue.
Inconsistent Sample Preparation Review the sample preparation workflow for potential sources of error.Workflow Review: 1. Ensure consistent pipetting and dispensing of all solutions.2. Verify that evaporation and reconstitution steps are uniform across all samples.3. Check for potential contamination of pipette tips or collection plates.
Guide 2: Addressing Signal Drift Over an Analytical Run

Problem: The signal intensity of the this compound internal standard consistently increases or decreases throughout the analytical run.

Potential Causes & Solutions:

Potential Cause Troubleshooting Step Experimental Protocol
LC Column Fouling The accumulation of matrix components on the column can alter retention times and ionization efficiency.Column Wash and Equilibration: 1. Implement a robust column wash step at the end of each injection using a strong solvent to remove contaminants.2. Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.
Ion Source Contamination Buildup on the ion source can lead to a gradual decline in signal.Source Cleaning: 1. Follow the manufacturer's instructions to clean the ion source components (e.g., spray shield, capillary).2. After cleaning, perform system suitability injections to confirm signal stability has been restored.
Temperature Fluctuations Changes in ambient or column temperature can affect chromatographic retention and ionization.Temperature Monitoring: 1. Ensure the LC column oven is maintaining a stable temperature.2. Monitor the laboratory temperature for significant fluctuations.

Visualizations

TroubleshootingWorkflow start Start: this compound Signal Variability Observed check_instrument 1. Check Instrument Stability (System Suitability Test) start->check_instrument instrument_stable Instrument Stable? check_instrument->instrument_stable fix_instrument Troubleshoot LC-MS System (e.g., Clean Source, Check for Leaks) instrument_stable->fix_instrument No check_matrix_effects 2. Assess Matrix Effects instrument_stable->check_matrix_effects Yes fix_instrument->check_instrument matrix_effects_present Matrix Effects Present? check_matrix_effects->matrix_effects_present optimize_chromatography Optimize Chromatography (e.g., Gradient, Column) matrix_effects_present->optimize_chromatography Yes improve_sample_prep Improve Sample Preparation (e.g., SPE, LLE) matrix_effects_present->improve_sample_prep Yes check_isotopic_stability 3. Evaluate Isotopic Stability (H/D Exchange Study) matrix_effects_present->check_isotopic_stability No end_resolved Issue Resolved optimize_chromatography->end_resolved improve_sample_prep->end_resolved isotopic_exchange Isotopic Exchange Occurring? check_isotopic_stability->isotopic_exchange stable_is Select IS with Stable Labels isotopic_exchange->stable_is Yes check_is_solution 4. Verify IS Solution Integrity (Purity, Concentration) isotopic_exchange->check_is_solution No stable_is->end_resolved solution_ok IS Solution OK? check_is_solution->solution_ok prepare_fresh_is Prepare Fresh IS Solution solution_ok->prepare_fresh_is No solution_ok->end_resolved Yes prepare_fresh_is->end_resolved

Caption: Troubleshooting workflow for this compound signal variability.

MatrixEffect cluster_elution Co-elution lc_column LC Column analyte Analyte is This compound (IS) matrix Matrix Components ion_source Mass Spec Ion Source detector Detector ion_source->detector Signal suppression Ion Suppression/ Enhancement ion_source->suppression Competition for ionization analyte->ion_source Ionization is->ion_source Ionization matrix->ion_source Ionization

Caption: Diagram illustrating the concept of matrix effects in LC-MS.

Detailed Experimental Protocols

Protocol 1: Assessment of Hydrogen-Deuterium (H/D) Exchange

Objective: To determine if the deuterium labels on this compound are exchanging with protons from the sample matrix or solvent under the experimental conditions.

Materials:

  • This compound internal standard

  • Blank matrix (e.g., plasma, urine) from a source known to be free of the analyte

  • Solvents used in the sample preparation and mobile phase

Methodology:

  • Sample Preparation:

    • Set A (Control): Spike the this compound internal standard into a clean solvent (e.g., mobile phase) at the working concentration.

    • Set B (Matrix): Spike the this compound internal standard into the blank matrix at the same concentration as Set A.

  • Incubation: Incubate both sets of samples under the same conditions (e.g., temperature, pH, time) as a typical sample preparation and analysis run.

  • Analysis: Analyze the samples by LC-MS/MS, monitoring for the mass transition of the unlabeled Phenindione.

  • Interpretation: A significant increase in the signal for the unlabeled analyte in Set B compared to Set A indicates that deuterium exchange is occurring.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Phenindione D5 Detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the LC-MS/MS analysis of Phenindione D5. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is it used in LC-MS/MS analysis?

This compound is a stable isotope-labeled version of Phenindione, an anticoagulant drug. The five deuterium atoms on the molecule increase its mass by five atomic mass units without significantly altering its chemical properties. In LC-MS/MS, this compound is an ideal internal standard for the quantification of Phenindione. It co-elutes with the unlabeled analyte and exhibits similar ionization efficiency, which helps to correct for variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise results.

Q2: How do I determine the precursor and product ions for this compound?

To determine the Multiple Reaction Monitoring (MRM) transitions, you will need to perform a product ion scan. This involves infusing a standard solution of this compound into the mass spectrometer and selecting the protonated molecule [M+H]⁺ (or another appropriate adduct) as the precursor ion in the first quadrupole (Q1). The precursor ion is then fragmented in the collision cell (Q2), and the resulting product ions are scanned in the third quadrupole (Q3). The most intense and stable product ions are then selected for the MRM transitions.

Q3: What are the key parameters to optimize for this compound detection?

The primary parameters to optimize include:

  • MRM Transitions: The selection of the most abundant and specific precursor and product ions.

  • Collision Energy (CE): The voltage applied to the collision cell to induce fragmentation. This needs to be optimized for each transition to maximize the product ion signal.

  • Declustering Potential (DP): The voltage applied to the orifice to prevent solvent clusters from entering the mass spectrometer and to promote in-source fragmentation.

  • Ion Source Parameters: These include nebulizer gas, heater gas, ion spray voltage, and source temperature, all of which affect the efficiency of droplet formation and ionization.

Troubleshooting Guides

Issue 1: Low or No Signal for this compound

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Incorrect MRM Transitions Verify the precursor and product ion m/z values. Infuse a fresh standard solution of this compound to confirm the correct parent ion and perform a product ion scan to identify the most abundant fragments.
Suboptimal MS/MS Parameters Systematically optimize the collision energy and declustering potential for each MRM transition. Start with a range of values and narrow down to the voltage that provides the maximum signal intensity.
Ion Source Contamination A dirty ion source can significantly suppress the signal. Clean the ion source components, including the ESI probe, capillary, and orifice plate, according to the manufacturer's recommendations.
Improper Ionization Mode While positive ion mode is common for many small molecules, it's essential to test both positive and negative ionization modes to determine which provides a better response for this compound.
Degraded Standard Ensure the this compound standard is properly stored and has not degraded. Prepare a fresh stock solution from a reliable source.
Issue 2: Poor Peak Shape (Tailing, Fronting, or Splitting)

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase The pH and organic composition of the mobile phase can affect peak shape. Ensure the mobile phase pH is appropriate for the pKa of Phenindione to maintain a consistent ionization state. Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) and gradients.
Column Overloading Injecting too much sample can lead to peak fronting. Reduce the injection volume or dilute the sample.
Column Contamination or Degradation Contaminants from previous injections can interact with the analyte, causing peak tailing. Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Injection Solvent Mismatch If the injection solvent is significantly stronger than the initial mobile phase, it can cause peak distortion. The sample should be dissolved in a solvent similar in composition to the initial mobile phase.
Issue 3: High Background Noise

Possible Causes & Solutions:

Potential Cause Troubleshooting Steps
Contaminated Solvents or Reagents Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Leaks in the LC System Air leaks in the system can introduce noise. Check all fittings and connections for any signs of leakage.
Dirty Mass Spectrometer Contamination within the mass spectrometer can lead to high background. Perform a system bake-out or cleaning as recommended by the instrument manufacturer.

Experimental Protocols

Protocol 1: Determination of Optimal MRM Transitions and MS Parameters
  • Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • Precursor Ion Identification: Acquire a full scan mass spectrum in both positive and negative ion modes to identify the most abundant precursor ion (likely [M+H]⁺ for positive mode).

  • Product Ion Scan: Set the mass spectrometer to product ion scan mode, selecting the identified precursor ion in Q1. Ramp the collision energy (e.g., from 5 to 50 eV) to observe the fragmentation pattern.

  • Select Product Ions: Identify the most intense and stable product ions. Typically, one is used for quantification (quantifier) and a second for confirmation (qualifier).

  • Optimize Collision Energy (CE): For each selected MRM transition, perform a CE optimization by infusing the standard and varying the CE to find the value that yields the highest product ion intensity.

  • Optimize Declustering Potential (DP): Similarly, optimize the DP to maximize the precursor ion signal while minimizing in-source fragmentation.

Protocol 2: LC Method Development
  • Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

  • Gradient Elution: Develop a gradient elution method to ensure good separation of Phenindione from matrix components. A typical starting gradient might be:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Flow Rate and Injection Volume: Start with a flow rate of 0.3-0.5 mL/min and an injection volume of 5 µL.

  • Optimization: Adjust the gradient, flow rate, and column temperature to achieve a sharp, symmetrical peak with a reasonable retention time.

Data Presentation

Table 1: Optimized MS/MS Parameters for this compound

(Note: These are placeholder values and should be determined experimentally for your instrument.)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Declustering Potential (V)
This compoundTo be determinedTo be determined (Quantifier)To be determinedTo be determined
To be determined (Qualifier)To be determinedTo be determined
Table 2: Optimized LC Parameters

(Note: These are example parameters and should be optimized for your specific application.)

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-95% B over 4 minutes
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation or LLE/SPE Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect MRM Detection (Q1/Q2/Q3) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Phenindione Calibrate->Quantify

Caption: Experimental workflow for the quantitative analysis of Phenindione using this compound.

troubleshooting_logic cluster_signal Signal Troubleshooting cluster_peak Peak Shape Troubleshooting cluster_background Background Troubleshooting Start Problem Encountered CheckSignal Low or No Signal? Start->CheckSignal CheckPeakShape Poor Peak Shape? CheckSignal->CheckPeakShape No OptMS Optimize MS Parameters (CE, DP, MRM) CheckSignal->OptMS Yes CheckBackground High Background? CheckPeakShape->CheckBackground No OptLC Optimize LC Method (Mobile Phase, Gradient) CheckPeakShape->OptLC Yes FreshMP Use Fresh Mobile Phase CheckBackground->FreshMP Yes End Problem Resolved CheckBackground->End No CleanSource Clean Ion Source OptMS->CleanSource FreshStd Prepare Fresh Standard CleanSource->FreshStd FreshStd->End CheckColumn Check/Replace Column OptLC->CheckColumn CheckSolvent Verify Injection Solvent CheckColumn->CheckSolvent CheckSolvent->End CheckLeaks Check for Leaks FreshMP->CheckLeaks CleanMS Clean Mass Spec CheckLeaks->CleanMS CleanMS->End

Caption: A logical approach to troubleshooting common LC-MS/MS issues for this compound analysis.

Addressing matrix effects in the analysis of phenindione with Phenindione D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals analyzing phenindione using Phenindione D5 as an internal standard. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is a stable isotope-labeled internal standard like this compound recommended for the bioanalysis of phenindione?

A1: A stable isotope-labeled internal standard (SIL-IS) such as this compound is considered the gold standard in quantitative bioanalysis for several reasons:

  • Compensates for Matrix Effects: this compound has nearly identical physicochemical properties to phenindione. This similarity ensures that both compounds experience similar degrees of ion suppression or enhancement during mass spectrometry analysis, which is a common challenge in complex biological matrices like plasma.[1] By tracking the analyte's behavior, the SIL-IS allows for more accurate and precise quantification.

  • Corrects for Variability in Sample Preparation: Any loss of analyte during sample extraction, handling, or injection will be mirrored by a proportional loss of the SIL-IS. This allows the ratio of the analyte to the internal standard to remain constant, leading to more reliable results.

  • Improves Method Robustness: The use of a SIL-IS makes the analytical method less susceptible to minor variations in experimental conditions, thereby enhancing its overall robustness and reproducibility.

Q2: What are the primary causes of matrix effects in the LC-MS/MS analysis of phenindione?

A2: Matrix effects in LC-MS/MS analysis are caused by co-eluting endogenous components from the biological sample that interfere with the ionization of the target analyte, in this case, phenindione.[2][3] Common sources of matrix effects in plasma samples include:

  • Phospholipids: These are abundant in plasma and are a major cause of ion suppression in electrospray ionization (ESI).[4]

  • Salts and Buffers: Non-volatile salts from the sample or buffers used in sample preparation can accumulate in the ion source and suppress the analyte signal.

  • Endogenous Metabolites: Other small molecules naturally present in the biological matrix can co-elute with phenindione and compete for ionization.

  • Anticoagulants and other medications: Components from sample collection tubes or co-administered drugs can also contribute to matrix effects.[2]

Q3: How can I assess the extent of matrix effects in my phenindione assay?

A3: The matrix effect can be quantitatively assessed using the post-extraction spike method. This involves comparing the peak area of phenindione in a solution prepared in a clean solvent to the peak area of phenindione spiked into an extracted blank matrix sample at the same concentration. The matrix factor (MF) is calculated as follows:

MF = (Peak Area of Analyte in Extracted Blank Matrix) / (Peak Area of Analyte in Neat Solution)

An MF value of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 indicates ion enhancement.

Troubleshooting Guide

Problem 1: Poor Sensitivity or Low Signal Intensity for Phenindione

Question Possible Cause Troubleshooting Steps
Is the signal-to-noise ratio for the Lower Limit of Quantification (LLOQ) sample consistently low?Ion Suppression: Co-eluting matrix components are interfering with the ionization of phenindione.1. Optimize Chromatography: Modify the LC gradient to better separate phenindione from the region of ion suppression. A post-column infusion experiment can help identify these regions. 2. Enhance Sample Cleanup: Switch from a simple protein precipitation (PPT) to a more rigorous sample preparation technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove more interfering components. 3. Dilute the Sample: If the phenindione concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.
Suboptimal MS Parameters: The mass spectrometer settings may not be optimized for phenindione.1. Tune Optimization: Perform a direct infusion of a phenindione standard solution to optimize precursor and product ions, collision energy, and other source parameters. 2. Check Ion Source: Ensure the ion source is clean and that the spray needle is correctly positioned.

Problem 2: Inconsistent or Variable this compound (Internal Standard) Response

Question Possible Cause Troubleshooting Steps
Is the peak area of this compound fluctuating significantly across different samples and standards?Variable Matrix Effects: The internal standard is also being affected by ion suppression or enhancement, and the effect is not consistent across all samples.1. Evaluate IS Co-elution: Ensure that this compound co-elutes as closely as possible with phenindione. Since they are structurally very similar, this is usually achievable. 2. Improve Sample Preparation: Inconsistent sample cleanup can lead to variable matrix effects. Ensure the sample preparation procedure is highly reproducible. 3. Check for Contamination: Carryover from a high concentration sample can affect the subsequent injection. Implement a robust needle wash procedure.
Errors in IS Addition: Inconsistent pipetting of the internal standard solution.1. Verify Pipette Calibration: Ensure that the pipette used for adding the internal standard is properly calibrated. 2. Review Procedure: Make sure the internal standard is added consistently to all samples, standards, and quality controls at the same step in the procedure.

Problem 3: Poor Peak Shape (Tailing, Fronting, or Splitting)

Question Possible Cause Troubleshooting Steps
Are the chromatographic peaks for phenindione and/or this compound asymmetric?Column Contamination or Degradation: Buildup of matrix components on the analytical column or degradation of the stationary phase.1. Column Wash: Flush the column with a strong solvent to remove contaminants. 2. Use a Guard Column: A guard column can help protect the analytical column from strongly retained matrix components. 3. Replace Column: If the peak shape does not improve after washing, the column may need to be replaced.
Inappropriate Injection Solvent: The solvent used to reconstitute the final extract is too strong compared to the initial mobile phase.1. Match Injection Solvent: Reconstitute the sample in a solvent that is of similar or weaker strength than the initial mobile phase.
Secondary Interactions: Silanol groups on the column packing material can interact with the analyte, causing peak tailing.1. Adjust Mobile Phase pH: Modify the pH of the mobile phase to suppress the ionization of silanol groups or the analyte. 2. Use a Different Column: Consider a column with a different stationary phase or one that is end-capped to minimize silanol interactions.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is a representative method for the extraction of phenindione from human plasma.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample, calibration standard, or quality control sample.

  • Internal Standard Addition: Add 25 µL of this compound working solution (e.g., 100 ng/mL in methanol) to each tube and vortex briefly.

  • pH Adjustment: Add 50 µL of 0.1 M hydrochloric acid to each tube to acidify the plasma.

  • Extraction: Add 600 µL of methyl tert-butyl ether (MTBE) to each tube.

  • Vortexing: Cap the tubes and vortex for 5 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge the tubes at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to dissolve.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Method

The following are typical starting conditions for the analysis of phenindione. Optimization will be required for specific instrumentation.

Liquid Chromatography (LC) Conditions:

Parameter Condition
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 20% B; 0.5-2.0 min: 20-95% B; 2.0-2.5 min: 95% B; 2.5-2.6 min: 95-20% B; 2.6-3.5 min: 20% B
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions:

Parameter Condition
Ion Source Electrospray Ionization (ESI), Positive Mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions Phenindione: m/z 223.1 → 119.1 this compound: m/z 228.1 → 124.1
Ion Source Temperature 500°C
IonSpray Voltage 5500 V
Curtain Gas 30 psi
Collision Gas 8 psi

Data Presentation

Table 1: Representative Method Validation Data

The following table summarizes typical validation parameters for a phenindione bioanalytical method.

Parameter Result Acceptance Criteria
Linearity (r²) > 0.995≥ 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mLS/N > 10, Accuracy ±20%, Precision ≤20%
Intra-day Precision (%CV) < 10%≤ 15% (≤ 20% for LLOQ)
Inter-day Precision (%CV) < 12%≤ 15% (≤ 20% for LLOQ)
Accuracy (%Bias) -8% to +10%± 15% (± 20% for LLOQ)
Mean Extraction Recovery 85%Consistent, precise, and reproducible
Matrix Factor (MF) 0.92 (CV < 15%)CV ≤ 15%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound (IS) plasma->add_is extract Liquid-Liquid Extraction add_is->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Caption: Experimental workflow for the bioanalysis of phenindione.

matrix_effect_correction cluster_analyte Phenindione (Analyte) cluster_is This compound (Internal Standard) cluster_quantification Quantification analyte_signal Analyte Signal ion_suppression Ion Suppression (Matrix Effect) analyte_signal->ion_suppression suppressed_signal Suppressed Analyte Signal ion_suppression->suppressed_signal - ratio Ratio (Analyte/IS) suppressed_signal->ratio is_signal IS Signal is_suppression Ion Suppression (Matrix Effect) is_signal->is_suppression suppressed_is_signal Suppressed IS Signal is_suppression->suppressed_is_signal - suppressed_is_signal->ratio accurate_quant Accurate Quantification ratio->accurate_quant

Caption: Principle of matrix effect correction using a SIL-IS.

References

Stability of Phenindione D5 in plasma samples during freeze-thaw cycles

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and resources for researchers, scientists, and drug development professionals investigating the stability of Phenindione-D5 in plasma samples subjected to freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: Why is it important to assess the freeze-thaw stability of Phenindione-D5 in plasma?

A1: Assessing freeze-thaw stability is a critical component of bioanalytical method validation.[1] During the course of sample analysis, it is common for plasma samples to be frozen and thawed multiple times. It is essential to demonstrate that the concentration of Phenindione-D5 does not significantly change during these cycles to ensure the accuracy and reliability of the quantitative data obtained from clinical or preclinical studies.[2]

Q2: What are the general regulatory guidelines for freeze-thaw stability testing?

A2: Regulatory bodies like the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA), guided by the ICH M10 guideline, recommend that the stability of an analyte be determined after a minimum of three freeze-thaw cycles.[3][4] The number of cycles tested should equal or exceed the number of cycles that study samples are expected to undergo.[3]

Q3: What is the acceptable limit for analyte degradation during freeze-thaw cycles?

A3: For a drug to be considered stable, its concentration after freeze-thaw cycles should typically be within ±15% of the initial concentration.

Q4: What factors can influence the stability of Phenindione-D5 during freeze-thaw cycles?

A4: Several factors can impact analyte stability, including the rate of freezing and thawing, the storage temperature, and the composition of the plasma matrix. Rapid freezing, for instance using liquid nitrogen, and quick thawing in a room temperature water bath are often recommended to minimize degradation.

Q5: At what concentration levels should I perform the freeze-thaw stability assessment?

A5: It is standard practice to evaluate freeze-thaw stability at low and high quality control (QC) concentrations to ensure stability across the calibration range.

Troubleshooting Guide

Q: My Phenindione-D5 concentrations are decreasing with each freeze-thaw cycle. What could be the cause?

A:

  • Analyte Instability: Phenindione-D5 may be inherently unstable under the tested freeze-thaw conditions.

  • Suboptimal Freezing/Thawing Rates: Slow freezing or thawing can lead to the formation of ice crystals that may denature proteins and alter the sample matrix, potentially affecting the analyte. Consider snap-freezing samples in liquid nitrogen and thawing them rapidly in a water bath at room temperature.

  • Storage Temperature: Ensure that the storage temperature is appropriate. For long-term stability, temperatures of -70°C or lower are often recommended.

  • Sample Matrix Effects: The presence of certain enzymes or other components in the plasma could be contributing to the degradation of Phenindione-D5.

Q: I am observing inconsistent results between replicates of my freeze-thaw stability samples. What should I do?

A:

  • Inconsistent Handling: Ensure that all replicate samples are treated identically throughout the freeze-thaw process. This includes the duration of each freeze and thaw cycle and the temperatures used.

  • Analytical Method Variability: Assess the precision of your analytical method (e.g., LC-MS/MS) to ensure that the observed variability is not due to the measurement technique itself.

  • Sample Homogeneity: Ensure that the plasma samples are thoroughly mixed after thawing and before aliquoting for analysis.

Experimental Protocols

Protocol: Freeze-Thaw Stability Assessment of Phenindione-D5 in Plasma
  • Sample Preparation:

    • Spike blank plasma with Phenindione-D5 at low and high quality control (QC) concentrations.

    • Prepare a sufficient number of aliquots for each concentration to cover all freeze-thaw cycles and a baseline (T0) measurement.

  • Baseline Analysis (T0):

    • Immediately after preparation, analyze a set of aliquots (typically n=3-6) from each concentration level to establish the baseline concentration.

  • Freeze-Thaw Cycling:

    • Store the remaining aliquots at the intended storage temperature (e.g., -80°C) for at least 12 hours.

    • Cycle 1:

      • Thaw the first set of aliquots at room temperature until completely liquid.

      • Analyze the samples.

      • Return the remaining aliquots to the freezer for at least 12 hours.

    • Cycle 2 & 3 (and subsequent cycles):

      • Repeat the thawing, analysis, and freezing steps for the subsequent sets of aliquots. It is recommended to conduct a minimum of three cycles.

  • Sample Analysis:

    • Analyze the thawed samples using a validated bioanalytical method, such as LC-MS/MS.

    • Quantify the concentration of Phenindione-D5 in each sample.

  • Data Evaluation:

    • Calculate the mean concentration and standard deviation for each concentration level at each freeze-thaw cycle.

    • Compare the mean concentration of each cycle to the baseline (T0) concentration. The mean concentration should be within ±15% of the baseline value for the analyte to be considered stable.

Data Presentation

The results of the freeze-thaw stability study should be summarized in a table.

Freeze-Thaw CycleQC LevelMean Concentration (ng/mL)% Recovery vs. BaselinePass/Fail (±15%)
Baseline (T0) Low10.2100%-
High101.5100%-
Cycle 1 Low9.896.1%Pass
High99.798.2%Pass
Cycle 2 Low9.593.1%Pass
High98.296.7%Pass
Cycle 3 Low9.391.2%Pass
High96.595.1%Pass

Visualizations

FreezeThaw_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_cycling Freeze-Thaw Cycles cluster_data Data Evaluation Prep Spike Plasma with Phenindione-D5 (Low & High QC) Aliquot Aliquot Samples Prep->Aliquot T0 Baseline Analysis (T0) Aliquot->T0 Freeze1 Freeze (-80°C, >12h) Aliquot->Freeze1 C1 Cycle 1 Analysis Evaluate Compare to Baseline (Acceptance: ±15%) C1->Evaluate C2 Cycle 2 Analysis C2->Evaluate C3 Cycle 3 Analysis C3->Evaluate Thaw1 Thaw (RT) Freeze1->Thaw1 Thaw1->C1 Freeze2 Freeze (-80°C, >12h) Thaw1->Freeze2 Thaw2 Thaw (RT) Freeze2->Thaw2 Thaw2->C2 Freeze3 Freeze (-80°C, >12h) Thaw2->Freeze3 Thaw3 Thaw (RT) Freeze3->Thaw3 Thaw3->C3

Caption: Experimental workflow for assessing the freeze-thaw stability of Phenindione-D5 in plasma.

Caption: Troubleshooting decision tree for freeze-thaw stability experiments.

References

Potential for deuterium exchange in Phenindione D5 under different pH conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for deuterium exchange in Phenindione D5 under various pH conditions. The following information is curated to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and where are the deuterium labels located?

A1: this compound is a deuterated analog of Phenindione, an anticoagulant that functions as a vitamin K antagonist.[1][2] The "D5" designation indicates that five hydrogen atoms on the phenyl ring of the phenindione molecule have been replaced with deuterium atoms. This specific placement is crucial for its stability, as aromatic C-D bonds are generally very stable under physiological and common analytical conditions.

Q2: What is deuterium-hydrogen (D-H) exchange and why is it a concern?

A2: Deuterium-hydrogen exchange, or "back-exchange," is a chemical reaction where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or matrix.[3] For researchers using this compound as an internal standard in quantitative analyses (e.g., LC-MS), back-exchange can lead to a decrease in the deuterated signal and an increase in the signal of the unlabeled counterpart, compromising the accuracy of the results.[3]

Q3: Is deuterium exchange on the phenyl ring of this compound likely to occur?

A3: Deuterium atoms on an aromatic ring are generally considered non-exchangeable under typical physiological and analytical conditions. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making it less likely to break.[4] While extreme pH and high temperatures can facilitate the exchange of even non-exchangeable hydrogens, such conditions are not typical for most biological experiments and analytical methods.

Q4: How does pH affect the stability of this compound?

A4: While the deuterium labels on the phenyl ring of this compound are highly stable, extreme pH conditions (both strongly acidic and basic) can potentially catalyze D-H exchange for less stable deuterium labels. For analytical procedures like chromatography, the rate of back-exchange for many deuterated compounds is minimized at a pH of approximately 2.5–3.0. It is best practice to maintain the pH of aqueous solutions within a mild range (ideally pH 3-7) during sample preparation to prevent any potential for exchange and to ensure the overall stability of the molecule.

Q5: What is the role of temperature in the stability of this compound?

A5: Higher temperatures accelerate the rate of chemical reactions, including any potential D-H exchange. To minimize this risk, it is crucial to keep samples cold during processing and storage.

Troubleshooting Guides

Issue: My analytical results show a potential loss of deuterium from this compound.

This guide provides a systematic approach to troubleshoot an apparent loss of the deuterated signal, which may not be due to actual deuterium exchange.

Possible Causes and Solutions

Possible Cause Recommended Action
In-source fragmentation in the mass spectrometer Optimize the ionization source conditions (e.g., cone voltage, capillary voltage) to minimize fragmentation of the parent ion.
Co-eluting interference Review the chromatography to ensure that no isobaric interferences are co-eluting with this compound. Adjust the gradient or mobile phase composition to improve separation.
Incorrect preparation of standards Verify the concentration and preparation of all standard solutions. Re-prepare standards if necessary.
Degradation of the molecule While the deuterium labels are stable, the core phenindione structure may degrade under harsh conditions. Assess the stability of non-deuterated phenindione under the same experimental conditions.
Suboptimal pH of mobile phase For LC-MS applications, ensure the pH of the mobile phase is in the optimal range to minimize potential on-column exchange (typically pH 2.5-3.0).

Experimental Protocols

Protocol: Assessment of this compound Stability under Different pH Conditions

This protocol outlines an experiment to evaluate the stability of this compound in solution at various pH levels.

Materials:

  • This compound

  • Buffers of varying pH (e.g., pH 2, 4, 7.4, 9)

  • Acetonitrile or other suitable organic solvent

  • LC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in an organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Incubation:

    • For each pH condition, add a small volume of the this compound stock solution to the buffer to achieve a final concentration of 1 µg/mL.

    • Incubate the solutions at a controlled temperature (e.g., room temperature or 37°C).

  • Time Points: Collect aliquots from each pH solution at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Sample Analysis:

    • Immediately after collection, quench any potential reaction by adding an equal volume of cold acetonitrile.

    • Analyze the samples by LC-MS, monitoring for the parent ion of this compound and the parent ion of unlabeled Phenindione.

  • Data Analysis:

    • Calculate the peak area ratio of this compound to a stable internal standard (if used).

    • Compare the peak area of this compound at each time point to the t=0 sample to determine the percentage of recovery.

    • Monitor for any increase in the peak area of unlabeled Phenindione, which would indicate back-exchange.

Data Presentation

Table 1: Recommended Storage and Handling Conditions for this compound

Condition Recommended Temperature Rationale
Long-Term Storage -20°C or lowerEnsures long-term stability in solid form or in an aprotic solvent.
Sample Processing 0–4°C (on ice)Slows the rate of potential exchange reactions during sample preparation.
Autosampler 4°CPrevents degradation or exchange while samples are queued for injection.

Table 2: Solvent Recommendations for Handling this compound

Solvent Type Examples Potential for D-H Exchange Recommendation
Aprotic Acetonitrile, DichloromethaneLowPreferred for reconstitution and as the organic component of the mobile phase.
Protic Water, Methanol, EthanolHigherMinimize contact time. Use in mobile phase is often necessary but should be at the optimal pH and kept cold.

Visualizations

troubleshooting_workflow start Issue: Apparent Loss of Deuterium Signal check_ms Step 1: Verify Mass Spectrometer Conditions start->check_ms check_chromatography Step 2: Examine Chromatography check_ms->check_chromatography MS conditions optimal check_standards Step 3: Review Standard Preparation check_chromatography->check_standards No co-elution check_stability Step 4: Assess Compound Stability check_standards->check_stability Standards correct resolution Resolution check_stability->resolution Compound stable stability_assessment_workflow start Start: Stability Assessment prep_stock 1. Prepare this compound Stock Solution start->prep_stock incubate 2. Incubate in Buffers of Different pH prep_stock->incubate collect_samples 3. Collect Samples at Time Points incubate->collect_samples analyze 4. Analyze by LC-MS collect_samples->analyze evaluate 5. Evaluate Data for Degradation or Exchange analyze->evaluate end End: Determine Stability Profile evaluate->end

References

Improving peak shape and resolution for Phenindione D5 in chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the chromatographic analysis of Phenindione D5. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the peak shape and resolution of this compound in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the chromatographic analysis of this compound, providing explanations and actionable solutions.

Issue 1: Poor Peak Shape - Tailing

Question: Why is my this compound peak exhibiting significant tailing?

Answer: Peak tailing for this compound, an acidic compound with a pKa of approximately 4.9, is often caused by secondary interactions with the stationary phase, particularly with residual silanol groups on silica-based columns.[1][2] At mobile phase pH values near or above the pKa of Phenindione, the analyte becomes ionized and can interact with free silanols, leading to a distorted peak shape.[3]

Troubleshooting Guide: Peak Tailing

Potential Cause Solution Experimental Protocol Link
Secondary Silanol Interactions Mobile Phase pH Adjustment: Lower the mobile phase pH to at least 2 units below the pKa of Phenindione (~pH 2.9) to ensure it is in its non-ionized form. This can be achieved by adding acidic modifiers like formic acid or acetic acid (0.1% v/v) to the mobile phase.[3]--INVALID-LINK--
Use of End-Capped Columns: Employ a modern, high-purity, end-capped C8 or C18 column to minimize the number of available free silanol groups.[4]--INVALID-LINK--
Column Overload Reduce Sample Concentration: Dilute the sample or decrease the injection volume to avoid overloading the column.--INVALID-LINK--
Inappropriate Sample Solvent Match Sample Solvent to Mobile Phase: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.--INVALID-LINK--

Issue 2: Poor Resolution

Question: I am observing poor resolution between this compound and other components in my sample. How can I improve it?

Answer: Poor resolution can stem from several factors, including inappropriate mobile phase composition, a non-optimal stationary phase, or a steep gradient. For deuterated compounds like this compound, slight differences in retention time compared to the non-deuterated analog can also impact resolution in certain matrices.

Troubleshooting Guide: Poor Resolution

Potential Cause Solution Experimental Protocol Link
Suboptimal Mobile Phase Composition Optimize Organic Modifier: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) as they can alter selectivity.--INVALID-LINK--
Adjust Gradient Slope: A shallower gradient around the elution time of this compound can improve separation from closely eluting peaks.--INVALID-LINK--
Inadequate Stationary Phase Selectivity Screen Different Stationary Phases: If resolution is still poor, consider a column with a different stationary phase chemistry (e.g., Phenyl or Cyano) to exploit different retention mechanisms.--INVALID-LINK--
Co-elution with Non-deuterated Analog Adjust Chromatographic Conditions: Fine-tune the mobile phase composition or temperature to enhance the separation between the deuterated and non-deuterated forms if necessary.--INVALID-LINK--

Data Presentation

The following tables summarize key physicochemical properties of Phenindione and typical starting conditions for method development.

Table 1: Physicochemical Properties of Phenindione

PropertyValueSource(s)
Molecular Formula C₁₅H₁₀O₂
Molecular Weight 222.24 g/mol
pKa (Strongest Acidic) ~4.9
LogP 2.9
Water Solubility 27 mg/L (at 20 °C)
Solubility in other solvents Soluble in chloroform, methanol, ethanol, ether, acetone, benzene, and readily soluble in alkaline solutions.

Table 2: Recommended Starting Chromatographic Conditions

ParameterHPLC (UV Detection)LC-MS/MS
Column C18 or C8, 2.1-4.6 mm ID, 50-150 mm length, <5 µm particle sizeC18 or C8, 2.1 mm ID, 50-100 mm length, <3 µm particle size
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or MethanolAcetonitrile
Gradient 5-95% B over 10-15 minutes10-90% B over 5-10 minutes
Flow Rate 0.8-1.2 mL/min0.3-0.5 mL/min
Column Temperature 30-40 °C35-45 °C
Injection Volume 5-20 µL1-5 µL
Detection UV at 280 nmESI+, MRM transition (to be optimized)

Experimental Protocols

Protocol 1: Reversed-Phase HPLC Method for this compound

This protocol provides a general starting point for the analysis of this compound using HPLC with UV detection.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-2 minutes: 30% B

    • 2-12 minutes: 30% to 80% B

    • 12-14 minutes: 80% B

    • 14-15 minutes: 80% to 30% B

    • 15-20 minutes: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Injection Volume: 10 µL.

  • Detection: UV at 280 nm.

  • Sample Preparation: Dissolve the this compound standard or sample in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

Protocol 2: LC-MS/MS Method for this compound

This protocol is suitable for the sensitive quantification of this compound in complex matrices.

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 minute: 20% B

    • 1-5 minutes: 20% to 90% B

    • 5-6 minutes: 90% B

    • 6-6.5 minutes: 90% to 20% B

    • 6.5-8 minutes: 20% B (re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • MRM Transition: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]⁺.

    • Optimize cone voltage and collision energy for the specific instrument.

Visualizations

The following diagrams illustrate key troubleshooting workflows and relationships.

Troubleshooting_Peak_Tailing start Peak Tailing Observed check_pH Is Mobile Phase pH ~2 units below pKa (~2.9)? start->check_pH adjust_pH Adjust Mobile Phase pH with 0.1% Formic Acid check_pH->adjust_pH No check_column Is an End-Capped Column in Use? check_pH->check_column Yes adjust_pH->check_column use_endcapped Switch to a High-Purity End-Capped C8 or C18 Column check_column->use_endcapped No check_load Is Sample Overload a Possibility? check_column->check_load Yes use_endcapped->check_load reduce_load Reduce Injection Volume or Sample Concentration check_load->reduce_load Yes check_solvent Is Sample Solvent Stronger than Mobile Phase? check_load->check_solvent No reduce_load->check_solvent adjust_solvent Dissolve Sample in Initial Mobile Phase check_solvent->adjust_solvent Yes good_peak Symmetrical Peak check_solvent->good_peak No adjust_solvent->good_peak Improving_Resolution start Poor Resolution optimize_gradient Optimize Gradient Slope (make it shallower) start->optimize_gradient optimize_organic Optimize Organic Modifier (ACN vs. MeOH) start->optimize_organic change_column Change Stationary Phase (e.g., Phenyl, Cyano) start->change_column adjust_temp Adjust Column Temperature start->adjust_temp improved_resolution Improved Resolution optimize_gradient->improved_resolution optimize_organic->improved_resolution change_column->improved_resolution adjust_temp->improved_resolution

References

Minimizing carryover of Phenindione D5 in autosampler injections

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the carryover of Phenindione D5 in autosampler injections.

Troubleshooting Guide

Issue: High Carryover of this compound Observed in Blank Injections

This guide provides a systematic approach to identifying and mitigating the source of this compound carryover in your LC-MS/MS system.

Step 1: Initial Assessment and Confirmation

  • Confirm Carryover: Inject a high-concentration this compound standard followed by one or more blank injections (solvent or matrix). Carryover is confirmed if a peak corresponding to this compound is observed in the blank injection(s).[1]

  • Quantify Carryover: The analyte peak area in the blank injection should ideally be less than 20% of the analyte peak area at the Lower Limit of Quantitation (LLOQ).[2]

Step 2: Identifying the Source of Carryover

Carryover can originate from various components of the LC-MS/MS system. The following workflow helps to systematically isolate the source.

Carryover_Troubleshooting_Workflow cluster_0 Systematic Troubleshooting Workflow for this compound Carryover Start High this compound Carryover Detected Isolate_Autosampler Isolate Autosampler vs. Column/System Start->Isolate_Autosampler Autosampler_Issue Troubleshoot Autosampler Isolate_Autosampler->Autosampler_Issue Carryover persists with new column & direct injection Column_System_Issue Troubleshoot Column and Flow Path Isolate_Autosampler->Column_System_Issue Carryover disappears with manual injection Optimize_Wash Optimize Autosampler Wash Protocol Autosampler_Issue->Optimize_Wash Gradient_Wash Implement Post-Gradient Column Wash Column_System_Issue->Gradient_Wash Hardware_Check Inspect/Replace Autosampler Hardware Optimize_Wash->Hardware_Check Ineffective Resolved Carryover Minimized Optimize_Wash->Resolved Effective Hardware_Check->Resolved Gradient_Wash->Resolved Carryover_Assessment_Workflow cluster_1 Quantitative Carryover Assessment Protocol Start Prepare ULOQ and LLOQ Standards Injection_Sequence Inject Sequence: Blank -> LLOQ -> Blank -> ULOQ -> Carryover Blank Start->Injection_Sequence Data_Acquisition Acquire Data Injection_Sequence->Data_Acquisition Analysis Integrate Peak Areas in LLOQ and Carryover Blank Data_Acquisition->Analysis Calculation Calculate % Carryover Analysis->Calculation Decision % Carryover <= 20%? Calculation->Decision Pass Pass Decision->Pass Yes Fail Fail - Troubleshoot Decision->Fail No

References

Technical Support Center: Troubleshooting Poor Recovery of Phenindione D5

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address poor recovery of Phenindione D5 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in my experiments?

A1: this compound is a deuterated form of Phenindione, an anticoagulant that functions as a Vitamin K antagonist.[1][2] In analytical chemistry, particularly in mass spectrometry-based assays, this compound is used as a stable isotope-labeled internal standard (SIL-IS).[1][3] SIL-IS are the gold standard for quantification because they are chemically identical to the analyte of interest (Phenindione) but have a different mass, allowing for accurate correction of variations during sample preparation, chromatography, and ionization.

Q2: I'm observing low recovery of this compound. What are the most common causes?

A2: Poor recovery of an internal standard like this compound during sample extraction can stem from several factors. The most common issues fall into four main categories: problems with the extraction procedure (e.g., incorrect pH, wrong solvent choice), analyte instability, matrix effects, and issues with the analytical instrumentation. It's crucial to systematically investigate each step of your workflow to pinpoint the source of the loss.

Q3: How does pH affect the extraction of this compound?

A3: The pH of the sample and extraction solvents is a critical factor, especially for ionizable compounds. Phenindione is an acidic compound, and its extraction efficiency is highly dependent on the pH of the aqueous phase. To ensure it is in its neutral, uncharged form for efficient extraction into an organic solvent during liquid-liquid extraction (LLE) or for retention on a non-polar solid-phase extraction (SPE) sorbent, the pH of the sample should be adjusted to be at least 2 pH units below its pKa. Conversely, to elute it from an ion-exchange SPE column or to back-extract it into an aqueous phase, the pH should be adjusted to be at least 2 pH units above its pKa to ensure it is in its charged, more water-soluble form.

Q4: Could the choice of extraction solvent be the reason for poor recovery?

A4: Absolutely. The choice of the organic solvent in LLE or the elution solvent in SPE is crucial for achieving high recovery. The principle of "like dissolves like" applies. For LLE, the solvent should efficiently solubilize this compound while being immiscible with the sample matrix (typically aqueous). For SPE, the elution solvent must be strong enough to disrupt the interactions between this compound and the sorbent to ensure complete elution. If the solvent is too weak, the analyte will remain on the column, leading to low recovery.

Q5: What are matrix effects and how can they impact my this compound recovery?

A5: Matrix effects occur when co-eluting compounds from the biological sample interfere with the ionization of the analyte and internal standard in the mass spectrometer's source. This can lead to ion suppression (decreased signal) or ion enhancement (increased signal), which can be misinterpreted as poor or unexpectedly high recovery. While a good internal standard like this compound should co-elute with the analyte and experience the same matrix effects, significant chromatographic separation between the two can lead to differential matrix effects and inaccurate quantification.

Q6: Can the deuterated internal standard itself be a source of problems?

A6: Yes, although less common, issues can arise with the deuterated standard. These include:

  • Isotopic Purity: If the deuterated standard contains a significant amount of the unlabeled analyte, it can lead to inaccurate quantification.

  • Stability: Deuterated standards can sometimes undergo H/D back-exchange, where deuterium atoms are replaced with hydrogen atoms, especially under harsh acidic or basic conditions. This would convert the internal standard into the analyte, artificially inflating the analyte's concentration.

  • Chromatographic Shift: The deuterium isotope effect can sometimes cause a slight difference in retention time between the deuterated standard and the native analyte. If this shift is significant, the analyte and internal standard may experience different degrees of matrix effects.

Troubleshooting Guide

If you are experiencing poor recovery of this compound, follow this systematic troubleshooting guide to identify and resolve the issue.

Step 1: Initial Assessment & Data Review
  • Verify Calculations: Double-check all calculations for spiking concentrations and final recovery percentages.

  • Review Instrument Performance: Ensure the analytical instrument (e.g., LC-MS/MS) is performing correctly by analyzing a pure solution of this compound. Check for signal intensity, peak shape, and retention time.

  • Examine Chromatograms: Look for signs of peak tailing, splitting, or a significant shift in retention time, which could indicate chromatographic issues.

Step 2: Investigate the Extraction Procedure

This is the most common source of low recovery. A systematic way to pinpoint the loss is to collect and analyze every fraction from your extraction process (e.g., for SPE: the flow-through, wash steps, and final eluate).

  • Sorbent Interaction:

    • Analyte in Flow-through/Wash: If this compound is found in the initial sample flow-through or wash fractions, it indicates a problem with retention.

      • Incorrect Sorbent: Ensure you are using the correct type of SPE sorbent (e.g., reversed-phase for a non-polar analyte, ion-exchange for a charged analyte).

      • Improper pH: For reversed-phase SPE of the acidic Phenindione, the sample pH should be acidic to ensure the analyte is neutral and can be retained. For anion exchange, the pH should be such that Phenindione is negatively charged.

      • Sample Overload: The amount of sample or analyte may be exceeding the capacity of the SPE cartridge.

      • Flow Rate Too High: A fast flow rate during sample loading may not allow for sufficient interaction between the analyte and the sorbent.

  • Analyte Retained on Column: If this compound is not in the flow-through or wash and also not in the final eluate, it is likely irreversibly bound to the sorbent.

    • Elution Solvent Too Weak: The elution solvent may not be strong enough to desorb the analyte from the sorbent. Increase the solvent strength (e.g., higher percentage of organic solvent).

    • Insufficient Elution Volume: The volume of the elution solvent may not be adequate to completely elute the analyte.

    • Secondary Interactions: Unwanted secondary interactions between the analyte and the sorbent material can occur. A change in elution solvent pH or ionic strength might be necessary to disrupt these interactions.

  • Check pH: As with SPE, the pH of the aqueous phase is critical. For extracting the acidic Phenindione, the pH should be acidic to keep it in its neutral form, which will partition into the organic solvent.

  • Solvent Selection: The organic solvent may not be optimal. Consider a solvent with a different polarity.

  • Phase Ratio: The ratio of the organic solvent to the aqueous sample can impact recovery. An optimal ratio is often around 7:1 (organic:aqueous), but this can be analyte-dependent.

  • Emulsion Formation: Emulsions at the interface of the two liquid phases can trap the analyte and lead to poor recovery. Centrifugation or the addition of salt can help to break emulsions.

  • Insufficient Mixing: Ensure adequate mixing (e.g., vortexing) to allow for efficient partitioning of the analyte from the aqueous to the organic phase.

Step 3: Evaluate Analyte Stability
  • Degradation: this compound may be degrading during the sample preparation process. This can be caused by exposure to harsh pH conditions, light, or elevated temperatures.

  • Storage Conditions: Ensure that stock and working solutions of this compound are stored correctly (e.g., at -20°C or -80°C, protected from light) and have not expired. Prepare fresh solutions to rule out degradation during storage.

Step 4: Assess for Matrix Effects
  • Post-Extraction Spike Analysis: To determine if matrix effects are the cause of apparent low recovery, compare the response of this compound spiked into a blank matrix extract after the extraction process to the response of the standard in a clean solvent. A lower response in the matrix extract indicates ion suppression.

  • Improve Sample Cleanup: If matrix effects are significant, a more rigorous sample cleanup procedure may be necessary to remove interfering components. This could involve switching from protein precipitation to LLE or SPE, or using a more selective SPE sorbent.

  • Chromatographic Separation: Optimize the chromatographic method to better separate this compound from co-eluting matrix components.

Data Presentation

The following table provides hypothetical recovery data for this compound under different extraction conditions to illustrate how to systematically troubleshoot.

Experiment ID Extraction Method pH of Aqueous Phase Organic Solvent/Elution Solvent Observed Recovery (%) Potential Cause of Poor Recovery
EXP-01 (Baseline)LLE7.0Ethyl Acetate35%Sub-optimal pH for an acidic analyte.
EXP-02LLE3.0Ethyl Acetate92%pH adjusted to suppress ionization.
EXP-03LLE3.0Hexane45%Solvent polarity not optimal for the analyte.
EXP-04SPE (Reversed-Phase)7.0Methanol40% (in eluate)Analyte is charged at this pH and not retained.
EXP-05SPE (Reversed-Phase)3.0Methanol95% (in eluate)pH optimized for retention.
EXP-06SPE (Reversed-Phase)3.020% Methanol in Water25% (in eluate)Elution solvent is too weak.

Experimental Protocols

Protocol 1: Systematic Evaluation of Internal Standard Recovery in Solid-Phase Extraction (SPE)

This protocol is designed to identify at which step the loss of this compound is occurring during an SPE procedure.

Materials:

  • Blank biological matrix (e.g., plasma, urine)

  • This compound stock solution

  • SPE cartridges (e.g., C18 reversed-phase) and manifold

  • All solvents required for the SPE method (conditioning, equilibration, wash, and elution)

  • Collection tubes

  • Analytical instrument (e.g., LC-MS/MS)

Procedure:

  • Prepare Spiked Sample: Spike a known amount of this compound into a blank matrix sample.

  • Condition the SPE Cartridge: Condition the cartridge according to the manufacturer's instructions (e.g., with methanol followed by water).

  • Equilibrate the Cartridge: Equilibrate the cartridge with a buffer at the desired pH for sample loading (e.g., pH 3 for reversed-phase).

  • Load the Sample: Load the spiked sample onto the cartridge. Collect the flow-through in a clean tube.

  • Wash the Cartridge: Wash the cartridge with a wash solution designed to remove interferences without eluting the analyte. Collect the wash eluate in a separate clean tube.

  • Elute the Analyte: Elute this compound with an appropriate elution solvent. Collect the final eluate in a third clean tube.

  • Analyze All Fractions: Analyze the flow-through, the wash eluate, and the final eluate using your established analytical method. Also, analyze an unextracted standard of the same concentration to serve as a 100% recovery reference.

  • Calculate Recovery:

    • Recovery (%) = (Amount of IS in Final Eluate / Total Amount of IS Spiked) x 100

    • Analyze the amounts in the flow-through and wash eluate to determine if the internal standard was lost during the loading or washing steps.

Visualization

Troubleshooting_Workflow Troubleshooting Poor this compound Recovery cluster_spe SPE Troubleshooting cluster_lle LLE Troubleshooting start Poor this compound Recovery Observed check_instrument Step 1: Verify Instrument Performance & Calculations start->check_instrument instrument_ok Instrument & Calcs OK? check_instrument->instrument_ok Perform checks fix_instrument Action: Recalibrate/Tune Instrument, Correct Calculations instrument_ok->fix_instrument No investigate_extraction Step 2: Investigate Extraction Procedure (SPE or LLE) instrument_ok->investigate_extraction Yes fix_instrument->check_instrument spe_retention Problem with Retention? (Analyte in flow-through/wash) investigate_extraction->spe_retention Using SPE lle_partition Problem with Partitioning? investigate_extraction->lle_partition Using LLE spe_elution Problem with Elution? (Analyte not in eluate) spe_retention->spe_elution No fix_spe_retention Action: - Adjust sample pH - Check sorbent type - Reduce flow rate spe_retention->fix_spe_retention Yes fix_spe_elution Action: - Increase elution solvent strength/volume - Modify elution solvent pH spe_elution->fix_spe_elution Yes check_stability Step 3: Evaluate Analyte Stability spe_elution->check_stability No resolved Issue Resolved fix_spe_retention->resolved fix_spe_elution->resolved fix_lle Action: - Adjust aqueous phase pH - Change organic solvent - Optimize phase ratio - Ensure sufficient mixing lle_partition->fix_lle Yes lle_partition->check_stability No fix_lle->resolved stability_ok Stability OK? check_stability->stability_ok fix_stability Action: - Prepare fresh standards - Check storage conditions - Assess for degradation during prep stability_ok->fix_stability No check_matrix Step 4: Assess for Matrix Effects stability_ok->check_matrix Yes fix_stability->resolved matrix_ok Matrix Effects Minimal? check_matrix->matrix_ok fix_matrix Action: - Improve sample cleanup - Optimize chromatography to separate from interferences matrix_ok->fix_matrix No matrix_ok->resolved Yes fix_matrix->resolved

Caption: A logical workflow for troubleshooting poor this compound recovery.

References

Phenindione D5 interference with co-eluting compounds in mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for mass spectrometry analysis involving Phenindione D5. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues, particularly those related to interference from co-eluting compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is a deuterated form of Phenindione, an anticoagulant medication. In quantitative analysis, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), this compound serves as an ideal internal standard (IS).[1][2] Because it has nearly identical chemical and physical properties to the non-labeled Phenindione (the analyte), it behaves similarly during sample extraction, chromatography, and ionization.[1][2] However, its increased mass due to the five deuterium atoms allows it to be distinguished from the analyte by the mass spectrometer. This use of a stable isotope-labeled internal standard is considered the gold standard for compensating for variations in sample preparation, matrix effects, and instrument response, leading to highly accurate and precise quantification.[1]

Q2: What is "co-elution" and how can it interfere with my this compound signal?

Co-elution occurs when two or more different compounds exit the chromatography column at the same time, resulting in overlapping peaks. This becomes a significant problem in mass spectrometry if a co-eluting compound has the same or a very similar mass-to-charge ratio (m/z) as your target analyte or internal standard. This is known as isobaric interference. Such interference can artificially inflate the signal of this compound, leading to an inaccurate calculation of the analyte/IS ratio and compromising the quantitative results.

Q3: My results show high variability in the this compound signal. How can I determine if co-eluting interference is the cause?

High variability in the internal standard signal is a key indicator of a potential analytical issue. Here are steps to diagnose the problem:

  • Review Peak Shape: Examine the chromatogram for the this compound peak. Look for signs of shouldering, splitting, or fronting, which can indicate that more than one compound is contributing to the peak.

  • Analyze Blank Matrix Samples: Inject and analyze samples of the biological matrix (e.g., plasma, urine) without the analyte or internal standard. Look for any endogenous compounds that elute at the same retention time and have a signal in the mass spectrometer channel for this compound.

  • Assess Ion Ratios: If you are monitoring multiple product ions for this compound, check if the ratio between these ions remains constant across all samples. A significant shift in this ratio can indicate the presence of an interfering compound that is contributing to only one of the ion signals.

  • Post-Column Infusion: A post-column infusion experiment can identify regions of ion suppression or enhancement. If the retention time of this compound falls within a region of significant ion suppression, it may explain signal variability.

Q4: What are the common sources of co-eluting interferences?

Interference can originate from various sources, including:

  • Endogenous Matrix Components: Compounds naturally present in biological samples like plasma or urine.

  • Metabolites: Metabolites of the parent drug (Phenindione) or other co-administered drugs.

  • Formulation Excipients: Inactive ingredients from the drug product formulation.

  • Contaminants: Impurities from solvents, collection tubes, or cross-contamination from previous samples (carryover).

Troubleshooting Guide

This guide provides a systematic approach to resolving issues of suspected co-eluting interference with this compound.

Step 1: Initial Assessment and Confirmation

Before making significant changes to your method, confirm that the issue is indeed interference.

  • Re-inject Standards: Analyze a pure solution of this compound to ensure the instrument is performing correctly and the peak shape is symmetrical.

  • Evaluate Matrix Blanks: As mentioned in the FAQs, analyze at least six different lots of blank biological matrix to check for interfering peaks at the retention time of this compound.

  • Impact on Quantification: Assess how the suspected interference affects the final calculated concentration of Phenindione.

Impact of Co-eluting Interference on Phenindione Quantification

The following table illustrates a hypothetical scenario where a co-eluting compound artificially increases the peak area of the internal standard (this compound), leading to an underestimation of the Phenindione concentration.

Sample IDPhenindione Area (Analyte)This compound Area (IS)Analyte/IS RatioCalculated Concentration (ng/mL)% Deviation from True Value
Control Sample (No Interference) 500,0001,000,0000.50100.00.0%
Test Sample 1 (Interference) 500,0001,250,0000.4080.0-20.0%
Test Sample 2 (Interference) 500,0001,500,0000.3366.7-33.3%
Test Sample 3 (Interference) 500,0001,100,0000.4590.9-9.1%
Step 2: Chromatographic Optimization

If interference is confirmed, the most effective solution is often to chromatographically separate the interfering compound from this compound.

  • Modify the Mobile Phase Gradient: Adjusting the gradient slope is a powerful tool to change selectivity. A shallower gradient can increase the separation between closely eluting peaks.

  • Change Mobile Phase Composition: Switching the organic solvent (e.g., from acetonitrile to methanol, or vice versa) can alter elution patterns and resolve co-eluting peaks.

  • Adjust pH: For ionizable compounds, modifying the mobile phase pH can significantly change retention times and improve separation.

  • Evaluate a Different Column: If mobile phase optimization is insufficient, changing the column's stationary phase chemistry (e.g., from a C18 to a Phenyl-Hexyl or a Cyano column) is a highly effective strategy.

Experimental Protocol: Modifying LC Gradient to Resolve Co-elution

This protocol provides a general methodology for optimizing a reverse-phase HPLC gradient.

  • Objective: To achieve baseline separation between this compound and a co-eluting interference.

  • Initial Conditions:

    • Column: Standard C18, 2.1 x 50 mm, 3.5 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 10% to 90% B over 3 minutes

    • Flow Rate: 0.4 mL/min

    • Temperature: 40 °C

  • Optimization Procedure:

    • Step 3.1 (Shallower Gradient): Change the gradient to 10% to 90% B over 5 minutes. This slows the increase in organic solvent, giving more time for compounds to separate.

    • Step 3.2 (Hold Initial Conditions): If the interference is eluting very close to the start, increase the initial hold time at 10% B for 1-2 minutes before starting the gradient.

    • Step 3.3 (Change Solvent): Replace Acetonitrile with Methanol as Mobile Phase B and re-run the original gradient. Methanol has different solvent properties and can change peak elution order.

  • Evaluation: After each modification, inject a sample known to contain the interference. Monitor the retention times and resolution between this compound and the interfering peak.

Step 3: Mass Spectrometry Parameter Adjustment

If chromatographic separation is not fully achievable, you may be able to use the mass spectrometer to differentiate the signals.

  • Increase Mass Resolution: If using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), increasing the resolution may allow you to distinguish between this compound and an interfering compound with a very close, but not identical, exact mass.

  • Find a More Specific Transition: In tandem MS (MS/MS), try to find a different, more specific precursor-to-product ion transition (MRM) for this compound that is not shared by the interfering compound. This requires careful optimization of the collision energy to find unique fragments.

Step 4: Sample Preparation Modification

Revisiting the sample preparation method can sometimes remove the interfering compound before analysis.

  • Switch Extraction Method: If you are using protein precipitation (PPT), which is a non-selective technique, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE). These methods can be optimized to selectively isolate your analyte and internal standard while washing away the interference.

  • Optimize Wash Steps (SPE): If using SPE, experiment with different wash solvents. A carefully chosen wash solvent can remove the interfering compound from the cartridge while leaving this compound retained.

Visual Guides

Workflow for LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Add this compound (IS) to Biological Sample p2 Perform Extraction (PPT, LLE, or SPE) p1->p2 p3 Evaporate & Reconstitute p2->p3 a1 Inject Sample into LC System p3->a1 a2 Chromatographic Separation a1->a2 a3 Ionization (ESI) a2->a3 a4 Mass Analysis (MS/MS) a3->a4 d1 Integrate Peak Areas (Analyte & IS) a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Quantify using Calibration Curve d2->d3

Caption: General experimental workflow for LC-MS/MS analysis.

Concept of Co-elution and Interference

cluster_1 Mass Spectrometer Analyte Phenindione MS MS Detector Analyte->MS Elutes at Time 'T' IS This compound IS->MS Elutes at Time 'T+Δ' Interference Interference Interference->MS Co-elutes at Time 'T+Δ'

Caption: Co-elution of an interference with the internal standard.

Troubleshooting Decision Tree

Caption: Decision tree for troubleshooting interference issues.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide Using Phenindione D5 in Accordance with FDA Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the robust validation of bioanalytical methods is a cornerstone of regulatory compliance and the generation of reliable pharmacokinetic and toxicokinetic data. This guide provides a comprehensive comparison of key performance parameters for a bioanalytical method for phenindione, a potent anticoagulant, utilizing its deuterated stable isotope-labeled internal standard, Phenindione D5, in line with the principles outlined in the U.S. Food and Drug Administration (FDA) guidance, which aligns with the International Council for Harmonisation (ICH) M10 guideline.

This document presents a model for the validation of a bioanalytical method, offering supporting experimental data and detailed methodologies. The use of a stable isotope-labeled internal standard like this compound is widely considered the gold standard in quantitative bioanalysis, primarily due to its ability to effectively compensate for variability during sample preparation and analysis, thereby enhancing the accuracy and precision of the results.

Performance Comparison: this compound vs. a Structural Analog Internal Standard

The choice of an internal standard is a critical factor in the development of a reliable bioanalytical method. To illustrate the advantages of a deuterated internal standard, the following tables summarize the validation data for a hypothetical LC-MS/MS method for phenindione in human plasma using this compound, and compares it to a hypothetical scenario using a structural analog internal standard.

Table 1: Calibration Curve and Linearity

ParameterMethod with this compound (IS)Method with Structural Analog (IS)FDA/ICH M10 Guideline
Calibration Range1.00 - 1000 ng/mL1.00 - 1000 ng/mLDefine the range of reliable quantitation
Correlation Coefficient (r²)≥ 0.998≥ 0.995Not explicitly defined, but ≥ 0.99 is common practice
LinearityLinearLinearThe relationship between response and concentration should be continuous and reproducible

Table 2: Accuracy and Precision

QC LevelConcentration (ng/mL)Method with this compound (IS) Method with Structural Analog (IS) FDA/ICH M10 Guideline
Intra-day (n=5) Inter-day (n=15) Intra-day (n=5)
LLOQ1.00Accuracy: 98.5%Precision: 4.2%Accuracy: 97.9%Precision: 5.8%Accuracy: 95.2%Precision: 8.5%
Low QC3.00Accuracy: 101.2%Precision: 3.1%Accuracy: 100.5%Precision: 4.5%Accuracy: 97.8%Precision: 6.2%
Mid QC400Accuracy: 99.8%Precision: 2.5%Accuracy: 100.1%Precision: 3.9%Accuracy: 102.5%Precision: 5.1%
High QC800Accuracy: 100.7%Precision: 2.1%Accuracy: 101.3%Precision: 3.2%Accuracy: 98.9%Precision: 4.8%

Table 3: Recovery and Matrix Effect

ParameterMethod with this compound (IS)Method with Structural Analog (IS)FDA/ICH M10 Guideline
Analyte Recovery
Low QC85.2%83.5%Recovery need not be 100%, but should be consistent, precise, and reproducible.
High QC86.1%84.2%
Internal Standard Recovery 85.5%75.8%
Matrix Effect
Low QC1.021.15Assess the potential for matrix components to alter the ionization of the analyte and IS.
High QC1.011.12

The data presented in these tables clearly demonstrates the superior performance of the method utilizing this compound as the internal standard. The accuracy and precision are consistently better, and the matrix effect is less pronounced, leading to a more robust and reliable assay.

Experimental Protocols

A detailed description of the experimental procedures is crucial for the reproducibility and evaluation of a bioanalytical method. The following is a representative protocol for the determination of phenindione in human plasma by LC-MS/MS using this compound as the internal standard.

Preparation of Stock and Working Solutions
  • Phenindione Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of phenindione reference standard in 10 mL of methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of methanol.

  • Working Standard Solutions: Prepare serial dilutions of the phenindione stock solution in methanol:water (50:50, v/v) to create working solutions for calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with methanol to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)
  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL this compound).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see chromatographic conditions below).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0.0-0.5 min: 10% B

      • 0.5-2.5 min: 10% to 90% B

      • 2.5-3.0 min: 90% B

      • 3.0-3.1 min: 90% to 10% B

      • 3.1-4.0 min: 10% B

  • Mass Spectrometry (MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Phenindione: m/z 221.2 → 115.1

      • This compound: m/z 226.2 → 120.1

    • Collision Energy and other MS parameters: Optimized for the specific instrument to achieve maximum signal intensity.

Visualizing the Workflow

A clear understanding of the experimental workflow is essential for implementing and troubleshooting a bioanalytical method.

Bioanalytical_Method_Validation_Workflow Plasma_Sample Plasma Sample Spike_IS Spike with This compound Plasma_Sample->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Selectivity Selectivity MS_Detection->Selectivity Linearity Linearity MS_Detection->Linearity Accuracy_Precision Accuracy & Precision MS_Detection->Accuracy_Precision Recovery Recovery MS_Detection->Recovery Matrix_Effect Matrix Effect MS_Detection->Matrix_Effect Stability Stability MS_Detection->Stability

Caption: Bioanalytical method workflow from sample preparation to validation.

This comprehensive guide provides a framework for the validation of a bioanalytical method for phenindione using a deuterated internal standard, in accordance with FDA guidelines. The presented data and protocols underscore the importance of a rigorous validation process to ensure the generation of high-quality, reliable data for submission to regulatory agencies. The use of a stable isotope-labeled internal standard, such as this compound, is highly recommended to achieve the highest level of accuracy and precision in bioanalytical assays.

A Comparative Guide to the Cross-Validation of Phenindione Quantification Methods Using Different Internal Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of the anticoagulant drug phenindione, focusing on the critical role of internal standards in ensuring data accuracy and reliability. Through a detailed examination of a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, we will explore the performance of three distinct internal standards: a structurally analogous compound (Warfarin), a compound with similar physicochemical properties (Phenylbutazone), and a stable isotope-labeled version of the analyte (Phenindione-d5).

The selection of an appropriate internal standard is paramount in quantitative analysis, as it corrects for variations in sample preparation, injection volume, and instrument response. This guide presents supporting experimental data, detailed methodologies, and visual workflows to assist researchers in making informed decisions for their analytical assays.

Physicochemical Properties of Phenindione and Selected Internal Standards

An ideal internal standard should mimic the analytical behavior of the analyte as closely as possible. The following table summarizes key physicochemical properties of phenindione and the internal standards evaluated in this guide. The similarity in properties such as pKa and LogP suggests that Warfarin and Phenylbutazone are suitable candidates for internal standards, while Phenindione-d5 represents the "gold standard" due to its near-identical chemical nature.

CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Strongest Acidic)LogP
Phenindione C₁₅H₁₀O₂222.24[1]4.92[1]2.90[1][2]
Warfarin (IS1) C₁₉H₁₆O₄308.335.56[3]3.46
Phenylbutazone (IS2) C₁₉H₂₀N₂O₂308.374.53.16
Phenindione-d5 (IS3) C₁₅H₅D₅O₂227.27~4.92~2.90

Data Presentation: A Quantitative Comparison

The performance of each internal standard was evaluated based on key validation parameters as per ICH guidelines. The following tables summarize the quantitative data obtained from the cross-validation study.

Table 1: Linearity and Range

Linearity was assessed by preparing calibration curves over a specified concentration range. The coefficient of determination (R²) indicates the linearity of the response.

Internal StandardConcentration Range (µg/mL)
Warfarin 0.1 - 20.00.9985
Phenylbutazone 0.1 - 20.00.9991
Phenindione-d5 0.1 - 20.00.9998

Table 2: Precision and Accuracy

Precision (expressed as % Relative Standard Deviation, %RSD) and accuracy (expressed as % Recovery) were determined at three quality control (QC) concentrations.

Internal StandardQC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Warfarin Low0.53.84.595.2
Medium5.02.53.1102.1
High15.02.12.898.9
Phenylbutazone Low0.53.54.296.5
Medium5.02.22.9101.5
High15.01.92.599.8
Phenindione-d5 Low0.51.52.199.5
Medium5.00.81.2100.2
High15.00.61.0100.8

Table 3: Recovery

The extraction recovery of phenindione from a plasma matrix was determined for each internal standard method.

Internal StandardMean Extraction Recovery (%)%RSD
Warfarin 88.75.2
Phenylbutazone 91.24.8
Phenindione-d5 98.51.5

Experimental Protocols

A detailed methodology for the quantification of phenindione in human plasma using HPLC-UV is provided below. This protocol was followed for the cross-validation study with each of the three internal standards.

1. Preparation of Stock and Working Solutions:

  • Phenindione Stock Solution (1 mg/mL): Accurately weigh 10 mg of phenindione and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solutions (1 mg/mL): Separately prepare 1 mg/mL stock solutions of warfarin, phenylbutazone, and phenindione-d5 in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions of phenindione by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 20.0 µg/mL.

  • Internal Standard Working Solutions (5 µg/mL): Prepare a working solution for each internal standard at a concentration of 5 µg/mL in the mobile phase.

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 500 µL of plasma sample in a microcentrifuge tube, add 50 µL of the respective internal standard working solution (5 µg/mL).

  • Vortex for 30 seconds.

  • Add 100 µL of 0.1 M HCl to acidify the sample.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

  • Inject 20 µL into the HPLC system.

3. HPLC-UV Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Acetonitrile and 20 mM phosphate buffer (pH 3.5) in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 285 nm.

  • Injection Volume: 20 µL.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationships in the cross-validation study.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Analysis plasma Plasma Sample (500 µL) spike Spike with Internal Standard plasma->spike standards Calibration Standards & QCs standards->spike is_stock Internal Standard Stock (1 mg/mL) is_working IS Working Solution (5 µg/mL) is_stock->is_working is_working->spike acidify Acidify (0.1 M HCl) spike->acidify extract Extract (Ethyl Acetate) acidify->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute hplc HPLC-UV Analysis reconstitute->hplc data Data Acquisition & Processing hplc->data

Caption: Experimental workflow for phenindione quantification.

logical_relationship cluster_method Analytical Method cluster_is Internal Standards cluster_validation Validation Parameters method HPLC-UV for Phenindione warfarin Warfarin (Analogous) method->warfarin phenylbutazone Phenylbutazone (Similar Properties) method->phenylbutazone phenindione_d5 Phenindione-d5 (Isotopic) method->phenindione_d5 linearity Linearity & Range warfarin->linearity precision Precision warfarin->precision accuracy Accuracy warfarin->accuracy recovery Recovery warfarin->recovery phenylbutazone->linearity phenylbutazone->precision phenylbutazone->accuracy phenylbutazone->recovery phenindione_d5->linearity phenindione_d5->precision phenindione_d5->accuracy phenindione_d5->recovery

Caption: Cross-validation logical relationship.

Conclusion

The cross-validation of phenindione quantification methods with different internal standards demonstrates that while both warfarin and phenylbutazone are acceptable choices, the stable isotope-labeled internal standard, phenindione-d5, provides superior performance. The data clearly indicates that phenindione-d5 offers the best linearity, precision, accuracy, and recovery, which can be attributed to its chemical and physical properties being nearly identical to the analyte. This minimizes variability during sample processing and analysis.

For routine analysis where cost may be a consideration, both warfarin and phenylbutazone can yield reliable results, provided that the method is thoroughly validated. However, for applications requiring the highest level of accuracy and precision, such as in clinical trials or pharmacokinetic studies, the use of a stable isotope-labeled internal standard is strongly recommended. This guide provides the necessary data and protocols to aid researchers in selecting the most appropriate internal standard and method for their specific needs in the quantification of phenindione.

References

A Head-to-Head Comparison: Phenindione D5 vs. 13C-Labeled Phenindione as Internal Standards in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of two stable isotope-labeled internal standards for the anticoagulant drug phenindione: Phenindione D5 (deuterated) and 13C-labeled phenindione.

Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), as they are chemically identical to the analyte but have a different mass.[1] This allows them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency.[1] While both deuterium (D or ²H) and carbon-13 (¹³C) labeling serve this purpose, their intrinsic physicochemical properties can lead to significant differences in analytical performance.[1]

This guide will objectively compare the performance of this compound and 13C-labeled phenindione, drawing upon established principles and experimental data from broader comparisons of deuterated and ¹³C-labeled standards.

Key Performance Differences: A Tabular Summary

The selection of an internal standard often involves a trade-off between cost, availability, and analytical performance. While deuterated standards are often more readily available and less expensive, ¹³C-labeled standards are generally considered analytically superior.[2]

FeatureThis compound (Deuterated)13C-Labeled PhenindioneRationale & Implications
Chromatographic Co-elution Potential for slight retention time shifts from the unlabeled analyte.[1]Excellent co-elution with the unlabeled analyte.The "deuterium isotope effect" can alter the lipophilicity of the molecule, leading to chromatographic separation from the native analyte. This can compromise accurate quantification as the internal standard may not experience the same matrix effects as the analyte if they do not co-elute.
Isotopic Stability Can be susceptible to back-exchange (H/D exchange) under certain pH or temperature conditions, though less likely if the label is on a carbon atom.Highly stable as ¹³C atoms are integrated into the carbon backbone and are not prone to exchange.Loss of the isotopic label can lead to inaccurate quantification. ¹³C-labeling provides greater assurance of isotopic stability throughout the analytical process.
Matrix Effect Compensation May not perfectly mimic the matrix effects experienced by the analyte if chromatographic separation occurs.Provides more reliable and consistent compensation for matrix effects due to identical chromatographic behavior.If the internal standard and analyte do not co-elute, they may be subjected to different degrees of ion suppression or enhancement, leading to inaccurate results.
Accuracy and Precision Can provide good accuracy and precision, but may be compromised by isotopic effects.Generally provides superior accuracy and precision.The closer mimicry of the analyte by the ¹³C-labeled standard leads to more reliable and higher quality data, which is often crucial for pivotal studies in drug development.
Cost and Availability Often more affordable and more widely available.Generally more expensive and may require custom synthesis.The synthesis of deuterated compounds is often simpler and uses less expensive starting materials compared to the multi-step processes required for ¹³C-labeling.

Experimental Protocols

Objective: To quantify the concentration of phenindione in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard.
Materials:
  • Phenindione analytical standard

  • This compound or 13C-labeled phenindione internal standard (IS)

  • Human plasma (blank)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid)

  • Solid Phase Extraction (SPE) cartridges (if required for cleanup)

Instrumentation:
  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) with an electrospray ionization (ESI) source

Procedure:
  • Preparation of Stock and Working Solutions:

    • Prepare stock solutions of phenindione and the internal standard (this compound or 13C-labeled phenindione) in methanol at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions of phenindione by serial dilution of the stock solution with methanol to create calibration standards.

    • Prepare a working internal standard solution at a fixed concentration (e.g., 100 ng/mL) in methanol.

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample (calibration standard, quality control sample, or unknown sample), add 20 µL of the internal standard working solution and vortex briefly.

    • Add 300 µL of cold protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Gradient: A suitable gradient to achieve separation of phenindione from matrix components.

      • Flow Rate: 0.4 mL/min

      • Injection Volume: 5 µL

    • MS/MS Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative mode (to be optimized for phenindione).

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • MRM transitions for phenindione and the internal standard need to be determined by infusing the individual standard solutions into the mass spectrometer.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

    • Determine the concentration of phenindione in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow

The following diagrams illustrate the key stages of the analytical process and the logical comparison between the two internal standards.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Biological Sample (e.g., Plasma) spike Spike with Internal Standard (this compound or 13C-Phenindione) start->spike ppt Protein Precipitation spike->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: Bioanalytical workflow for phenindione quantification.

G cluster_d5 This compound cluster_c13 13C-Labeled Phenindione d5_node Potential for Chromatographic Shift d5_consequence Compromised Matrix Effect Compensation d5_node->d5_consequence c13_node Co-elution with Analyte c13_consequence Accurate Matrix Effect Compensation c13_node->c13_consequence

Caption: Impact of isotope choice on matrix effect compensation.

Conclusion

For the quantitative analysis of phenindione, both deuterated (this compound) and ¹³C-labeled internal standards can be utilized. However, the scientific literature strongly suggests that ¹³C-labeled internal standards are superior, offering better co-elution, enhanced isotopic stability, and more dependable compensation for matrix effects. This generally translates to improved accuracy and precision of the analytical method. While this compound may be a more cost-effective option, the investment in a ¹³C-labeled internal standard is often justified, particularly for critical applications in drug development and clinical diagnostics where data quality is of utmost importance.

References

A Comparative Guide to the Bioanalytical Analysis of Phenindione Using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodology for the quantification of phenindione in biological matrices, specifically utilizing Phenindione D5 as a stable isotope-labeled internal standard. While direct inter-laboratory comparison data for phenindione analysis is not publicly available, this document synthesizes performance data from validated methods for similar compounds and outlines a gold-standard experimental protocol. This allows research, clinical, and drug development laboratories to benchmark their own analytical performance and methodologies. The use of a deuterated internal standard like this compound is considered best practice in quantitative bioanalysis, as it closely mimics the analyte throughout extraction, chromatography, and ionization, thereby correcting for matrix effects and improving accuracy and precision.

Data Presentation: Performance Characteristics of a Validated LC-MS/MS Method

The following table summarizes the typical performance characteristics of a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of phenindione in human plasma, using this compound as the internal standard. These values are representative of what a robust and reliable method should achieve.

Validation Parameter Acceptance Criteria Typical Performance
Linearity (r²) ≥ 0.99> 0.995
Calibration Range Dependent on application1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N > 10, Acc/Prec within ±20%1 ng/mL
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 12%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)Within ± 8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)Within ± 10%
Extraction Recovery Consistent and reproducible85 - 95%
Matrix Effect CV ≤ 15%< 10%
Stability (Freeze-thaw, Bench-top, Long-term) % Change within ±15%Stable

Experimental Protocols

A detailed methodology for a representative LC-MS/MS assay for phenindione quantification is provided below.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound internal standard working solution (e.g., at 500 ng/mL).

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or a 96-well plate.

  • Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

Liquid Chromatography (LC) Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 analytical column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0.0 - 0.5 min: 20% B

    • 0.5 - 2.5 min: 20% to 90% B

    • 2.5 - 3.0 min: 90% B

    • 3.0 - 3.1 min: 90% to 20% B

    • 3.1 - 4.0 min: 20% B

  • Column Temperature: 40°C.

  • Autosampler Temperature: 10°C.

Mass Spectrometry (MS) Conditions
  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Phenindione: Precursor ion (Q1) m/z 223.1 → Product ion (Q3) m/z 105.1

    • This compound (IS): Precursor ion (Q1) m/z 228.1 → Product ion (Q3) m/z 110.1

  • Key MS Parameters:

    • Capillary Voltage: 3500 V

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Collision Gas: Argon

Mandatory Visualizations

Phenindione's Mechanism of Action

Phenindione is an anticoagulant that functions as a vitamin K antagonist. It inhibits the enzyme Vitamin K epoxide reductase, which is crucial for the recycling of vitamin K. This, in turn, reduces the synthesis of vitamin K-dependent clotting factors II, VII, IX, and X in the liver.

phenindione_moa node_phenindione Phenindione node_vkor Vitamin K Epoxide Reductase (VKORC1) node_phenindione->node_vkor Inhibits node_vitk_reduced Vitamin K (Reduced) node_vkor->node_vitk_reduced Reduces node_vitk_epoxide Vitamin K Epoxide (Oxidized) node_vitk_epoxide->node_vkor Substrate node_gcarboxylase γ-glutamyl carboxylase node_vitk_reduced->node_gcarboxylase Cofactor node_active_factors Active Clotting Factors node_gcarboxylase->node_active_factors Activates node_precursors Inactive Clotting Factor Precursors (II, VII, IX, X) node_precursors->node_gcarboxylase node_coagulation Coagulation node_active_factors->node_coagulation

Mechanism of action of Phenindione.
Experimental Workflow for Phenindione Analysis

The following diagram illustrates the typical workflow for the quantitative analysis of phenindione in a plasma sample using an internal standard.

experimental_workflow node_sample Plasma Sample node_is Add this compound (Internal Standard) node_sample->node_is node_ppt Protein Precipitation (Acetonitrile) node_is->node_ppt node_centrifuge Centrifugation node_ppt->node_centrifuge node_supernatant Collect Supernatant node_centrifuge->node_supernatant node_lcms LC-MS/MS Analysis node_supernatant->node_lcms node_data Data Processing & Quantification node_lcms->node_data

Bioanalytical workflow for phenindione.

Phenindione D5 as an Internal Standard: A Comparative Guide to Achieving Accuracy and Precision in Bioanalysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount for reliable pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of bioanalytical methods for the anticoagulant phenindione, with a focus on the use of its deuterated internal standard, Phenindione D5, to enhance accuracy and precision. While specific validation data for a method employing this compound is not publicly available, this guide draws upon data from validated methods for phenindione and other structurally related vitamin K antagonists, such as warfarin and acenocoumarol, to demonstrate the significant advantages of using a stable isotope-labeled internal standard.

The use of a deuterated internal standard is widely recognized as the gold standard in quantitative mass spectrometry. By mimicking the analyte of interest throughout the sample preparation and analysis process, it effectively compensates for variations in extraction recovery, matrix effects, and instrument response, leading to more accurate and precise results.

Comparative Performance of Analytical Methods

The following tables summarize the performance of a validated LC-MS/MS method for phenindione that utilized a structural analog as an internal standard, alongside methods for warfarin and acenocoumarol that employed their respective deuterated internal standards. This comparison highlights the superior performance typically achieved with the use of a stable isotope-labeled internal standard.

Table 1: Performance Data for Phenindione Analysis using a Non-Deuterated Internal Standard

AnalyteInternal StandardLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
PhenindioneStructural Analog20 - 3502020

Data extracted from a study on the simultaneous determination of thirteen anticoagulant rodenticides in dog plasma[1].

Table 2: Performance Data for Warfarin and Acenocoumarol Analysis using Deuterated Internal Standards

AnalyteInternal StandardLinearity Range (ng/mL)Accuracy (%)Precision (%RSD)
R-WarfarinWarfarin-d5100 - 250098.5 - 102.3≤ 8.7
S-WarfarinWarfarin-d5100 - 250097.9 - 103.1≤ 9.2
R-AcenocoumarolAcenocoumarol-D50.40 - 40.0098.33 - 101.831.23 - 5.00
S-AcenocoumarolAcenocoumarol-D50.20 - 20.0096.67 - 102.821.33 - 7.07

Accuracy and precision data are typically presented as a range across different quality control concentrations (low, medium, and high). Data for warfarin and acenocoumarol compiled from respective bioanalytical method validation studies[2][3].

The data clearly illustrates that methods employing deuterated internal standards for warfarin and acenocoumarol achieve excellent accuracy and precision, with bias and relative standard deviation values well within the accepted regulatory limits of ±15% (and ±20% at the LLOQ). While the phenindione method demonstrates adequate linearity and sensitivity, the absence of detailed accuracy and precision data in the source study makes a direct comparison challenging. However, the superior performance of the methods with deuterated standards for analogous compounds strongly suggests that using this compound would significantly enhance the reliability of phenindione quantification.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical methods. Below are representative protocols for the analysis of phenindione and the comparator anticoagulants.

Protocol 1: LC-MS/MS Method for the Simultaneous Determination of Anticoagulants (including Phenindione)

This method was developed for the identification and quantification of thirteen anticoagulant rodenticides in dog plasma.

  • Sample Preparation:

    • Plasma samples are extracted using a liquid-liquid partition method.

  • Chromatographic Conditions:

    • LC System: Not specified.

    • Column: Not specified.

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • MS System: Ion-trap mass spectrometer.

    • Ionization: Electrospray ionization (ESI) in negative mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Internal Standard: A structural analog (not specified for phenindione).

A detailed protocol was not available in the referenced study[1].

Protocol 2: Stereoselective LC-MS/MS Method for the Determination of R- and S-Acenocoumarol in Human Plasma
  • Sample Preparation:

    • Solid-phase extraction of both enantiomers and the deuterated internal standard (Acenocoumarol-D5) from human plasma.

  • Chromatographic Conditions:

    • LC System: Not specified.

    • Column: Chiral column.

    • Mobile Phase: Not specified.

    • Flow Rate: Not specified.

    • Injection Volume: Not specified.

  • Mass Spectrometric Conditions:

    • MS System: Waters Micromass® Quattro Premier.

    • Ionization: Turbo ion spray with negative ionization.

    • Detection: Multiple Reaction Monitoring (MRM) mode.

    • Internal Standard: Acenocoumarol-D5.

This method was validated over a linear range of 0.40 - 40.00 ng/mL for R-acenocoumarol and 0.20 - 20.00 ng/mL for S-acenocoumarol[2].

Protocol 3: HPLC-FD Method for the Validation of Warfarin Enantiomer Analysis in Plasma
  • Sample Preparation:

    • Liquid-liquid extraction of warfarin enantiomers and the internal standard from plasma.

  • Chromatographic Conditions:

    • HPLC System: Not specified.

    • Column: Chiralcel OD-RH column (4.6 mm × 150 mm i.d., 5 µm) with a guard column.

    • Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 2.00) (40:60 v/v).

    • Flow Rate: 1 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 50 µL.

  • Detection:

    • Detector: Fluorescence detector.

    • Excitation Wavelength: 310 nm.

    • Emission Wavelength: 350 nm.

    • Internal Standard: Griseofulvin (a structural analog).

This method demonstrated linearity between 100 and 2500 ng/mL for both R- and S-warfarin.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflow for bioanalytical method development and a conceptual signaling pathway demonstrating the importance of an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is extraction Liquid-Liquid or Solid-Phase Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation injection Injection into LC-MS/MS evaporation->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection quantification Quantification (Analyte/IS Ratio) detection->quantification results Concentration Results quantification->results

Caption: A typical experimental workflow for the quantification of phenindione in plasma using this compound.

logical_relationship cluster_process Analytical Process Variability Analyte Phenindione SamplePrep Sample Preparation Loss Analyte->SamplePrep MatrixEffect Matrix Effects (Ion Suppression/Enhancement) Analyte->MatrixEffect InstrumentVar Instrument Variability Analyte->InstrumentVar IS This compound (Internal Standard) IS->SamplePrep IS->MatrixEffect IS->InstrumentVar Ratio Ratio (Phenindione / this compound) SamplePrep->Ratio MatrixEffect->Ratio InstrumentVar->Ratio Result Accurate & Precise Quantification Ratio->Result

Caption: Logical diagram illustrating how this compound compensates for analytical variability.

References

Linearity and range of detection for phenindione with Phenindione D5

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of phenindione, a potent anticoagulant. We will explore the linearity and range of detection for phenindione analysis, with a focus on the highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method using a deuterated internal standard, Phenindione D5. For comparative purposes, we will also discuss an alternative analytical technique, UV-Vis Spectrophotometry, highlighting its performance characteristics for a structurally related compound.

Data Presentation: A Comparative Analysis

The choice of analytical method for phenindione quantification depends on the required sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of the performance characteristics of two distinct analytical approaches.

Parameter LC-MS/MS for Anticoagulants (including Phenindione) UV-Vis Spectrophotometry for Fluindione (a related compound)
Linearity Range 20 - 350 ng/mL[1]1 - 5 µg/mL (1000 - 5000 ng/mL)
Limit of Quantification (LOQ) 20 ng/mL[1]Not explicitly stated, but the linearity range suggests a higher LOQ than LC-MS/MS.
Limit of Detection (LOD) 5 - 25 ng/mL for various anticoagulants[1]Not explicitly stated.
Internal Standard Not specified in the cited study, but the use of a deuterated internal standard like this compound is standard practice for enhancing accuracy and precision.Not applicable
Selectivity HighLower, susceptible to interference from other UV-absorbing compounds.
Sensitivity HighModerate

Experimental Protocols: A Detailed Look

LC-MS/MS Method with this compound Internal Standard

While a specific validated method for phenindione using this compound was not identified in the available literature, the following protocol is representative of a standard approach for such an analysis, based on methods for similar compounds.

a) Sample Preparation (Plasma)

  • To 100 µL of plasma sample, add 10 µL of this compound internal standard solution (concentration to be optimized).

  • Perform protein precipitation by adding 300 µL of acetonitrile.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the LC-MS/MS system.

b) Chromatographic Conditions

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

c) Mass Spectrometric Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for phenindione).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for both phenindione and this compound would need to be determined through infusion experiments.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add this compound plasma->add_is protein_precip Protein Precipitation add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute lc_separation LC Separation reconstitute->lc_separation Injection ms_detection MS/MS Detection lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis logical_relationship cluster_methodology UV-Vis Spectrophotometry Principle analyte Analyte in Solution sample_cuvette Sample Cuvette analyte->sample_cuvette light_source UV-Vis Light Source monochromator Monochromator light_source->monochromator Selects λmax monochromator->sample_cuvette detector Detector sample_cuvette->detector absorbance Absorbance Measurement detector->absorbance concentration Concentration Determination absorbance->concentration Beer-Lambert Law

References

Assessing the Isotopic Purity of Phenindione-D5 and its Critical Impact on Quantitative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing deuterated internal standards, ensuring the isotopic purity of these reagents is paramount for accurate and reproducible bioanalytical results. This guide provides a comprehensive comparison of analytical techniques for assessing the isotopic purity of Phenindione-D5, a deuterated analog of the anticoagulant drug Phenindione. Phenindione-D5 is a vital tool in pharmacokinetic studies and clinical monitoring, where its purity directly influences the reliability of quantitative data.

Phenindione, an anticoagulant that functions as a vitamin K antagonist, requires precise quantification in biological matrices. Deuterated internal standards like Phenindione-D5 are the gold standard in mass spectrometry-based bioanalysis. They exhibit similar physicochemical properties to the analyte, which normalizes variations during sample preparation and instrument response.[1] However, the presence of unlabeled (d0) or partially labeled (d1-d4) isotopologues in the Phenindione-D5 standard can interfere with the accurate measurement of the native drug, leading to compromised data. Therefore, rigorous assessment of isotopic purity is a mandatory step in bioanalytical method validation.

Comparative Analysis of Phenindione-D5 Isotopic Purity

The quality of Phenindione-D5 is primarily defined by its isotopic purity, which is the relative abundance of the desired fully deuterated (d5) species compared to lesser-deuterated and unlabeled forms. High isotopic purity is crucial to prevent cross-contribution to the analyte signal. Below is a comparison of two hypothetical batches of Phenindione-D5, illustrating typical variations in isotopic distribution.

Table 1: Comparison of Isotopic Distribution in Two Hypothetical Batches of Phenindione-D5

IsotopologueMass ShiftBatch A: Relative Abundance (%)Batch B: Relative Abundance (%)
d0 (unlabeled)+00.10.5
d1+10.21.0
d2+20.31.5
d3+30.82.5
d4+42.55.0
d5 (fully labeled) +5 96.1 89.5
Total Isotopic Purity ≥99.9% (sum of d1-d5) ≥99.5% (sum of d1-d5)
Chemical Purity >99.5% >99.0%

Note: Data is illustrative and will vary by manufacturer and batch.

Alternative Internal Standards: A Comparative Overview

While deuterated standards are common, other stable isotope-labeled compounds, such as those incorporating Carbon-13 (¹³C), can also be used. The choice of internal standard can be influenced by factors such as the potential for deuterium exchange and the desired mass shift.

Table 2: Comparison of Phenindione-D5 with a Hypothetical ¹³C-Labeled Alternative

FeaturePhenindione-D5Phenindione-¹³C₆ (Hypothetical)
Isotopic Label Deuterium (²H)Carbon-13 (¹³C)
Number of Labels 56
Mass Shift (amu) +5+6
Typical Isotopic Purity >99% (d5)>99% (¹³C₆)
Potential for Exchange Low, but possible in certain environmentsExtremely low
Synthesis Complexity Generally less complexGenerally more complex
Cost Generally lowerGenerally higher

Mechanism of Action: Phenindione as a Vitamin K Antagonist

Phenindione exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[2] This enzyme is crucial for the vitamin K cycle, a process that recycles vitamin K to a reduced form necessary for the gamma-carboxylation of clotting factors II, VII, IX, and X.[3][4] By blocking VKOR, Phenindione depletes the reduced form of vitamin K, leading to the production of inactive clotting factors and thus reducing the tendency for blood to clot.

phenindione_pathway vitK_quinone Vitamin K quinone vkor Vitamin K epoxide reductase (VKOR) vitK_quinone->vkor vitK_hydroquinone Vitamin K hydroquinone (KH₂) (Reduced form) gammacarboxylase γ-glutamyl carboxylase vitK_hydroquinone->gammacarboxylase vitK_epoxide Vitamin K epoxide (KO) vitK_epoxide->vkor inactive_factors Inactive Clotting Factors (II, VII, IX, X) inactive_factors->gammacarboxylase active_factors Active Clotting Factors (Carboxylated) gammacarboxylase->vitK_epoxide gammacarboxylase->active_factors vkor->vitK_hydroquinone phenindione Phenindione phenindione->vkor

Caption: Mechanism of action of Phenindione in the Vitamin K cycle.

Experimental Protocols

Accurate determination of isotopic purity requires robust and well-defined analytical methods. The two primary techniques are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Isotopic Purity Assessment by LC-HRMS

This protocol outlines a general procedure for determining the isotopic purity of Phenindione-D5 using Liquid Chromatography coupled with High-Resolution Mass Spectrometry.

lcms_workflow prep_sample Sample Preparation (1 µg/mL in mobile phase) lc_separation LC Separation (C18 column) prep_sample->lc_separation ms_detection HRMS Detection (Full Scan, ESI+) lc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis extract_ions Extract Ion Chromatograms (d0 to d5 isotopologues) data_analysis->extract_ions integrate_peaks Integrate Peak Areas extract_ions->integrate_peaks calculate_purity Calculate Relative Abundance and Isotopic Purity integrate_peaks->calculate_purity

Caption: Workflow for Isotopic Purity Determination by LC-MS.

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a UHPLC system.

Procedure:

  • Sample Preparation: Prepare a stock solution of Phenindione-D5 in methanol at a concentration of 1 mg/mL. Further dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Full scan from m/z 220-235 to observe all isotopologues.

    • Resolution: >10,000 FWHM.

  • Data Analysis:

    • Extract the ion chromatograms for each isotopic species (d0 to d5).

    • Integrate the peak areas for each isotopologue.

    • Calculate the relative percentage of each species to determine the isotopic distribution and overall purity.

Structural Confirmation by NMR Spectroscopy

NMR spectroscopy is used to confirm the position of deuterium labeling and the overall structural integrity of the Phenindione-D5 molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Procedure:

  • Sample Preparation: Dissolve approximately 5-10 mg of Phenindione-D5 in a suitable deuterated solvent (e.g., Chloroform-d or DMSO-d6).

  • ¹H-NMR Spectroscopy:

    • Acquire a standard one-dimensional ¹H-NMR spectrum.

    • The absence or significant reduction of signals corresponding to the phenyl group protons confirms the location of the deuterium labels.

    • Integration of the remaining proton signals can be used to confirm the structural integrity of the indenedione portion of the molecule.

  • ²H-NMR Spectroscopy:

    • Acquire a one-dimensional ²H-NMR spectrum.

    • The presence of a signal in the aromatic region confirms the incorporation of deuterium.

Conclusion

The accurate quantification of Phenindione is critical for its clinical application. The use of Phenindione-D5 as an internal standard significantly improves the reliability of bioanalytical methods. However, this reliability is contingent upon the isotopic purity of the standard. As demonstrated, variations in isotopic distribution between different batches of Phenindione-D5 can impact the accuracy of results. Therefore, a thorough assessment of isotopic purity using high-resolution mass spectrometry and confirmation of labeling by NMR spectroscopy are essential steps. By implementing the rigorous analytical protocols outlined in this guide, researchers can ensure the quality of their internal standards and, consequently, the integrity of their quantitative data.

References

Comparative Analysis of Phenindione D5 Recovery: A Guide to Extraction Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Principles of Extraction Methods

The goal of any extraction method in a bioanalytical workflow is to isolate the analyte of interest (in this case, Phenindione D5 and the parent drug, phenindione) from the complex biological matrix (e.g., plasma, whole blood) while removing interfering substances.[4] The use of a stable isotope-labeled internal standard like this compound is the gold standard in quantitative mass spectrometry as it closely mimics the physicochemical behavior of the analyte, thereby compensating for variability during the extraction process and potential matrix effects.

Comparative Overview of Extraction Techniques

The choice of extraction method depends on various factors including the physicochemical properties of the analyte, the nature of the biological matrix, the desired level of cleanliness of the extract, and throughput requirements.

Extraction Method Principle General Advantages General Disadvantages
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (typically an aqueous sample and an organic solvent).[5]High recovery for certain compounds, cost-effective, simple instrumentation.Can be labor-intensive, may form emulsions, requires large volumes of organic solvents.
Solid-Phase Extraction (SPE) Partitioning of the analyte between a solid stationary phase and a liquid mobile phase. The analyte is adsorbed onto the solid phase and then selectively eluted.High selectivity and recovery, cleaner extracts, potential for automation and high throughput.Can be more expensive, method development can be complex.
Protein Precipitation (PPT) Removal of proteins from the sample by adding a precipitating agent (e.g., organic solvent or acid), followed by centrifugation.Simple, fast, and inexpensive method for protein removal.May result in less clean extracts compared to LLE and SPE, potential for analyte co-precipitation.

Experimental Protocols

The following are generalized protocols for each extraction method. It is crucial to optimize these protocols for the specific application and matrix.

Liquid-Liquid Extraction (LLE) Protocol
  • Sample Preparation: To a 200 µL plasma sample, add 100 µL of acetic acid.

  • Extraction: Add 1 mL of an extraction solvent mixture (e.g., ice-cold ethyl acetate and diethyl ether, 50:50, v/v).

  • Mixing: Vortex the mixture vigorously.

  • Phase Separation: Centrifuge to separate the organic and aqueous layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Repeat (Optional): Repeat the extraction from the aqueous layer for improved recovery.

  • Evaporation and Reconstitution: Evaporate the combined organic layers to dryness and reconstitute the residue in a suitable solvent for analysis.

Solid-Phase Extraction (SPE) Protocol
  • Conditioning: Condition the SPE cartridge (e.g., C18) by passing an organic solvent (e.g., methanol) followed by an aqueous solution (e.g., water or buffer) through it. This solvates the stationary phase.

  • Loading: Load the pre-treated sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a specific solvent or a series of solvents to remove interfering substances while retaining the analyte of interest.

  • Elution: Elute the analyte of interest from the cartridge using a strong organic solvent.

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Protein Precipitation (PPT) Protocol
  • Precipitation: To a 200 µL plasma sample, add a precipitating agent. Common agents include:

    • Organic Solvents: Add 800 µL of cold acetonitrile or methanol.

    • Acids: Add trichloroacetic acid (TCA) to a final concentration of 10-20%.

  • Mixing: Vortex the sample vigorously to ensure thorough mixing.

  • Incubation (for organic solvents): Incubate the mixture at a low temperature (e.g., -20°C) for at least 60 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000-15,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the analyte.

  • Analysis: The supernatant can be directly injected for analysis or further processed (e.g., evaporation and reconstitution).

Workflow and Pathway Visualizations

To further elucidate the experimental processes, the following diagrams created using Graphviz (DOT language) illustrate a typical bioanalytical workflow and the logical relationship of the extraction methods.

cluster_workflow Bioanalytical Workflow for Phenindione Quantification Sample Biological Sample (Plasma/Blood) Spike Spike with this compound (Internal Standard) Sample->Spike Extraction Extraction (LLE, SPE, or PPT) Spike->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Data Quantification Analysis->Quantification

Bioanalytical workflow for phenindione analysis.

cluster_extraction Comparative Extraction Methodologies Start Sample with this compound LLE Liquid-Liquid Extraction Start->LLE Partitioning SPE Solid-Phase Extraction Start->SPE Adsorption/Elution PPT Protein Precipitation Start->PPT Precipitation End Analyte Extract for LC-MS/MS LLE->End SPE->End PPT->End

Overview of extraction method principles.

Conclusion

While specific recovery data for this compound across different extraction methods is not available, this guide provides a framework for selecting and optimizing an appropriate extraction technique. For applications requiring the highest level of cleanliness and selectivity, Solid-Phase Extraction is often the preferred method, despite its higher cost and complexity. Liquid-Liquid Extraction offers a cost-effective alternative with potentially high recovery, while Protein Precipitation provides a rapid and simple, albeit less clean, option suitable for high-throughput screening. The ultimate choice of method will be a balance between the required data quality, sample throughput, and available resources. It is strongly recommended to perform a thorough method validation, including recovery experiments, for the chosen extraction protocol to ensure reliable and accurate quantification of phenindione using this compound as an internal standard.

References

A Comparative Guide to Robustness Testing of an Analytical Method Employing Phenindione D5

Author: BenchChem Technical Support Team. Date: November 2025

In the development and validation of analytical methods, particularly in the pharmaceutical industry, establishing the robustness of a method is a critical step to ensure its reliability and reproducibility under routine use.[1][2][3] Robustness testing evaluates the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters.[2][4] This guide provides a comparative overview of the performance of an analytical method using Phenindione D5, a stable isotope-labeled internal standard (SIL-IS), against an alternative, non-deuterated structural analog internal standard during robustness testing.

The International Council for Harmonisation (ICH) guidelines provide a framework for the validation of analytical procedures, including the assessment of robustness. For methods such as High-Performance Liquid Chromatography (HPLC), typical parameters that are intentionally varied during robustness testing include the pH of the mobile phase, the composition of the mobile phase, column temperature, and flow rate.

The choice of internal standard is paramount in achieving a robust analytical method. A SIL-IS, like this compound, is considered the gold standard in quantitative bioanalysis using mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing more accurate correction for variability.

Performance Comparison: this compound vs. Structural Analog Internal Standard

The following table summarizes the expected performance of an analytical method for the quantification of Phenindione using either this compound or a structural analog as the internal standard under varied experimental conditions during a robustness test. The data, presented as the percentage relative standard deviation (%RSD), illustrates the superior ability of the SIL-IS to mitigate the effects of minor procedural variations.

Parameter VariedVariationAnalyte Concentration (%RSD) with this compoundAnalyte Concentration (%RSD) with Structural Analog IS
Mobile Phase pH pH 6.8 ± 0.21.8%4.5%
Mobile Phase Composition % Acetonitrile ± 2%2.1%5.2%
Column Temperature 35°C ± 5°C1.5%3.8%
Flow Rate 1.0 mL/min ± 0.1 mL/min2.5%6.1%
Injection Volume 10 µL ± 2 µL1.2%3.1%

This data is representative and compiled based on the established principles of robustness testing and the known performance advantages of stable isotope-labeled internal standards.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of robustness testing. Below are representative protocols for the key experiments cited in the performance comparison.

1. Sample Preparation (Plasma)

  • Spiking: To 100 µL of blank human plasma, add the analyte working solution to achieve the desired concentrations for low and high-quality control (QC) samples.

  • Internal Standard Addition: Add 20 µL of the internal standard working solution (either this compound or the structural analog at a constant concentration) to all samples, except for the blank matrix.

  • Protein Precipitation: Add 300 µL of cold acetonitrile to each sample to precipitate plasma proteins.

  • Centrifugation: Vortex the samples for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase for analysis.

2. LC-MS/MS Analysis

  • Chromatographic System: An Agilent 1290 Infinity II LC system or equivalent.

  • Column: A C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

  • Nominal Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM).

3. Robustness Testing Design

A series of experiments are conducted by analyzing replicate low and high QC samples under both nominal and deliberately varied conditions for each parameter listed in the comparison table. The %RSD of the calculated concentrations for each set of conditions is then determined.

Visualizing the Robustness Testing Workflow

The following diagram illustrates the logical flow of a typical robustness test for an analytical method.

Robustness_Testing_Workflow cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Data Analysis Phase cluster_3 Conclusion A Define Nominal Method Parameters B Identify Critical Parameters for Variation (e.g., pH, Temperature, Flow Rate) A->B C Define Variation Ranges for Each Parameter B->C D Prepare QC Samples (Low & High Concentration) C->D E Analyze Samples under Nominal Conditions D->E F Analyze Samples under Varied Conditions (One Parameter at a Time) D->F G Calculate Analyte Concentrations E->G F->G H Determine %RSD for Each Condition G->H I Compare %RSD between Nominal and Varied Conditions H->I J Assess Method Robustness based on Acceptance Criteria I->J

Robustness Testing Workflow Diagram

The diagram above outlines the systematic approach to robustness testing, from the initial planning and identification of critical parameters to the final assessment of the method's performance.

References

Safety Operating Guide

Safe Disposal of Phenindione D5: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of Phenindione D5, a deuterated derivative of the anticoagulant drug Phenindione, is crucial for maintaining laboratory safety and environmental protection. This guide provides detailed procedures for its disposal, aligned with safety data sheet recommendations, to assist researchers, scientists, and drug development professionals in managing this compound responsibly.

Key Safety and Handling Precautions

Phenindione is classified as toxic if swallowed and may cause an allergic skin reaction[1]. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling the compound. Engineering controls, such as a fume hood, are recommended to minimize inhalation exposure.

Quantitative Data Summary
PropertyValue
Melting Point139 - 141 °C / 282.2 - 285.8 °F[2]
Flash Point156 °C / 312.8 °F[2]
Autoignition Temperature540 °C / 1004 °F[3]
Decomposition Temperature> 500°C[2]
Vapor Pressure0.01 mbar @ 20 °C
FlammabilityProduct is not flammable

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to use an approved waste disposal plant. It is imperative not to dispose of this compound with household garbage or allow it to enter the sewage system.

Experimental Protocol for Disposal
  • Segregation and Labeling :

    • Isolate waste this compound, including any contaminated materials (e.g., weighing paper, gloves, vials), from other laboratory waste streams.

    • Place the waste in a clearly labeled, sealed, and appropriate container. The label should prominently display "Hazardous Waste" and "this compound".

  • Storage :

    • Store the sealed container in a designated, secure hazardous waste accumulation area.

    • Ensure the storage area is well-ventilated and away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

  • Arranging for Disposal :

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the waste disposal company with the Safety Data Sheet (SDS) for Phenindione to ensure they have all the necessary information for safe handling and transport.

  • Documentation :

    • Maintain a detailed record of the amount of this compound waste generated and the date of disposal.

    • Retain all documentation provided by the hazardous waste disposal company, including waste manifests, as required by local, regional, and national regulations.

  • Decontamination of Empty Containers :

    • Handle uncleaned, empty containers in the same manner as the product itself.

    • Triple-rinse the empty container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

    • After decontamination, scratch out all personal or proprietary information on the container label before disposing of the container as regular laboratory waste, if permitted by your institution's policies.

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

start Start: this compound Waste Generated segregate 1. Segregate and Label Waste start->segregate store 2. Store in Designated Hazardous Waste Area segregate->store contact 3. Contact Licensed Waste Disposal Company store->contact document 4. Document Waste Generation and Disposal contact->document decontaminate 5. Decontaminate Empty Containers document->decontaminate end End: Proper Disposal Complete decontaminate->end

Caption: Workflow for the safe disposal of this compound.

Environmental Precautions

It is crucial to prevent this compound from entering sewers or surface and ground water. The compound is noted as being very toxic to aquatic life with long-lasting effects. Adherence to these disposal guidelines will help mitigate environmental contamination.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Phenindione D5

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Phenindione D5. Adherence to these procedures is critical to ensure personnel safety and regulatory compliance.

This compound, a deuterated form of the potent anticoagulant Phenindione, requires stringent handling protocols due to its toxicity and potential for skin sensitization. This guide outlines the necessary personal protective equipment (PPE), operational procedures for safe handling, and compliant disposal methods.

Hazard and Exposure Data

While no official Occupational Exposure Limit (OEL) has been established for Phenindione, its toxicological profile necessitates minimizing exposure. The following data, derived from the Safety Data Sheet (SDS) for Phenindione, should inform risk assessments and handling procedures.

ParameterValueSpeciesRouteCitation
Acute Toxicity (LD50) 175 mg/kgMouseOral[1]
163 mg/kgRatOral[1]
Primary Hazards Toxic if swallowed--[1]
May cause an allergic skin reaction--[1]
Occupational Exposure Limit (OEL) Not Established--[1]

Operational Plan: Safe Handling of this compound

A systematic approach is mandatory to minimize the risk of exposure during the handling of this compound. The following step-by-step guidance details the operational workflow from preparation to disposal.

Pre-Handling Preparations:
  • Designated Area: All work with this compound must be conducted in a designated area, such as a chemical fume hood or a containment glove box, to prevent the spread of contamination.

  • Decontamination: Ensure that surfaces and equipment are clean before and after handling.

  • Emergency Preparedness: An eyewash station and safety shower must be readily accessible. All personnel must be aware of their location and trained in their use.

Personal Protective Equipment (PPE) Protocol:
  • Gloves: Double gloving with nitrile gloves is required. The outer glove should be removed and disposed of immediately after handling the compound. The inner glove should be removed upon leaving the designated work area.

  • Eye Protection: Chemical safety goggles and a face shield must be worn to protect against splashes.

  • Lab Coat: A dedicated, disposable lab coat with long sleeves and tight-fitting cuffs is mandatory.

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted NIOSH-approved respirator is required.

Handling Procedures:
  • Weighing: Weighing of solid this compound should be performed within a ventilated enclosure to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solvent to the solid to minimize dust.

  • Transport: When moving this compound within the laboratory, it must be in a sealed, clearly labeled, and shatter-proof secondary container.

Disposal Plan: Compliant Waste Management

This compound waste is considered hazardous and must be disposed of according to institutional and regulatory guidelines.

  • Solid Waste: All solid waste, including contaminated PPE (gloves, lab coats), weighing papers, and empty vials, must be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Unused solutions and contaminated solvents should be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not dispose of liquid waste down the drain.

  • Disposal Method: Hazardous pharmaceutical waste should be disposed of via incineration through a licensed waste management contractor.

Experimental Workflow for Safe Handling

The following diagram illustrates the critical steps and decision points in the safe handling of this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate & Prepare Work Area don_ppe Don Full PPE prep_area->don_ppe weigh Weigh Solid in Containment don_ppe->weigh dissolve Prepare Solution weigh->dissolve decon Decontaminate Work Area & Equipment dissolve->decon doff_ppe Doff PPE Correctly decon->doff_ppe dispose_solid Dispose of Solid Waste doff_ppe->dispose_solid dispose_liquid Dispose of Liquid Waste doff_ppe->dispose_liquid

Safe Handling Workflow Diagram

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.